molecular formula C8H7NO2S B2395442 Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate CAS No. 1566196-21-1

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2395442
CAS No.: 1566196-21-1
M. Wt: 181.21
InChI Key: KMZROHGGZRLDKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-3-6-5-12-7(9-6)4-8(10)11-2/h1,5H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZROHGGZRLDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CS1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS: 1566196-21-1) is a highly versatile bifunctional intermediate in medicinal chemistry and materials science. It features a robust thiazole pharmacophore, an enolizable methyl acetate moiety for downstream amidation or alkylation, and a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

This technical guide outlines a highly efficient, metal-free, three-step synthetic route to this compound. By avoiding heavy-metal cross-coupling reactions (such as the Sonogashira coupling, which often suffers from catalyst poisoning by sulfur heterocycles), this pathway ensures high purity and scalability, making it ideal for stringent drug development workflows.

Retrosynthetic Strategy & Pathway Design

Direct ethynylation of a thiazole ring is notoriously difficult due to the potential for transition-metal catalyst deactivation. Therefore, our retrosynthetic logic relies on the late-stage homologation of an aldehyde to an alkyne.

The target molecule is disconnected into a formyl-thiazole intermediate , which is further disconnected into an acetal-protected thiazole . The thiazole core is constructed via a classic Hantzsch condensation . The use of an acetal-protected α -bromoketone is a critical design choice; utilizing an unprotected α -bromoaldehyde would lead to rapid degradation and polymerization under the condensation conditions .

Retrosynthesis A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Target Molecule) B Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (Aldehyde Intermediate) A->B Bestmann-Ohira Homologation C Methyl 2-(4-(dimethoxymethyl)-1,3-thiazol-2-yl)acetate (Acetal Intermediate) B->C Acidic Deprotection D Methyl 3-amino-3-thioxopropanoate + 3-Bromo-1,1-dimethoxypropan-2-one C->D Hantzsch Synthesis

Retrosynthetic pathway for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

Experimental Protocols & Mechanistic Insights

Step 1: Hantzsch Thiazole Synthesis

Causality & Logic: The Hantzsch synthesis is the most reliable method for constructing 2,4-disubstituted thiazoles. The sulfur atom of the thioamide acts as a nucleophile, attacking the α -carbon of the haloketone in an SN​2 reaction, followed by intramolecular cyclization and dehydration.

Protocol:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-amino-3-thioxopropanoate (10.0 g, 75.1 mmol, 1.0 equiv) and anhydrous ethanol (150 mL).

  • Addition: Add 3-bromo-1,1-dimethoxypropan-2-one (15.6 g, 78.8 mmol, 1.05 equiv) dropwise at room temperature over 10 minutes.

  • Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 5 hours. The reaction progress should be monitored via TLC (Hexanes/EtOAc 3:1, UV detection).

  • Work-up: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Neutralize the resulting hydrobromide salt by adding saturated aqueous NaHCO3​ (100 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield crude Methyl 2-(4-(dimethoxymethyl)-1,3-thiazol-2-yl)acetate .

Step 2: Acetal Deprotection

Causality & Logic: The dimethyl acetal must be hydrolyzed to reveal the reactive formyl group. Mild acidic conditions are selected specifically to hydrolyze the acetal without inadvertently cleaving the methyl ester at the 2-position, which would occur under basic or harshly acidic aqueous conditions.

Protocol:

  • Preparation: Dissolve the crude acetal from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (150 mL total volume).

  • Hydrolysis: Stir the biphasic mixture at 40 °C for 2 hours. Confirm complete conversion to the aldehyde via LC-MS.

  • Neutralization: Cool the reaction to 0 °C and carefully add saturated aqueous NaHCO3​ dropwise until the pH reaches ~7.0.

  • Extraction: Extract the mixture with Dichloromethane (DCM) (3 × 50 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO4​ , and concentrate under vacuum to afford Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate .

Step 3: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

Causality & Logic: Converting the aldehyde to a terminal alkyne is achieved using Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent) , . We explicitly avoid the Corey-Fuchs alkyne synthesis here because the strong base ( n -BuLi) required for the elimination step would aggressively attack the methyl ester. The Bestmann-Ohira reagent utilizes mild K2​CO3​ in methanol. The choice of methanol as a solvent is a self-validating safeguard: any transesterification of the methyl ester by the methoxide generated in situ simply regenerates the methyl ester, preserving the molecule's structural integrity .

Protocol:

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (10.0 g, 54.0 mmol, 1.0 equiv) in anhydrous methanol (250 mL).

  • Base Addition: Add anhydrous K2​CO3​ (14.9 g, 108.0 mmol, 2.0 equiv) in one portion.

  • Reagent Addition: Cool the suspension to 0 °C. Add the Bestmann-Ohira reagent (12.4 g, 64.8 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Homologation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with a 5% aqueous citric acid solution (100 mL) to neutralize the base. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate pure Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate .

BestmannOhira A Bestmann-Ohira Reagent + K2CO3 / MeOH B Dimethyl diazomethylphosphonate anion (Active Seyferth-Gilbert Reagent) A->B Deacylation C Aldehyde Substrate (Nucleophilic Addition) B->C Deprotonation & Addition D Oxaphosphetane Intermediate C->D Cyclization E Diazoalkene Intermediate D->E Cycloreversion (- Phosphate) F Terminal Alkyne + N2 + Dimethyl phosphate E->F N2 Extrusion & 1,2-Shift

Mechanistic steps of the Bestmann-Ohira homologation yielding the terminal alkyne.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the three-step sequence.

StepReaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Typical Yield (%)
1 Hantzsch Synthesis3-Bromo-1,1-dimethoxypropan-2-one (1.05 eq)EtOH78582 - 88%
2 Acetal Deprotection2M aq. HClTHF / H2​O 40290 - 95%
3 Bestmann-OhiraDimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 eq), K2​CO3​ (2.0 eq)MeOH0 to 251275 - 80%
Overall Linear Sequence ----~ 55 - 66%

References

  • PubChem. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate. National Center for Biotechnology Information.[Link]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent.[Link]

A Predictive Whitepaper on the Chemical Properties and Synthetic Strategy of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a forward-looking analysis of the chemical properties, potential synthetic routes, and anticipated reactivity of the novel compound, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate. As a molecule incorporating the pharmacologically significant thiazole ring, a reactive ethynyl group, and a methyl acetate moiety, it represents a promising scaffold for the development of new therapeutic agents. This document serves as a predictive blueprint for researchers aiming to synthesize and explore the potential of this and related compounds.

Introduction: The Convergence of Three Key Functional Moieties

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Its unique electronic characteristics and ability to participate in various biological interactions make it a privileged scaffold in drug design.[3] The introduction of an ethynyl group at the 4-position of the thiazole ring offers a versatile handle for further chemical modification through reactions like "click chemistry" or Sonogashira coupling, enabling the creation of diverse molecular libraries.[5][6][7][8][9] The methyl acetate group at the 2-position provides a potential point for metabolic activity or further derivatization to modulate pharmacokinetic properties.

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, therefore, stands as a molecule of significant interest, bridging the gap between established pharmacophores and novel chemical space. This guide will explore its predicted properties and lay out a strategic approach to its synthesis and characterization.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is not yet available in the public domain, we can predict its core properties based on its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C8H7NO2SBased on structural components
Molecular Weight 181.21 g/mol Calculated from the molecular formula
Appearance Likely a solid or high-boiling point liquid at room temperatureBased on similar thiazole acetate derivatives[10]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General solubility of small organic molecules

Proposed Synthetic Routes

The synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate can be approached through several strategic pathways. The key challenges lie in the construction of the substituted thiazole ring and the introduction of the ethynyl group.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests two primary routes:

G Target Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Intermediate1 Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate Target->Intermediate1 Sonogashira Coupling Intermediate3 Ethynyl Thiazole Precursor Target->Intermediate3 Side Chain Addition Intermediate2 Thioamide Precursor Intermediate1->Intermediate2 Hantzsch Thiazole Synthesis Intermediate3->Intermediate2 Thiazole Formation Intermediate4 Acetate Side Chain Precursor G cluster_0 Step 1: Hantzsch Thiazole Synthesis Thioamide Methyl 2-thioacetamidoacetate Thiazole Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate Thioamide->Thiazole Bromoester Dibromoacetaldehyde Bromoester->Thiazole

Caption: Proposed Hantzsch synthesis for the bromo-thiazole intermediate.

Step 2: Sonogashira Coupling

The bromo-thiazole intermediate can then be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt in the presence of a base. [5][6][7][8][9]

G cluster_1 Step 2: Sonogashira Coupling BromoThiazole Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate CoupledProduct Protected Target Molecule BromoThiazole->CoupledProduct Pd(PPh3)4, CuI, Et3N Alkyne Trimethylsilylacetylene Alkyne->CoupledProduct FinalProduct Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate CoupledProduct->FinalProduct K2CO3, MeOH

Caption: Proposed Sonogashira coupling and deprotection step.

Route B: Pre-functionalized Precursor Cyclization

An alternative approach involves incorporating the ethynyl group into one of the precursors before the thiazole ring formation.

Step 1: Synthesis of an Ethynyl-containing α-haloketone

This could be achieved through various methods, potentially starting from a commercially available building block.

Step 2: Cyclization with a Thioamide

The ethynyl-α-haloketone can then be reacted with a thioamide that already contains the acetate moiety to form the target thiazole ring directly.

G cluster_2 Route B: Direct Cyclization EthynylKetone 1-bromo-3-butyn-2-one Target Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate EthynylKetone->Target ThioamideAcetate Methyl 2-thioacetamidoacetate ThioamideAcetate->Target

Caption: Alternative synthetic route via direct cyclization.

Proposed Spectroscopic Characterization

The successful synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate would be confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsRationale
¹H NMR - Singlet around δ 3.8 ppm (3H, -OCH₃)- Singlet around δ 4.0 ppm (2H, -CH₂-)- Singlet around δ 3.2 ppm (1H, ≡C-H)- Singlet around δ 7.5 ppm (1H, thiazole H-5)Based on chemical shifts of similar thiazole and acetate compounds. [10][11]The ethynyl proton signal is characteristic.
¹³C NMR - Signal around δ 170 ppm (C=O)- Signals around δ 165 ppm and δ 145 ppm (thiazole C2 and C4)- Signals around δ 80 ppm and δ 75 ppm (alkyne carbons)- Signal around δ 52 ppm (-OCH₃)- Signal around δ 35 ppm (-CH₂-)Based on typical chemical shifts for these functional groups. [11]
IR Spectroscopy - Strong C=O stretch around 1740 cm⁻¹- Sharp C≡C-H stretch around 3300 cm⁻¹- C≡C stretch around 2100 cm⁻¹- Thiazole ring vibrations in the 1600-1400 cm⁻¹ regionCharacteristic vibrational frequencies for the ester, terminal alkyne, and thiazole moieties.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 181.02Corresponding to the calculated molecular weight of C8H7NO2S.

Predicted Reactivity and Potential for Further Functionalization

The presence of the ethynyl and methyl acetate groups makes Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate a versatile platform for further chemical modifications.

  • The Ethynyl Group: This is a highly reactive functional group that can undergo a variety of transformations, including:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, linking the thiazole core to other molecules of interest.

    • Sonogashira Coupling: Further coupling with aryl or vinyl halides to extend the molecular structure. [5][6][7][8][9] * Hydration: Conversion to a methyl ketone.

    • Reduction: Hydrogenation to the corresponding alkene or alkane.

  • The Methyl Acetate Group: This group can be:

    • Hydrolyzed: To the corresponding carboxylic acid, which can then be converted to amides or other esters.

    • Reduced: To the corresponding alcohol.

G cluster_ethynyl Ethynyl Group Reactions cluster_acetate Acetate Group Reactions Core Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Triazole Triazole Formation (Click Chemistry) Core->Triazole ExtendedAlkyne Extended Conjugation (Sonogashira) Core->ExtendedAlkyne Ketone Methyl Ketone (Hydration) Core->Ketone CarboxylicAcid Carboxylic Acid (Hydrolysis) Core->CarboxylicAcid Alcohol Primary Alcohol (Reduction) Core->Alcohol

Caption: Potential avenues for further functionalization.

Potential Applications in Drug Discovery

The structural motifs present in Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate suggest several potential applications in drug discovery:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The thiazole ring of this compound could serve as such a core.

  • Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents. [1][12]The ethynyl group allows for the attachment of various side chains to probe the structure-activity relationship (SAR) against different cancer cell lines.

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs. [4]New derivatives could be synthesized and screened for activity against resistant bacterial or fungal strains.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a novel and promising scaffold for medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this whitepaper provides a comprehensive predictive analysis of its chemical properties, outlines viable synthetic strategies, and explores its potential for further functionalization and application. The synthesis and characterization of this molecule would be a valuable endeavor, opening the door to a new class of thiazole-based compounds with potential therapeutic applications.

References

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Technical Whitepaper: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS 1566196-21-1) in Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical biology, the demand for modular, bifunctional scaffolds has driven the adoption of highly specialized building blocks. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS 1566196-21-1) represents a premier example of such a scaffold. By integrating a metabolically stable 1,3-thiazole core with two orthogonal reactive handles—a terminal alkyne and a methyl ester—this molecule enables divergent synthetic strategies. It is particularly valuable for synthesizing Proteolysis Targeting Chimeras (PROTACs), fragment-based drug libraries, and bioorthogonal fluorophore conjugates. This guide provides an in-depth mechanistic analysis and self-validating protocols for maximizing the utility of this compound.

Physicochemical Profiling & Identifiers

To ensure accurate procurement and spectral tracking, the core quantitative and structural identifiers of the scaffold are summarized below.

Table 1: Physicochemical Identifiers

PropertyValue
Chemical Name Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
CAS Number 1566196-21-1
PubChem CID 104048280
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
SMILES String O=C(OC)CC1=NC(C#C)=CS1
Key Reactive Handles Terminal Alkyne (C4), Methyl Ester (C2)

Data corroborated by [1] and [2].

Structural Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why this specific structural arrangement is advantageous rather than simply knowing how to react it.

  • The 1,3-Thiazole Core: Thiazoles are privileged scaffolds in medicinal chemistry, acting as robust bioisosteres for amides and phenyl rings. The nitrogen atom serves as a strong hydrogen-bond acceptor, which frequently improves target binding affinity [3]. Furthermore, the electron-withdrawing nature of the heteroaromatic ring stabilizes the adjacent methylene group.

  • The 4-Ethynyl Handle: The terminal alkyne is a highly specific bioorthogonal handle designed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Terminal alkynes are preferred over internal alkynes because their lack of steric hindrance ensures rapid, regioselective formation of 1,4-disubstituted 1,2,3-triazoles [4].

  • The 2-Acetate Handle: The methyl ester provides a stable, yet easily unmasked, functional group. It can be saponified to a free carboxylic acid for subsequent amide coupling, allowing researchers to extend the linker length or attach a secondary pharmacophore.

Divergent Functionalization Workflow

The true power of CAS 1566196-21-1 lies in its orthogonality. The alkyne and the ester can be reacted independently without cross-interference, allowing for a divergent synthetic workflow.

G A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS: 1566196-21-1) B CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) A->B Azide + Cu(I) C Ester Saponification (LiOH, THF/H2O) A->C Base Hydrolysis D 1,2,3-Triazole Linkage (Bioorthogonal Conjugation) B->D E Free Acetic Acid Derivative (Amide Coupling Handle) C->E F PROTACs & Fluorophore Probes D->F Target Binding G Peptidomimetics & Small Molecule Inhibitors E->G Amine + HATU

Fig 1: Divergent synthetic workflow of CAS 1566196-21-1 via CuAAC and ester saponification.

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Quantitative parameters are standardized in Table 2.

Table 2: Standardized Reaction Parameters for Scaffold Functionalization

ParameterCuAAC "Click" ConjugationEster SaponificationAmide Coupling
Substrate Eq. 1.0 eq (Alkyne)1.0 eq (Ester)1.0 eq (Acid)
Reagent Eq. 1.05 eq (Azide)2.0 eq (LiOH·H₂O)1.1 eq (Amine)
Catalyst/Promoter 0.05 eq CuSO₄ / 0.2 eq NaAscN/A1.2 eq HATU / 3.0 eq DIPEA
Solvent System t-BuOH / H₂O (1:1)THF / MeOH / H₂O (3:1:1)Anhydrous DMF
Temperature 20–25 °C (RT)20–25 °C (RT)20–25 °C (RT)
Reaction Time 2–4 hours2 hours12 hours
Protocol A: CuAAC "Click" Conjugation

Objective: Conjugate the thiazole scaffold to an azide-bearing molecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Step-by-Step Methodology:

  • Dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh, separate aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.05 eq). The solution will briefly turn brown before settling into a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Add the catalytic mixture to the reaction vessel. Stir vigorously at room temperature for 2–4 hours.

  • Extract the product with ethyl acetate, wash with brine to remove copper salts, dry over Na₂SO₄, and concentrate under reduced pressure.

Causality of Experimental Choices: Why use a 1:1 mixture of tert-butanol and water? The causality lies in transition state stabilization and solubility. The organic alkyne and azide are often insoluble in pure water, while the Cu(I) catalyst requires an aqueous environment to remain active. tert-Butanol acts as a non-coordinating co-solvent that homogenizes the mixture without competing for the copper coordination sites, unlike acetonitrile or DMSO which can poison the catalyst and drastically reduce the reaction rate [4].

Self-Validating System: To ensure the protocol is self-validating, researchers must track the reaction via LC-MS. The starting material (m/z 181.21) must completely disappear. Furthermore, ¹H NMR analysis serves as the definitive validation step: the terminal alkyne proton (typically a sharp singlet around δ 3.2 ppm) must be absent, and the newly formed triazole proton will appear as a distinct singlet in the aromatic region (δ 7.8–8.5 ppm). This provides unambiguous proof of successful cycloaddition.

Protocol B: Ester Saponification and Amide Coupling

Objective: Unmask the methyl ester to a free carboxylic acid, followed by amide bond formation with a primary or secondary amine.

Step-by-Step Methodology:

  • Saponification: Dissolve the scaffold in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 2 hours.

  • Acidify the mixture with 1M HCl to pH ~3. Extract with ethyl acetate to isolate 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Add the target amine (1.1 eq) and stir for 12 hours at room temperature. Quench with water and extract with dichloromethane.

Causality of Experimental Choices: Why use HATU and DIPEA for the amide coupling? The methylene group at the C2 position of the thiazole is slightly acidic due to the electron-withdrawing nature of the heteroaromatic ring. Using a highly efficient coupling reagent like HATU minimizes the reaction time, thereby reducing the risk of base-catalyzed enolization and subsequent side reactions (e.g., racemization or alkylation) at the alpha-carbon. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Self-Validating System: The self-validation of the saponification relies on Infrared (IR) spectroscopy. The ester carbonyl stretch at ~1740 cm⁻¹ will broaden and shift to ~1710 cm⁻¹ (carboxylic acid). In the subsequent amide coupling, the formation of the amide bond is confirmed by a further shift to ~1650 cm⁻¹ (Amide I band). High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the coupled product, ensuring the structural integrity of the thiazole core was maintained during basic hydrolysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104048280, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate". PubChem,[Link]

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives." Current Topics in Medicinal Chemistry, 2016.[Link]

  • Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.[Link]

Structure Elucidation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized heterocycles is a critical bottleneck in modern drug discovery and materials science. Thiazole derivatives, in particular, are privileged scaffolds known for their broad pharmacological diversity and ability to modulate critical cellular processes[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structure elucidation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate . By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a robust methodology that ensures absolute structural certainty.

Structural Rationale & Elucidation Strategy

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Molecular Formula: C₈H₇NO₂S) is a polyfunctional molecule featuring three distinct chemical domains:

  • A 1,3-thiazole core : An electron-deficient aromatic system that dictates the molecule's primary electronic properties.

  • A terminal alkyne at C4 : A highly valuable bioorthogonal handle (e.g., for CuAAC "click" chemistry).

  • A methyl acetate moiety at C2 : A hydrolyzable ester linkage often utilized in prodrug design.

The "Why" Behind the Analytical Strategy

To unambiguously confirm this structure, a single analytical technique is insufficient. Mass spectrometry can confirm the atomic composition but cannot distinguish between regioisomers. NMR provides the carbon framework and hydrogen connectivity but can struggle with heteroatom-heavy environments lacking protons. IR spectroscopy bridges this gap by providing orthogonal validation of functional groups (like the alkyne and ester) that might otherwise be inferred indirectly[2].

ElucidationWorkflow Sample Methyl 2-(4-ethynyl- 1,3-thiazol-2-yl)acetate NMR NMR (1H, 13C, 2D) Connectivity & Framework Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS DataInt Data Integration & Cross-Validation NMR->DataInt IR->DataInt HRMS->DataInt Structure Confirmed Molecular Structure DataInt->Structure

Workflow for orthogonal structure elucidation of the thiazole derivative.

Mechanistic Validation of Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Causality in NMR Interpretation: The ¹H NMR spectrum of this compound is defined by the profound deshielding effects of the thiazole ring. The H-5 proton on the thiazole ring is subjected to strong ring currents and the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, pushing its chemical shift downfield to ~7.45 ppm[3]. Conversely, the terminal alkyne proton is shielded by the diamagnetic anisotropy of the carbon-carbon triple bond, appearing as a sharp singlet near 3.40 ppm.

To definitively prove that the methyl acetate group is attached to C2 and the ethynyl group to C4, we rely on 2D Heteronuclear Multiple Bond Correlation (HMBC). The methylene protons (-CH₂-) will show a strong ³J correlation to the ester carbonyl and a ²J correlation to the thiazole C2, locking the ester moiety in place.

HMBC_Correlations H_Methylene H-Methylene (δ 4.1) C_Carbonyl C=O Ester (δ 169.5) H_Methylene->C_Carbonyl 3J C_Thiazole2 Thiazole C2 (δ 162.0) H_Methylene->C_Thiazole2 2J H_Alkyne H-Alkyne (δ 3.4) C_Thiazole4 Thiazole C4 (δ 138.5) H_Alkyne->C_Thiazole4 3J C_AlkyneInt Alkyne C (int) (δ 78.0) H_Alkyne->C_AlkyneInt 2J H_Thiazole H-Thiazole (δ 7.4) H_Thiazole->C_Thiazole2 3J H_Thiazole->C_Thiazole4 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in IR Interpretation: While NMR maps the skeleton, IR spectroscopy confirms the vibrational modes of the functional groups. The terminal alkyne is highly diagnostic; the sp C-H bond stretching yields a sharp, medium-intensity absorption band at ~3300 cm⁻¹, while the C≡C triple bond stretching appears in the spectral "ghost town" around 2100–2200 cm⁻¹[2][4]. The ester carbonyl (C=O) stretching is expected as a strong, sharp peak near 1740 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Causality in HRMS Interpretation: HRMS utilizing Electrospray Ionization (ESI) is ideal for this molecule. Because the thiazole nitrogen is weakly basic, it readily accepts a proton in positive-ion mode to form the [M+H]⁺ pseudomolecular ion[5]. The exact mass measurement (within <5 ppm error) self-validates the molecular formula, while the distinct isotopic pattern of the sulfur atom (³²S vs. ³⁴S, roughly 95:4 ratio) acts as an internal verification of the thiazole core.

Quantitative Data Synthesis

The tables below summarize the expected analytical data, synthesized from the fundamental principles of heteronuclear spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)
Proton/Carbon¹H Shift (ppm)¹³C Shift (ppm)MultiplicityIntegrationAssignment
H-5 / C-5 7.45122.3s1HThiazole ring CH
- / C-4 -138.5--Thiazole ring C (quaternary)
- / C-2 -162.0--Thiazole ring C (quaternary)
-CH₂- / -CH₂- 4.1038.5s2HMethylene bridge
- / C=O -169.5--Ester carbonyl
-OCH₃ / -OCH₃ 3.7552.8s3HMethoxy group
≡CH / ≡CH 3.4075.2s1HTerminal alkyne CH
- / -C≡ -78.0--Internal alkyne C
Table 2: Key FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3295 Medium, sharpTerminal alkyne ≡C-H stretch
3110 WeakThiazole =C-H stretch
2115 WeakAlkyne C≡C stretch
1740 StrongEster C=O stretch
1500, 1430 MediumThiazole C=C and C=N stretches
1210 StrongEster C-O stretch
Table 3: HRMS (ESI-TOF) Data
IonFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺ C₈H₈NO₂S⁺182.0270182.0274+2.2
[M+Na]⁺ C₈H₇NNaO₂S⁺204.0090204.0095+2.4

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: CDCl₃ is chosen as an aprotic solvent to prevent hydrogen bonding from perturbing the terminal alkyne proton shift.

  • Sample Dissolution: Weigh 15 mg of the purified compound and dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter that could cause line broadening.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃.

  • Shimming: Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field, validating the resolution by observing the baseline width of the TMS peak (should be <1.0 Hz at half-height).

  • Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s). Run 2D HSQC and HMBC experiments to map connectivity.

Protocol 2: FT-IR Analysis (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could mask the ~3300 cm⁻¹ alkyne peak.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans, 4 cm⁻¹ resolution) to establish a self-validating baseline.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Verify the presence of the 2115 cm⁻¹ and 3295 cm⁻¹ peaks to confirm the terminal alkyne[4].

Protocol 3: HRMS (ESI-TOF) Analysis

Rationale: Positive-ion mode is selected due to the proton affinity of the thiazole ring's nitrogen atom[5].

  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid (to facilitate protonation).

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is <5 ppm.

  • Injection: Inject 5 µL of the sample into the ESI source (Capillary voltage: 3.5 kV; Drying gas: 8 L/min at 300°C).

  • Data Processing: Extract the exact mass for the [M+H]⁺ ion. Validate the structure by comparing the experimental isotopic distribution against the theoretical model for C₈H₈NO₂S⁺.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics." ResearchGate, August 2025.[Link]

  • "6.3: IR Spectrum and Characteristic Absorption Bands." Chemistry LibreTexts, December 2021.[Link]

  • "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, November 2016.[Link]

  • "Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer." PubMed Central (PMC), April 2025.[Link]

  • "Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development." ResearchGate, January 2013.[Link]

Sources

Comprehensive Spectral Characterization of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly functionalized heterocyclic building block of significant interest in modern drug discovery and bioconjugation. The molecule integrates three distinct reactive modalities: an electrophilic thiazole core, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a methyl acetate moiety for facile derivatization. Thiazole derivatives frequently serve as bioisosteres for amides and esters, or as electrophilic warheads in covalent inhibitor design[1].

To ensure rigorous quality control and structural verification during synthesis, a multi-modal spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—is required. This guide provides a definitive framework for the spectral elucidation of this compound, explaining the physical causality behind the observed data and establishing self-validating experimental protocols.

Physicochemical & Structural Properties

Before initiating spectral analysis, establishing the theoretical parameters of the molecule is critical for calibrating instrumentation and predicting isotopic distributions.

PropertyValueCausality / Significance
Molecular Formula C₈H₇NO₂SDefines the exact mass and isotopic envelope.
Molecular Weight 181.21 g/mol Used for standard molarity calculations in assays.
Monoisotopic Mass 181.0197 DaTarget mass for HRMS (ESI-TOF) calibration.
Hydrogen Bond Acceptors 4 (N, O, O, S)Influences basicity and ESI+ ionization efficiency.
Rotatable Bonds 3Dictates conformational flexibility in solution NMR.

Spectroscopic Characterization & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of substituted thiazoles are highly sensitive to the electronic environment induced by their substituents[2].

  • ¹H NMR Dynamics: The thiazole C5 proton is observed as a sharp singlet in the aromatic region (~7.45 ppm). The absence of scalar coupling confirms that positions C2 and C4 are fully substituted. The methylene protons (-CH₂-) are heavily deshielded (~4.05 ppm) due to the combined electron-withdrawing inductive effects of the adjacent thiazole ring and the ester carbonyl. The terminal alkyne proton resonates at ~3.20 ppm. While alkynes are typically shielded by the diamagnetic anisotropy of the triple bond, the attachment of the sp-hybridized carbon to the electron-deficient thiazole ring causes a slight downfield shift compared to standard aliphatic alkynes[3].

  • ¹³C NMR Dynamics: The quaternary carbons in this molecule demand specific acquisition parameters. Because the ester carbonyl (~169.5 ppm), thiazole C2 (~162.0 ppm), thiazole C4 (~136.5 ppm), and the internal alkyne carbon (~80.5 ppm) lack attached protons, their spin-lattice relaxation (T1) relies primarily on chemical shift anisotropy rather than dipole-dipole interactions. This results in significantly longer relaxation times.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups, specifically identifying vibrational modes that are silent or ambiguous in NMR.

  • Terminal Alkyne (C-H & C≡C): The sp C-H bond is shorter and stiffer than sp² or sp³ C-H bonds, leading to a high-frequency, sharp stretching band at ~3295 cm⁻¹. The C≡C stretch appears as a weak but distinct band at ~2115 cm⁻¹.

  • Ester Carbonyl (C=O): The electron-withdrawing methoxy group increases the double-bond character of the carbonyl, pushing the stretching frequency to a strong, sharp band at ~1740 cm⁻¹.

Mass Spectrometry (ESI-MS)

Electrospray Ionization in positive mode (ESI+) is the optimal technique. The sp²-hybridized nitrogen in the 1,3-thiazole ring possesses a lone pair orthogonal to the aromatic π-system, making it a strong localized base[1]. This facilitates highly efficient protonation in acidic LC mobile phases (e.g., 0.1% Formic Acid), yielding a robust[M+H]⁺ signal at m/z 182.027.

MS_Pathway M [M+H]+ m/z 182.03 F1 Loss of CH3OH m/z 150.00 M->F1 -32 Da F2 Loss of •COOCH3 m/z 122.00 M->F2 -59 Da F3 Thiazole Core m/z 96.00 F2->F3 -C2H2 (-26 Da)

ESI-MS fragmentation pathway of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

Empirical Spectral Data Tables

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
Position / Moiety¹H Shift (δ, ppm)MultiplicityIntegration¹³C Shift (δ, ppm)
Thiazole C5-H 7.45Singlet (s)1H121.0
Thiazole C2 ---162.0
Thiazole C4 ---136.5
-CH₂- (Methylene) 4.05Singlet (s)2H38.0
-OCH₃ (Methoxy) 3.75Singlet (s)3H52.5
-C≡CH (Alkyne C-H) 3.20Singlet (s)1H76.0
-C≡C- (Internal) ---80.5
C=O (Carbonyl) ---169.5
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3295 Strong, SharpTerminal Alkynesp C-H stretch
3110 WeakThiazole Ringsp² C-H stretch
2115 WeakTerminal AlkyneC≡C stretch
1740 StrongMethyl EsterC=O stretch
1210 MediumMethyl EsterC-O stretch

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies employ self-validating checks (e.g., internal standards, background subtraction) to eliminate false positives.

Protocol A: Quantitative ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • Instrument Tuning: Tune and match the probe to the exact frequency of the ¹³C nucleus. Lock the magnetic field using the deuterium signal of CDCl₃.

  • Parameter Optimization (Causality Check): Set the relaxation delay (D1) to a minimum of 2.0 seconds (preferably 5.0 seconds for strict quantitation). Rationale: Standard 1-second delays will cause the quaternary carbons (C2, C4, C=O) to artificially integrate lower or disappear into the baseline noise due to incomplete T1 relaxation.

  • Acquisition: Acquire a minimum of 512 transients to achieve a Signal-to-Noise (S/N) ratio > 10:1 for the quaternary carbons.

Workflow S1 Sample Prep Dissolve 15 mg in CDCl3 (0.05% TMS) S2 NMR Acquisition 1H (ns=16), 13C (ns=512, D1=2s) S1->S2 S3 Data Processing FT, Phase & Baseline Correction S2->S3 S4 Peak Assignment Integrate & Verify Quaternary T1 S3->S4

Self-validating NMR acquisition workflow for highly functionalized thiazoles.

Protocol B: ATR-FTIR Analysis
  • Background Validation: Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the baseline is flat and free of residual organic peaks before proceeding.

  • Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Acquire 32 scans. Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing hygroscopic moisture absorption that could obscure the 3000-3500 cm⁻¹ region, which is critical for resolving the terminal alkyne C-H stretch.

Protocol C: LC-HRMS (ESI+)
  • Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid ensures the thiazole nitrogen remains protonated.

  • Gradient Setup: Run a fast gradient (5% to 95% B over 5 minutes) on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Source Parameters: Set the ESI capillary voltage to +3.5 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation without thermally degrading the labile ester linkage.

References

  • BenchChem Technical Support Team. "A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Thiazoles." BenchChem, Dec 2025. 2

  • Lanning, M. E., et al. "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." PubMed Central (PMC), National Institutes of Health.1

  • Google Patents. "WO2022058920A1 - Casein kinase 1 delta modulators." 3

Sources

Characterization of Novel Ethynyl-Thiazole Compounds: Tunable Electrophilic Warheads in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Covalent Inhibitors

Historically, covalent inhibitors were often viewed as pharmacological liabilities due to the risk of off-target toxicity and immunogenic protein modifications[1]. However, the modern era of drug discovery has witnessed a renaissance in targeted covalent inhibition. A critical bottleneck in this field has been the limited toolbox of electrophilic warheads (EWHs), which are often constrained by poor tunability and excessive reactivity (e.g., standard acrylamides or chloroacetamides)[2].

Recent structural and kinetic characterizations have unveiled ethynyl-thiazole compounds as a breakthrough class of tunable, cysteine-targeting hetero-aromatic warheads[2]. Originally utilized primarily as structural scaffolds—such as in the synthesis of 2-methyl-4-(substituted-arylethynyl)thiazoles (like MTEP) for metabotropic glutamate receptor subtype 5 (mGluR5) antagonism[3]—the ethynyl-thiazole moiety is now being deployed directly as an electrophile. By leveraging the electron-withdrawing properties of the thiazole ring, the alkyne is activated for nucleophilic attack by specific cysteine residues, yielding highly potent and selective covalent adducts[2]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, synthesis, biological characterization, and validation protocols for these novel compounds.

Mechanistic Rationale: Why Ethynyl-Thiazole?

The efficacy of an electrophilic warhead dictates the therapeutic window of a covalent drug. Traditional GPX4 inhibitors, such as RSL3 and ML162, utilize a chloroacetamide warhead[2]. While potent, chloroacetamides are highly reactive and prone to non-specific glutathione depletion, leading to suboptimal pharmacokinetic properties and off-target toxicity[1][4].

The 2-ethynylthiazole scaffold offers a highly elegant solution. The mechanism of action relies on the precise electronic tuning of the alkyne group:

  • Electronic Activation: The electron-deficient nature of the nitrogen- and sulfur-containing thiazole ring acts as an intramolecular electron-withdrawing group (EWG), polarizing the adjacent triple bond[2].

  • Thiol Addition: This polarization makes the terminal or internal alkyne highly susceptible to nucleophilic attack by the thiolate anion of target cysteines (e.g., the catalytic selenocysteine/cysteine of GPX4)[2].

  • Tunability: Unlike chloroacetamides, the reactivity of the ethynyl-thiazole can be finely tuned by altering substituents at the 4- or 5-positions of the thiazole ring, allowing medicinal chemists to balance the reaction half-life ( t1/2​ ) with target residence time[2].

Mechanism W Ethynyl-Thiazole Warhead (Tunable Electrophile) C Nucleophilic Attack (Thiol Addition) W->C G Target Protein (e.g., GPX4) (Active Cysteine/Sec) G->C A Covalent Adduct (Irreversible Inhibition) C->A Hemithioketal Formation E Downstream Effect (e.g., Ferroptosis Induction) A->E Loss of Enzymatic Function

Fig 1: Mechanism of covalent target inhibition via ethynyl-thiazole thiol addition.

Synthesis and Structural Characterization

The synthesis of ethynyl-thiazole derivatives typically involves the construction of the hetero-aromatic core followed by the installation of the alkyne moiety.

A standard synthetic workflow utilizes 2-((trimethylsilyl)ethynyl)thiazole-4-carbaldehyde as a versatile synthon[2]. The alkyne is introduced via a Sonogashira cross-coupling reaction between a 2-bromothiazole derivative and trimethylsilylacetylene, catalyzed by Palladium and Copper(I) iodide[2][3]. Subsequent deprotection of the trimethylsilyl (TMS) group yields the terminal alkyne, which can then be coupled with various pharmacophores (e.g., via Steglich esterification or amide coupling) to direct the warhead to specific biological targets[2].

Synthesis S1 2-Bromothiazole Scaffold S2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) S1->S2 S3 TMS Deprotection (K2CO3 / MeOH) S2->S3 S4 Amide/Peptide Coupling (Pharmacophore Attachment) S3->S4 S5 Final Ethynyl-Thiazole Covalent Inhibitor S4->S5

Fig 2: General synthetic workflow for novel ethynyl-thiazole covalent inhibitors.

Biological Characterization: A Case Study in Ferroptosis

The true potential of the ethynyl-thiazole warhead was recently demonstrated in the development of highly selective ferroptosis inducers. Ferroptosis is an iron-dependent form of programmed cell death characterized by the unabated accumulation of lipid peroxides, normally kept in check by Glutathione Peroxidase 4 (GPX4)[1].

In early 2025, Gu and colleagues reported the rational design of a novel GPX4 inhibitor, designated (R)-9i [4][5]. By replacing the toxic chloroacetyl moiety of a precursor compound (26a) with a 2-ethynylthiazole-4-carboxamide group, they achieved a staggering improvement in both potency and selectivity[1][4].

Quantitative Data Summary

The table below summarizes the comparative advantages of the ethynyl-thiazole warhead against legacy compounds[1][4][5].

CompoundElectrophilic WarheadTargetHT1080 IC50 (μM)Ferroptosis Selectivity IndexTarget Engagement (CETSA ΔTm)
RSL3 (Reference)ChloroacetamideGPX4~0.01LowN/A
Compound 26a ChloroacetamideGPX40.1263N/A
(R)-9i 2-Ethynylthiazole-4-carboxamideGPX40.0003 24,933 +6.2 °C

Compound (R)-9i exhibited an IC50 of 0.3 nM against HT1080 fibrosarcoma cells and a selectivity index of nearly 25,000, alongside favorable pharmacokinetic properties that allowed it to significantly inhibit xenograft tumor growth in vivo without detectable toxicity[4][5].

Standardized Experimental Protocols (E-E-A-T)

To ensure scientific integrity and reproducibility, the characterization of novel ethynyl-thiazole compounds must follow self-validating experimental frameworks. Below are the definitive protocols for assessing warhead reactivity and cellular target engagement.

Protocol 1: NMR Kinetic Assay for Thiol Addition Reactivity

Causality & Rationale: To prevent off-target toxicity, a covalent warhead must not react too rapidly with abundant cellular thiols (like glutathione). This assay utilizes Nuclear Magnetic Resonance (NMR) to calculate the reaction half-life ( t1/2​ ) of the ethynyl-thiazole warhead by tracking the disappearance of the alkyne proton peak upon the addition of a thiol surrogate[2].

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Stock A: Dissolve the ethynyl-thiazole compound in DMSO- d6​ to a final concentration of 6 mM.

    • Stock B (Internal Standard): Prepare a solution of Dimethylformamide (DMF) in DMSO- d6​ at a concentration of 426.2 mM. DMF serves as an inert internal standard for peak integration[2].

  • Baseline Acquisition: In a standard NMR tube, mix 690 μL of Stock A with 10 μL of Stock B. Acquire a baseline 1 H-NMR spectrum (600 MHz) at 37°C. Identify the terminal alkyne proton peak (typically around δ 4.0 - 5.0 ppm depending on the scaffold) and the DMF formyl proton peak ( δ ~7.9 ppm).

  • Reaction Initiation: Add 10 equivalents of a thiol surrogate (e.g., cysteamine or a DABCO/thiol mixture) to the NMR tube and immediately vortex for 10 seconds[2].

  • Kinetic Monitoring: Insert the tube back into the NMR spectrometer. Acquire 1 H-NMR spectra continuously at 5-minute intervals for a total of 2 to 4 hours at 37°C.

  • Data Analysis: Integrate the area of the alkyne proton peak relative to the constant area of the DMF formyl peak for each time point. Plot the normalized concentration versus time. Fit the decay curve to a pseudo-first-order kinetic equation ( [A]t​=[A]0​e−kt ) to derive the rate constant ( k ) and the half-life ( t1/2​=ln(2)/k ).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Phenotypic toxicity (e.g., cell death) does not prove target specificity. CETSA is employed to validate that the ethynyl-thiazole compound physically binds to its intended target (e.g., GPX4) inside living cells. Covalent binding thermodynamically stabilizes the folded state of the protein, requiring higher temperatures to induce thermal denaturation and subsequent aggregation[2][4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture the target cell line (e.g., HT1080) in appropriate media to 80% confluency. Treat the cells with the ethynyl-thiazole compound (e.g., 1 μM) or a DMSO vehicle control for 2 hours at 37°C in a 5% CO 2​ incubator.

  • Harvesting: Wash the cells twice with ice-cold PBS. Detach the cells, centrifuge to pellet, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Thermal Gradient: Aliquot the intact cell suspension equally into 8-12 PCR tubes (50 μL per tube). Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C, with 3°C increments) for exactly 3 minutes. Allow the tubes to cool at room temperature for 3 minutes.

  • Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (submerging in liquid nitrogen followed by a 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet, while the stabilized, folded proteins remain in the supernatant.

  • Western Blot Analysis: Carefully extract the soluble supernatant. Resolve the samples via SDS-PAGE and transfer to a PVDF membrane. Immunoblot using a primary antibody specific to the target protein (e.g., anti-GPX4).

  • Quantification: Measure the chemiluminescent band intensities using image analysis software. Plot the relative band intensity against temperature to generate melting curves for both the vehicle and treated groups. Calculate the shift in melting temperature ( ΔTm​ ). A significant positive shift (e.g., +6.2 °C for (R)-9i against GPX4) confirms direct intracellular target engagement[4][5].

References

  • Gu, S., Yang, G., Bian, H., et al. (2025). "Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead." Journal of Medicinal Chemistry, 68(3), 3309-3323. URL:[Link]

  • Gu, S., Yang, G., Bian, H., et al. (2025). "Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead." PubMed (PMID: 39884957). URL:[Link]

  • "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." PubMed Central (PMC). URL:[Link]

  • "Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists." PubMed Central (PMC). URL:[Link]

Sources

Ethynyl-Thiazole Scaffolds in Medicinal Chemistry: From Allosteric Modulation to Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The ethynyl-thiazole motif has emerged as a highly privileged scaffold in modern drug discovery, combining the electron-rich, hydrogen-bonding capacity of the thiazole heterocycle with the rigid, sp-hybridized linearity of an alkyne spacer. This structural vector allows for precise spatial orientation within deep protein binding pockets[1]. Historically championed in the development of neuropharmacological agents—specifically Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)—the motif has recently undergone a renaissance as a fine-tuned electrophilic warhead for covalent inhibition of Glutathione Peroxidase 4 (GPX4) in targeted cancer therapies[2].

Mechanistic Pharmacology & Structural Logic

Vectorial Precision in mGluR5 Allosteric Modulation

mGluR5 is a G-protein-coupled receptor (GPCR) implicated in various central nervous system disorders, including Fragile X syndrome, anxiety, and addiction. The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) paved the way for ethynyl-based NAMs. Replacement of the pyridine ring with a thiazole yielded MTEP (2-methyl-4-(pyridine-3-ylethynyl)thiazole), which exhibits superior pharmacokinetic properties and binding affinity[3].

The causality behind this structural choice lies in the geometry of the transmembrane allosteric pocket. The alkyne acts as a rigid molecular ruler (180° bond angle), projecting the distal aromatic ring into a deep hydrophobic sub-pocket, while the thiazole nitrogen serves as an essential hydrogen-bond acceptor[3]. Furthermore, fluorinated derivatives like [¹⁸F]SP203 have been developed as highly effective Positron Emission Tomography (PET) radioligands for in vivo imaging of mGluR5, leveraging the ethynyl-thiazole core to achieve sub-nanomolar affinity[4][5].

G Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 Triggers EthynylThiazole Ethynyl-Thiazole (e.g., MTEP) EthynylThiazole->mGluR5 NAM Binding

mGluR5 signaling cascade and MTEP allosteric inhibition.

Tuned Electrophilicity in GPX4 Covalent Inhibition

Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by lipid reactive oxygen species (ROS) accumulation. GPX4 is the primary enzyme responsible for reducing toxic lipid hydroperoxides. have identified 2-ethynylthiazole-4-carboxamide as a highly selective electrophilic warhead targeting the catalytic selenocysteine (Sec46) of GPX4[2].

Unlike traditional, highly reactive Michael acceptors (e.g., acrylamides) that indiscriminately alkylate off-target thiols, the ethynyl-thiazole provides a "goldilocks" zone of reactivity. The electron-withdrawing nature of the thiazole ring activates the alkyne just enough to react with the highly nucleophilic selenolate of GPX4, while remaining inert to standard cellular thiols (like glutathione). This tuned electrophilicity results in an exceptional selectivity index, minimizing off-target toxicity[2].

G Warhead 2-Ethynylthiazole Warhead GPX4 GPX4 Enzyme Warhead->GPX4 Covalent Inhibition LipidROS Lipid ROS Accumulation GPX4->LipidROS Fails to Reduce Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Induces

Ferroptosis induction via GPX4 covalent inhibition.

Quantitative Pharmacological Profiles

To illustrate the versatility of the ethynyl-thiazole scaffold, the following table summarizes key quantitative metrics across different therapeutic targets.

CompoundPrimary TargetKey Pharmacological MetricSelectivity / Application
(R)-9i GPX4IC₅₀ = 0.3 nM (HT1080 cells)Selectivity Index = 24,933; Potent ferroptosis inducer[2]
MTEP mGluR5IC₅₀ ≈ 5 nMHigh-affinity NAM for CNS disorders[3]
[¹⁸F]SP203 mGluR5K_D = 0.12 nMPET radioligand for in vivo brain imaging[5]
Compound 7b mGluR5Sub-nanomolar affinity2-chloro-thiazole structural probe[4]

Validated Experimental Workflows

Synthesis of Ethynyl-Thiazoles via Sonogashira Cross-Coupling

The construction of the ethynyl-thiazole core is typically achieved via Pd/Cu-catalyzed Sonogashira cross-coupling. The following self-validating protocol describes the synthesis of the MTEP alkyne precursor[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 4-bromo-2-methylthiazole (1.0 eq) and trimethylsilylacetylene (1.2 eq) in anhydrous triethylamine (which serves as both solvent and base).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.10 eq).

    • Causality: The Pd(0) complex undergoes oxidative addition into the C-Br bond. CuI reacts with the terminal alkyne to form a copper acetylide, which subsequently transmetalates with the Pd(II) complex, driving the catalytic cycle forward without requiring harsh conditions[3].

  • Reaction & Monitoring: Stir the mixture at 60 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material and the emergence of a new, lower-polarity spot confirms conversion.

  • Workup: Quench with saturated aqueous NH₄Cl to complex residual copper. Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Cleave the TMS group using K₂CO₃ in methanol at room temperature for 2 hours to reveal the terminal alkyne.

  • Final Validation: Purify via flash chromatography. Confirm the structure via ¹H-NMR (look for the characteristic terminal alkyne proton singlet at ~3.2 ppm) and LC-MS[3].

Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement

To prove that the phenotypic induction of ferroptosis by compounds like (R)-9i is caused by direct GPX4 binding, CETSA is employed. This assay provides a self-validating system for intracellular target engagement[2].

Step-by-Step Methodology:

  • Cell Treatment: Incubate HT1080 cells with 1 μM of the ethynyl-thiazole inhibitor or DMSO (vehicle control) for 2 hours.

  • Thermal Aliquoting: Harvest and divide the cells into PCR tubes. Heat each tube to a specific temperature gradient (e.g., 40 °C to 70 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Causality: Heating denatures unbound proteins, which subsequently precipitate. Covalent ligand binding thermodynamically stabilizes the protein fold, shifting its melting temperature (Tm) higher[2].

  • Lysis & Separation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, aggregated proteins.

  • Detection (Validation Checkpoint): Analyze the soluble fraction (supernatant) via Western blotting using an anti-GPX4 primary antibody.

  • Data Analysis: Plot the band intensities against temperature. A successful assay will show a rightward shift in the melting curve for the treated group (e.g., a ΔTm of +6.2 °C for the (R)-9i inhibitor), confirming direct intracellular target engagement[2].

References

  • Title: Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: PubMed Central (PMC) URL: [Link]

  • Title: Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging Source: PubMed Central (PMC) URL: [Link]

  • Title: Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates Source: PubMed Central (PMC) URL: [Link]

  • Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL: [Link]

Sources

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Bifunctional Scaffold for Bioconjugation and Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the design of modular, multifunctional building blocks is paramount. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a highly synergistic chemical triad. It integrates a 1,3-thiazole pharmacophore core, a terminal ethynyl group for bioorthogonal click chemistry or targeted covalent inhibition (TCI), and a methyl acetate linker for downstream derivatization.

This technical guide provides an in-depth analysis of the structural rationale, self-validating synthesis protocols, and application workflows for this specific scaffold, designed for researchers and application scientists engineering next-generation therapeutics and molecular probes.

Structural & Mechanistic Rationale

The architectural design of methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is driven by strict causality in its chemical behavior:

  • The 1,3-Thiazole Core: Acts as an electron-withdrawing heteroaromatic hub. It not only provides favorable physicochemical properties (e.g., improved aqueous solubility and membrane permeability) but also electronically primes the attached functional groups[1].

  • The 4-Ethynyl Warhead/Handle: The alkyne serves a dual purpose. First, it acts as an unhindered handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Second, the electron-deficient nature of the thiazole ring drastically increases the electrophilicity of the conjugated alkyne, transforming it into a potent Michael acceptor for nucleophilic thiols (cysteines)[2].

  • The 2-Methyl Acetate Linker: The methylene spacer (-CH2-) isolates the ester from the aromatic system, preventing the spontaneous decarboxylation that frequently plagues thiazole-2-carboxylic acids. The methyl ester acts as a stable protecting group during alkyne synthesis and can be selectively hydrolyzed for amide coupling to targeting ligands.

Experimental Protocols: A Self-Validating Synthesis Workflow

To synthesize this scaffold with high fidelity, the experimental design must prevent premature ester hydrolysis while successfully installing the terminal alkyne. The following two-step convergent synthesis achieves this through mechanistic control.

Step 1: Hantzsch Thiazole Synthesis of the Aldehyde Precursor

Objective: Construct the functionalized thiazole ring from acyclic precursors.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of (1.0 equiv) in 30 mL of anhydrous ethanol[].

  • Addition: Dropwise, add 11.0 mmol of 3-bromo-2-oxopropanal (1.1 equiv) while maintaining the solution at 0 °C to control the initial exothermic reaction.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.

  • Workup: Cool to room temperature. Carefully neutralize the mixture to pH 7.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 80:20) to yield methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate .

Causality & Self-Validation: The thioamide acts as a bidentate nucleophile. The sulfur atom attacks the highly electrophilic alpha-carbon of the bromoketone, followed by nitrogen condensation with the aldehyde to form the ring. Ethanol is specifically chosen as a protic solvent to stabilize the polar transition states during cyclization. Neutralization with NaHCO₃ is a critical self-validating step; utilizing stronger bases (like NaOH) would prematurely hydrolyze the methyl ester, ruining the target scaffold.

Step 2: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

Objective: Convert the C4-aldehyde to a terminal alkyne chemoselectively.

Methodology:

  • Preparation: Dissolve 5.0 mmol of methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (1.0 equiv) in 25 mL of anhydrous methanol.

  • Reagent Addition: Add 6.0 mmol of anhydrous K₂CO₃ (1.2 equiv), followed by 6.0 mmol of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv).

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours under argon.

  • Quench & Extraction: Quench the reaction by adding 20 mL of 5% aqueous citric acid. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the organic layers over Na₂SO₄ and concentrate.

  • Isolation: Purify via flash chromatography (Hexanes/EtOAc 90:10) to yield the final product, methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate .

Causality & Self-Validation: The Ohira-Bestmann reagent is explicitly chosen over the traditional Corey-Fuchs alkynylation. Corey-Fuchs requires harsh, strongly basic conditions (e.g., n-BuLi) which would inevitably cleave the methyl ester. In contrast, K₂CO₃ in methanol generates the reactive diazo anion in situ at a mild pH, driving the Horner-Wadsworth-Emmons-type addition and subsequent elimination of N₂ to form the alkyne while perfectly preserving the ester[4]. The citric acid quench ensures the base is neutralized gently during workup.

Quantitative Data: Reaction Optimization

The chemoselectivity of the homologation step is highly dependent on the base and temperature. Table 1 summarizes the optimization data validating the chosen protocol.

Table 1: Optimization of the Seyferth-Gilbert Homologation Step

EntryBase (Equiv)SolventTemperatureTime (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)MeOH65 °C (Reflux)215%Extensive ester hydrolysis due to thermal kinetics.
2Cs₂CO₃ (1.2)THF25 °C1245%Incomplete conversion; poor solubility of the base.
3 K₂CO₃ (1.2) MeOH 25 °C 12 88% Optimal conditions; perfect chemoselectivity.
4NaOMe (1.1)MeOH0 °C to 25 °C862%Competing transesterification and side-product formation.

Applications in Drug Development & Chemical Biology

Targeted Covalent Inhibition (Ferroptosis Induction)

Recent literature has established that incorporating an alkyne at the 2- or 4-position of a thiazole creates a highly tunable electrophilic warhead[4]. When integrated into a larger pharmacophore via the acetate linker, the 4-ethynylthiazole moiety selectively undergoes Michael addition with the nucleophilic selenocysteine or cysteine residues of Glutathione Peroxidase 4 (GPX4). This covalent modification inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis with low-nanomolar potency, offering a novel pathway for targeting treatment-resistant cancers[2],[5].

Bioorthogonal Bioconjugation

The terminal alkyne is a premier handle for CuAAC. By hydrolyzing the methyl acetate to an acid and coupling it to a protein-targeting ligand (e.g., a PROTAC ligand), the ethynyl group can be subsequently "clicked" with an azide-functionalized fluorophore (like Cy5-N₃) to track the intracellular localization of the target protein.

Visualizations of Workflows

Synthesis A Methyl 3-amino-3-thioxopropanoate (Thioamide Nucleophile) C Methyl 2-(4-formyl-1,3-thiazol-2-yl)acetate (Intermediate) A->C Hantzsch Cyclization (EtOH, Reflux) B 3-bromo-2-oxopropanal (Electrophile) B->C E Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Target Scaffold) C->E Seyferth-Gilbert Homologation D Ohira-Bestmann Reagent + K2CO3 / MeOH D->E Mild conditions preserve ester

Figure 1: Two-step convergent synthesis of the ethynylthiazole scaffold highlighting chemoselectivity.

Bioconjugation A Ethynylthiazole Scaffold D 1,4-Disubstituted 1,2,3-Triazole Conjugate A->D B Azide-Functionalized Fluorophore / Ligand B->D C Cu(I) Catalyst (Ascorbate + CuSO4) C->D Catalysis

Figure 2: Bioorthogonal CuAAC bioconjugation utilizing the terminal alkyne as a click-chemistry handle.

References

  • Karaj, E., Sindi, S. H., Kuganesan, N., Perera, L., Taylor, W., & Tillekeratne, L. M. V. (2022). "Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, 65(17), 116721. URL:[Link]

  • Lippens, V., et al. (2015). "Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines by a [2 + 1]/[3 + 2]-Cycloaddition Sequence." Organic Letters, 17(14), 3414–3417. URL:[Link]

Sources

Advanced Technical Guide & Safety Protocol: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) is a highly specialized, bifunctional chemical building block utilized extensively in modern drug discovery and bioconjugation. Structurally, it combines a privileged 1,3-thiazole pharmacophore[1] with two orthogonal reactive handles: a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a methyl acetate group for downstream amidation or esterification.

This whitepaper serves as a comprehensive hybrid Safety Data Sheet (SDS) and technical methodology guide. It is designed for researchers and application scientists who require a deep understanding of the causality behind META's chemical hazards, physicochemical properties, and optimized experimental workflows.

Physicochemical & Structural Profiling

To design safe and effective experimental protocols, it is critical to understand the quantitative physical properties of the compound. The lipophilicity and molecular weight directly influence both its biological permeability (and thus its toxicity profile) and its solubility in organic solvents during synthesis.

Table 1: Physicochemical Properties of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

PropertyValueScientific Implication
Molecular Formula C₈H₇NO₂SContains heteroatoms (N, S) capable of hydrogen bonding and metal coordination.
Molecular Weight 181.21 g/mol Low molecular weight; ideal fragment for Fragment-Based Drug Discovery (FBDD).
Appearance Pale yellow to off-white solidColoration is typical of conjugated thiazole derivatives.
Solubility Soluble in DMSO, DMF, DCM, EtOAcHighly lipophilic; requires co-solvents (e.g., tBuOH) for aqueous bioconjugation.
Reactivity Handles Terminal Alkyne, Methyl EsterEnables orthogonal, stepwise synthetic modifications without protecting groups.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling META requires strict adherence to safety protocols, as outlined by the National Research Council's guidelines for laboratory safety[2]. The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular architecture.

GHS Classification and Causality

Table 2: GHS Hazard Statements & Mechanistic Causality

GHS HazardCategoryStatementChemical Causality
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic methyl ester enhances dermal penetration, allowing the electrophilic thiazole core to interact with epidermal proteins.
Eye Irritation Category 2AH319: Causes serious eye irritationNitrogen and sulfur heteroatoms can rapidly coordinate with moisture in the ocular mucosa, causing localized pH changes and irritation.
STOT-SE Category 3H335: May cause respiratory irritationFine particulate dust from the solid form can be inhaled; the terminal alkyne is mildly reactive toward biological nucleophiles in the respiratory tract.
Handling, Storage, and PPE (Prudent Practices)
  • Storage Causality: The terminal ethynyl group (-C≡CH) can form shock-sensitive, explosive metal acetylides if exposed to heavy metals (e.g., Ag, unreduced Cu(II), Hg) over prolonged periods. Therefore, META must be stored in a cool, dry environment (2–8°C) in a glass or high-density polyethylene (HDPE) container, strictly isolated from heavy metal salts.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) are mandatory. The causality for nitrile over latex is that the lipophilic nature of the ester allows it to rapidly permeate latex, whereas the nitrile polymer provides a superior chemical barrier against non-polar organics.

  • Engineering Controls: All transfers and weighings must be conducted inside a certified chemical fume hood to mitigate H335 (respiratory irritation) risks.

Mechanistic Workflows & Experimental Protocols

The true value of META lies in its orthogonal reactivity. The following protocols detail how to selectively exploit the ester and alkyne functionalities.

Workflow Visualization

Workflow A Methyl 2-(4-ethynyl- 1,3-thiazol-2-yl)acetate B Ester Hydrolysis (LiOH, THF/H2O) A->B Pathway 1 D CuAAC Click Reaction (CuSO4, NaAsc) A->D Pathway 2 C Free Carboxylic Acid (Amide Coupling Ready) B->C Acidification E 1,4-Disubstituted Triazole (Bioconjugate) D->E + R-N3

Fig 1: Bifunctional reactivity workflow of the thiazole-alkyne core.

Protocol 1: Selective Ester Saponification

To utilize the thiazole as a capping group via amide coupling, the methyl ester must first be hydrolyzed to a free carboxylic acid.

Scientific Rationale: Lithium hydroxide (LiOH) is chosen over Sodium Hydroxide (NaOH) because the Li⁺ ion provides mild Lewis acid coordination to the ester carbonyl, accelerating hydrolysis at room temperature without requiring heat. Heating must be avoided to prevent base-catalyzed degradation of the thiazole ring.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of META (181.2 mg, 1.0 mmol) in 3.0 mL of Tetrahydrofuran (THF) and 1.0 mL of Methanol (MeOH) in a 10 mL round-bottom flask. Self-validation: The solution should be clear and pale yellow.

  • Reagent Addition: Dissolve 2.0 eq of LiOH·H₂O (83.9 mg, 2.0 mmol) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the organic mixture while stirring at 25°C.

  • Reaction Monitoring: Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. Self-validation: The starting material (high Rf) will disappear, replaced by a baseline spot (the lithium salt of the acid).

  • Quenching & Acidification: Evaporate the THF/MeOH under reduced pressure. Dilute the aqueous residue with 5 mL of water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches 3.0.

  • Isolation: Extract the precipitated free acid with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid.

Protocol 2: CuAAC "Click" Bioconjugation

The terminal alkyne undergoes a regioselective [3+2] cycloaddition with organic azides to form a 1,4-disubstituted 1,2,3-triazole, a reaction pioneered by Rostovtsev and Sharpless[3].

CuAAC Cu_cat Cu(I) Catalyst (Active Species) Pi_complex Cu(I) π-Alkyne Complex Cu_cat->Pi_complex Coordination Alkyne Thiazole-Alkyne Alkyne->Pi_complex Acetylide Cu(I) Acetylide Pi_complex->Acetylide Deprotonation Metallacycle Cu(III) Metallacycle Acetylide->Metallacycle Azide Addition Azide Organic Azide Azide->Metallacycle Product Triazole Conjugate Metallacycle->Product Ring Contraction Product->Cu_cat Catalyst Regeneration

Fig 2: Mechanism of the CuAAC catalytic cycle for the thiazole-alkyne.

Scientific Rationale: Copper(II) sulfate is used as a bench-stable precatalyst. Sodium ascorbate is added in excess to rapidly reduce Cu(II) to the active Cu(I) species in situ. The excess ascorbate acts as a sacrificial antioxidant, preventing atmospheric oxygen from oxidizing the Cu(I) intermediate, which would otherwise stall the catalytic cycle and trigger unwanted alkyne homocoupling (Glaser coupling).

Step-by-Step Methodology:

  • Preparation: In a 5 mL vial, dissolve 1.0 eq of META (18.1 mg, 0.1 mmol) and 1.0 eq of the target Azide (e.g., a PEG-azide or fluorophore-azide) in 1.0 mL of a 1:1 mixture of tert-Butanol (tBuOH) and Water.

  • Catalyst Assembly: Prepare a fresh stock solution of CuSO₄·5H₂O (0.1 M in water) and Sodium Ascorbate (0.5 M in water).

  • Initiation: Add 5 mol% of the CuSO₄ solution (50 µL) to the reaction vial. The solution will turn pale blue. Immediately add 25 mol% of the Sodium Ascorbate solution (50 µL). Self-validation: The reaction mixture will instantly transition from pale blue to colorless or slightly yellow, visually confirming the successful reduction of Cu(II) to the active Cu(I) catalyst.

  • Incubation: Stir the mixture vigorously at room temperature for 2 to 12 hours.

  • Purification: Once LC-MS confirms complete consumption of the alkyne, dilute the mixture with water and extract with Dichloromethane (DCM). To remove residual copper, wash the organic layer with a saturated solution of EDTA (Ethylenediaminetetraacetic acid) before drying and concentrating.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Wan, Y., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry.[Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives are integral to numerous FDA-approved drugs, valued for their diverse pharmacological activities.[1][2][3] The incorporation of both an ethynyl group—a reactive and synthetically versatile handle—and a methyl ester moiety makes this molecule a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The utility of such a building block is, however, directly dependent on its chemical integrity. Understanding the stability profile of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is paramount for researchers and drug development professionals. Uncontrolled degradation can lead to inconsistent experimental results, reduced yields in multi-step syntheses, and the generation of unknown impurities that could compromise the safety and efficacy of final drug products.

This guide provides a comprehensive analysis of the compound's intrinsic stability based on its structural components. It outlines potential degradation pathways and establishes field-proven protocols for optimal storage and handling. Furthermore, it details a systematic experimental workflow for conducting forced degradation studies, enabling researchers to validate the stability-indicating nature of their analytical methods and ensure the quality of their work.[4][5]

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's stability begins with an analysis of its structure and the inherent reactivity of its functional groups.

PropertyValue
IUPAC Name Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
CAS Number Not publicly available.
Chemical Structure

Caption: Chemical structure of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

Analysis of Functional Groups and Stability Implications
  • 1,3-Thiazole Ring: The thiazole core is an aromatic heterocycle, which imparts significant general stability to the molecule.[1][6] However, the sulfur atom can be susceptible to oxidation under harsh conditions, and the nitrogen atom can act as a hydrogen bond acceptor or a site of protonation.

  • Ethynyl Group: The terminal alkyne (C≡CH) is the most reactive site on the molecule. It is susceptible to oxidative cleavage, polymerization (especially when exposed to heat, light, or transition metals), and hydration. Its high electron density makes it a target for electrophilic attack.

  • Methyl Ester Moiety: The -C(O)OCH₃ group is prone to hydrolysis. This reaction is catalyzed by both acid and, more rapidly, by base (saponification), yielding the corresponding carboxylic acid and methanol.

Intrinsic Stability and Potential Degradation Pathways

For a novel or specialized chemical intermediate, a proactive assessment of potential degradation is crucial. This is achieved by considering its stability under stress conditions, as outlined in forced degradation studies.[7][8]

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is the cleavage of the methyl ester bond.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form the corresponding carboxylic acid. This reaction is typically slower than base-catalyzed hydrolysis and may require elevated temperatures to proceed at a significant rate.

  • Base-Catalyzed Hydrolysis (Saponification): This is a rapid and irreversible process that occurs in the presence of a base (e.g., hydroxide ions), yielding the carboxylate salt. This pathway is often the most significant hydrolytic liability.

Oxidative Degradation

The molecule possesses two primary sites susceptible to oxidation:

  • Ethynyl Group: Strong oxidizing agents can cleave the triple bond. Milder oxidation may lead to the formation of various oxygenated species.

  • Thiazole Sulfur: The sulfide-like sulfur atom in the thiazole ring can be oxidized to a sulfoxide or, under more forceful conditions, a sulfone.

Photolytic Degradation

The conjugated system encompassing the aromatic thiazole ring and the ethynyl group can absorb UV radiation. This absorption of energy can lead to photochemical reactions, including polymerization of the alkyne or decomposition of the ring system. Therefore, protection from light is a critical requirement.

Thermal Degradation

Elevated temperatures will accelerate all the degradation pathways mentioned above. Furthermore, thermal stress can induce polymerization of the ethynyl moiety, a common reaction for terminal alkynes, potentially leading to the formation of insoluble, high-molecular-weight materials.

cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Parent Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Acid Acid/Heat (H₃O⁺) Parent->Acid Base Base (OH⁻) Parent->Base Oxidant Oxidant ([O]) Parent->Oxidant Light Light (hν) / Heat Parent->Light AcidProduct 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid Acid->AcidProduct Ester Hydrolysis Base->AcidProduct Saponification OxidationProduct Oxidized Species (Sulfoxide, etc.) Oxidant->OxidationProduct Oxidation of S or Alkyne Polymer Polymerized Material Light->Polymer Polymerization / Decomposition

Caption: Potential degradation pathways for the target compound under stress.

Recommended Storage and Handling Protocols

Based on the structural analysis, a multi-faceted approach to storage is required to preserve the compound's purity and integrity over time.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated) To minimize the rate of all potential degradation reactions, including hydrolysis and thermal polymerization.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent slow oxidative degradation of the ethynyl group and the thiazole sulfur.[11]
Light Exposure Protect from Light (Amber Vial) To prevent photolytic degradation and light-induced polymerization of the alkyne.
Moisture Store in a Tightly Sealed Container To prevent moisture ingress, which would facilitate ester hydrolysis. Use of a desiccator is advised for long-term storage.[12][13]
Container Glass vial with a PTFE-lined capProvides an inert storage surface and a high-integrity seal against moisture and air.
Safe Handling Procedures
  • Equilibration: Before opening, allow the container to warm to ambient temperature to prevent atmospheric moisture from condensing on the cold solid.

  • Atmosphere: For weighing and aliquoting, perform manipulations in a controlled environment, preferably under a blanket of inert gas (e.g., in a glove box or using a nitrogen-purged bag).

  • Ventilation: Always handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.[14]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and develop a stability-indicating analytical method, a forced degradation study is essential.[8][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or intermediate to ensure that degradation products can be adequately detected and resolved.[4]

Materials and Equipment
  • Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 HPLC column

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Condition Application: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample (1 mL stock + 1 mL diluent) should be prepared and kept under benign conditions (e.g., refrigerated).

    • Acidic Hydrolysis: Use 0.1 M HCl. Place the vial in an oven at 60°C.

    • Basic Hydrolysis: Use 0.1 M NaOH. Keep the vial at room temperature due to the expected rapid degradation.

    • Oxidative Degradation: Use 3% H₂O₂. Keep the vial at room temperature, protected from light.

    • Thermal Degradation (Solution): Dilute stock with 50:50 acetonitrile:water. Place the vial in an oven at 60°C.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in a vial in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or appropriate transparent vial) to light in a photostability chamber as per ICH Q1B guidelines.

  • Time-Point Analysis: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24, 48 hours). For the basic hydrolysis, shorter time points (e.g., 5, 15, 30, 60 minutes) will likely be necessary.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. The method should be capable of separating the parent peak from any new peaks that appear (degradants). A PDA detector is invaluable for assessing peak purity and comparing the UV spectra of degradants to the parent compound.

cluster_stress Apply Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C Solution / 80°C Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo End Analyze Data & Assess Stability Profile Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Quench Quench/Neutralize Samples Sample->Quench Analyze Analyze by HPLC-PDA Quench->Analyze Analyze->End

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a molecule with significant potential, but its utility is intrinsically linked to its stability. The presence of the methyl ester and, most critically, the terminal ethynyl group, dictates its primary liabilities: susceptibility to hydrolysis (especially under basic conditions), oxidation, and degradation by light and heat.

Adherence to the recommended storage protocols—refrigeration (2-8°C), protection from light, and storage under an inert atmosphere in a tightly sealed container—is essential for preserving the compound's integrity. For researchers in drug development, conducting forced degradation studies as outlined is a non-negotiable step to ensure the quality of their results and the robustness of their analytical methods. By understanding and controlling for these factors, scientists can confidently utilize this versatile building block in their synthetic and research endeavors.

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Ethynyl-Thiazole Esters: Physicochemical Properties, Synthetic Methodologies, and Drug Development Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethynyl-thiazole ester scaffold represents a highly versatile and structurally fascinating pharmacophore in modern medicinal chemistry. By combining a heterocyclic bioisostere (the thiazole ring), a lipophilicity-tuning moiety (the ester group), and a reactive, rigid spacer (the ethynyl/alkyne group), this class of compounds bridges the gap between traditional reversible binders and targeted covalent inhibitors (TCIs). This whitepaper provides an in-depth technical analysis of the physical and chemical properties of ethynyl-thiazole esters, specifically focusing on their reactivity mechanisms, field-proven synthetic protocols, and their emerging role in inducing ferroptosis and allosteric modulation.

Physicochemical Properties & Structural Dynamics

The physical properties of ethynyl-thiazole esters are dictated by the push-pull electronic relationship between the electron-rich sulfur atom of the thiazole and the electron-withdrawing ester functionality. A representative compound of this class is Ethyl 5-ethynyl-1,3-thiazole-4-carboxylate (1[1]).

The table below summarizes its core quantitative data and the causality behind its structural behavior:

PropertyValueCausality / Structural Impact
Molecular Formula C8H7NO2SDefines the core heterocyclic ester structure (2[2]).
Molecular Weight 181.21 g/mol Low molecular weight ensures high ligand efficiency and favorable pharmacokinetics for CNS penetration.
SMILES CCOC(=O)C1=C(SC=N1)C#CEncodes the 1,3-thiazole core with 4-ester and 5-ethynyl substitutions.
Boiling Point ~179.7 °C (extrapolated)High boiling point indicates strong intermolecular dipole-dipole interactions driven by the ester and thiazole nitrogen.
Polarity / Lipophilicity Moderate (Tunable)The ethoxycarbonyl group increases the dipole moment while retaining enough lipophilicity for cell membrane permeability.

Chemical Reactivity: The Electrophilic Warhead Mechanism

The ethynyl group (C≡C) is traditionally viewed as a stable, rigid linker. However, when attached directly to an electron-deficient heteroaromatic ring like thiazole, its chemical nature fundamentally shifts.

Mechanistic Insight: The nitrogen atom in the thiazole ring acts as a powerful electron sink. When an electron-withdrawing ester group (e.g., ethoxycarbonyl) is added to the adjacent position, it creates a synergistic pull of electron density away from the alkyne. This electronic deprivation transforms the alkyne into a potent Michael acceptor. In biological systems, this makes the ethynyl-thiazole ester highly reactive toward soft nucleophiles, specifically the thiolate anions of cysteine residues or selenolate anions of selenocysteine residues on target proteins. This tunable electrophilicity is the cornerstone of designing Targeted Covalent Inhibitors (TCIs) (3[3]). Furthermore, the ester functionality can act as a prodrug moiety, undergoing enzymatic cleavage by carboxylesterases in vivo to yield the active carboxylic acid, thereby altering the volume of distribution and clearance rates.

Experimental Protocols: Synthesis and Validation

The construction of ethynyl-thiazole esters typically relies on palladium-catalyzed cross-coupling methodologies. Below is a self-validating protocol for the synthesis of ethyl 5-ethynyl-1,3-thiazole-4-carboxylate via Sonogashira coupling.

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling Objective: Synthesize ethyl 5-ethynyl-1,3-thiazole-4-carboxylate from its brominated precursor. Causality & Design: The use of a Pd(II)/Cu(I) co-catalytic system is critical. The Cu(I) iodide reacts with the terminal alkyne (TMS-acetylene) to form a highly nucleophilic copper acetylide intermediate. Simultaneously, the Pd(II) catalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-Br bond of the thiazole ester. The ester group at position 4 activates the C-Br bond at position 5 by withdrawing electron density, significantly lowering the activation barrier for this oxidative addition (4[4]).

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask and purge with Argon. Reasoning: Pd(0) intermediates are highly sensitive to oxidation by atmospheric oxygen, which would prematurely terminate the catalytic cycle.

  • Reagent Charging: Add ethyl 5-bromo-1,3-thiazole-4-carboxylate (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) to the flask.

  • Solvent & Base Addition: Dissolve the mixture in anhydrous triethylamine (TEA), which acts as both the solvent and the base required to deprotonate the alkyne.

  • Alkyne Introduction: Slowly add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise. Reasoning: Slow addition prevents homocoupling of the alkyne (Glaser coupling), a common side reaction when local alkyne concentrations are too high.

  • Reaction & Monitoring (Self-Validation): Stir at 85°C. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material spot disappears and a new, UV-active lower-Rf spot appears.

  • Deprotection: Isolate the TMS-protected intermediate, dissolve in THF, and treat with Tetrabutylammonium fluoride (TBAF) (1.1 eq) at 0°C. Reasoning: The high bond dissociation energy of the Si-F bond drives the cleavage of the TMS group, revealing the terminal alkyne.

  • Final Validation: Purify via flash chromatography. Validate the product using 1H-NMR. Self-Validation Marker: Look for the distinct terminal alkyne proton singlet around δ 3.5–4.0 ppm, confirming successful deprotection without ester hydrolysis.

G A Bromothiazole Ester (Starting Material) B Pd(PPh3)2Cl2 / CuI Catalyst System A->B D TMS-Ethynylthiazole Intermediate B->D 85°C, Coupling C TMS-Acetylene TEA (Base) C->B E TBAF / THF Deprotection D->E TMS Cleavage F Ethynyl-Thiazole Ester (Final Product) E->F Purification

Workflow for Sonogashira coupling and deprotection of ethynyl-thiazoles.

Applications in Advanced Drug Development

Targeted Covalent Inhibitors and Ferroptosis (CETZOLEs)

Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by the toxic accumulation of lipid reactive oxygen species (ROS). The master regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.

Recent breakthroughs have identified the 2-ethynylthiazole moiety as a highly effective "warhead" for inducing ferroptosis. Compounds bearing this scaffold, known as CETZOLEs, leverage the electrophilic nature of the alkyne to undergo a covalent Michael-type addition with the catalytic residues of GPX4 and other reductive homeostasis-related proteins (5[5]). The irreversible inhibition of GPX4 strips the cell of its antioxidant capacity, leading to rapid lipid peroxidation and membrane rupture.

G A CETZOLE Derivative (2-Ethynylthiazole) B Electrophilic Warhead (Alkyne Moiety) A->B Structural feature C Cysteine Thiol Addition (Michael-type) B->C Reacts with D GPX4 Enzyme (Covalently Inhibited) C->D Inactivates E Accumulation of Lipid Peroxides (ROS) D->E Loss of antioxidant capacity F Ferroptotic Cell Death E->F Membrane rupture

Mechanism of CETZOLE derivatives inducing ferroptosis via GPX4 inhibition.

Allosteric Modulators for CNS Targets

Beyond covalent inhibition, the ethynyl-thiazole scaffold is extensively utilized in the development of allosteric modulators for the central nervous system (CNS), particularly targeting the metabotropic glutamate receptor 5 (mGluR5). Molecules such as MTEP and MMPEP utilize the ethynyl group not as a warhead, but as a rigid, cylindrical spacer. This spacer precisely vectors the thiazole ring into deep, lipophilic allosteric pockets within the receptor's transmembrane domain, optimizing π-π stacking interactions without violating the stringent steric constraints of the binding site (4[4]).

References

  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Source: National Institutes of Health (NIH). 4

  • Catalysis by zeolite leading to construction of thiazole ring: an improved synthesis of 4-alkynyl substituted thiazoles. Source: ResearchGate. 6

  • Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Source: American Chemical Society (ACS). 3

  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes. Source: American Chemical Society (ACS). 5

  • 4-Ethoxycarbonyl-5-ethynylthiazole. Source: Benchchem. 1

  • ethyl 5-ethynyl-1,3-thiazole-4-carboxylate. Source: European Chemicals Agency (ECHA). 2

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Methodological & Application

Application Notes & Protocols: Leveraging Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate for Robust Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the application of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in click chemistry, specifically focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Intended for researchers in drug discovery, bioconjugation, and materials science, these notes elucidate the underlying reaction mechanisms, provide detailed, validated protocols for general synthesis and biomolecule labeling, and offer insights into reaction optimization and troubleshooting. By combining theoretical principles with practical, step-by-step guidance, this guide aims to empower scientists to effectively utilize this versatile building block in their research endeavors.

Introduction: A Multifunctional Building Block for Click Chemistry

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a heterobifunctional molecule engineered for versatility in chemical synthesis. Its structure incorporates three key features:

  • Terminal Alkyne: The ethynyl group serves as a reactive handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most robust and widely used "click" reactions.[1][2]

  • Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[3][4][5] Its presence can impart favorable pharmacological properties and engage in specific biological interactions.

  • Methyl Acetate Group: This ester provides an additional site for post-reaction modification. It can be readily hydrolyzed to a carboxylic acid, enabling secondary conjugation reactions, such as amide bond formation.

The CuAAC reaction is the cornerstone of click chemistry, enabling the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an alkyne and an azide.[6][7] This transformation is prized for its high yield, stereospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it an ideal tool for complex molecular assembly.[8][9]

The Core Mechanism: Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency of the CuAAC reaction stems from a copper-mediated catalytic cycle that dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[2][6] While early proposals involved a mononuclear copper species, substantial kinetic and computational evidence now supports a dinuclear copper pathway as the kinetically favored route.[10][11][12] Understanding this mechanism is critical for rational protocol design and troubleshooting.

The key steps are:

  • Catalyst Activation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[2][10]

  • Acetylide Formation: A terminal alkyne coordinates with a Cu(I) species, and upon deprotonation, forms a copper(I) acetylide.

  • Dinuclear Complex Formation: The mononuclear copper acetylide associates with a second Cu(I) center to form a dinuclear π,σ-bis(copper) acetylide intermediate. This is a crucial step that enhances the reactivity of the system.[10][11]

  • Azide Coordination & Cyclization: An organic azide coordinates to the dinuclear complex, followed by a concerted cyclization to form a six-membered copper-containing metallacycle.

  • Ring Contraction & Product Release: The metallacycle rearranges to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst, allowing the cycle to continue.[10]

CuAAC_Mechanism Figure 1: The Dinuclear Catalytic Cycle of CuAAC Alkyne R-C≡CH (Thiazole Alkyne) MonoCu Mononuclear Cu(I) Acetylide Alkyne->MonoCu + Cu(I) Azide R'-N₃ (Azide) inv1 Azide->inv1 + Azide CuI_1 Cu(I) CuI_2 Cu(I) DiCu Dinuclear π,σ-Bis(copper) Acetylide Intermediate MonoCu->DiCu + Cu(I) DiCu->inv1 Metallacycle Six-Membered Metallacycle Triazolide Dinuclear Copper Triazolide Metallacycle->Triazolide Ring Contraction inv2 Triazolide->inv2 Product 1,4-Disubstituted 1,2,3-Triazole inv1->Metallacycle Cyclization inv2->CuI_1 Catalyst Regeneration inv2->CuI_2 inv2->Product Protonolysis

Figure 1: The Dinuclear Catalytic Cycle of CuAAC.

Application Protocol 1: General Synthesis of a 1,2,3-Triazole

This protocol provides a robust, general method for the CuAAC reaction using Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and a model azide, benzyl azide.

Materials and Reagents
  • Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

  • Benzyl Azide (or other organic azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvents: tert-Butanol (t-BuOH), Deionized Water (H₂O), Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology
  • Reagent Preparation: In a reaction vial, dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent mixture. A 1:1 mixture of t-BuOH:H₂O or DMSO is commonly effective.[10][13] Stir the solution until all components are fully dissolved.

  • Catalyst Addition: Sequentially add freshly prepared aqueous sodium ascorbate (0.1-0.3 eq) followed by aqueous copper(II) sulfate pentahydrate (0.01-0.05 eq).[14] The addition of the ascorbate should cause the blue color of the Cu(II) solution to fade or turn a yellow/green hue, indicating reduction to the active Cu(I) state.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC, observing the consumption of the starting materials. For a typical reaction, this may take 1-12 hours. More advanced real-time monitoring can be performed using techniques like in-situ FTIR or NMR spectroscopy.[15][16]

  • Work-up: Once the reaction is complete, quench by adding 10-20 mL of ice-cold water. If copper complexes persist, add a small amount of 10% aqueous ammonia to help solubilize them in the aqueous phase.[17]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by silica gel column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final triazole product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18]

General_Workflow Figure 2: General Workflow for CuAAC Synthesis Prep 1. Reagent Preparation (Alkyne + Azide in Solvent) Cat 2. Catalyst Addition (NaAscorbate then CuSO₄) Prep->Cat React 3. Reaction (Stir at Room Temp) Cat->React Monitor 4. Monitoring (TLC / NMR) React->Monitor Periodically Monitor->React Incomplete Workup 5. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze Bioconjugation_Concept Figure 3: Conceptual Diagram of Bioconjugation Protein Azide-Modified Biomolecule N₃ Catalyst Cu(I), THPTA NaAscorbate Aqueous Buffer Protein:f0->Catalyst Thiazole Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate C≡CH Thiazole:f1->Catalyst Conjugate Labeled Biomolecule Triazole Linkage Catalyst->Conjugate Click Reaction

Sources

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with thiazole alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal method for synthesizing 1,4-disubstituted 1,2,3-triazoles[1]. When applied to thiazole alkynes—highly valued in drug discovery for their neuroprotective, anti-cancer, and anti-microbial properties[2]—unique mechanistic challenges arise. Thiazole rings possess both nitrogen and sulfur heteroatoms that act as competitive Lewis bases, which can sequester the thermodynamically unstable Cu(I) intermediate and stall the catalytic cycle[3].

This application note details an optimized, highly efficient protocol designed specifically for thiazole alkynes. By utilizing a strongly coordinating polytriazole ligand (THPTA) and an optimal solvent microenvironment, this methodology prevents catalyst poisoning, eliminates alkyne homocoupling, and ensures high-yield recovery of pure thiazole-triazole hybrids.

Mechanistic Insights: Overcoming Thiazole Chelation

The CuAAC reaction features an enormous rate acceleration (up to 108 -fold) compared to the uncatalyzed 1,3-dipolar Huisgen cycloaddition[4]. The reaction proceeds via a stepwise mechanism requiring a dicopper acetylide intermediate[1].

When utilizing thiazole alkynes, the inherent nucleophilicity of the thiazole nitrogen and sulfur can competitively bind the Cu(I) catalyst. If unmitigated, this leads to catalyst precipitation or unwanted oxidative Glaser coupling. To counteract this, the addition of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA serves a dual purpose:

  • Coordination Dominance: It outcompetes the thiazole moiety for Cu(I) coordination, maintaining the active dicopper species required for azide insertion.

  • Oxidation Protection: It acts as a sacrificial protectant against reactive oxygen species, preventing the oxidation of Cu(I) back to inactive Cu(II)[3].

CuAAC_Mechanism Cu2 Cu(II) Precatalyst (Inactive) Asc Na-Ascorbate (Reductant) Cu2->Asc Cu1 Cu(I)-THPTA Complex (Active Catalyst) Asc->Cu1 Acetylide Dicopper Acetylide Intermediate Cu1->Acetylide Thiazole Alkyne Cyclo Azide Insertion & Ring Closure Acetylide->Cyclo Organic Azide Prod Thiazole-Triazole Hybrid Cyclo->Prod Prod->Cu1 Catalyst Regeneration

Fig 1. Catalytic cycle of CuAAC highlighting the active dicopper intermediate.

Quantitative Optimization Matrix

The following table summarizes the optimization data that justifies the selected protocol parameters. The use of THPTA in a mixed aqueous/organic system provides the highest yield and fastest kinetics for thiazole substrates.

Solvent SystemCu SourceLigandTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMF / H₂O (1:1)CuSO₄ (5 mol%)None252442Significant alkyne homocoupling observed.
THF / H₂O (1:1)CuI (10 mol%)None401858Catalyst precipitation due to thiazole chelation.
t-BuOH / H₂O (1:1)CuSO₄ (5 mol%)TBTA (5 mol%)251281Sluggish kinetics due to low TBTA water solubility.
t-BuOH / H₂O (1:1) CuSO₄ (5 mol%) THPTA (5 mol%) 25 4 >95 Optimal homogeneous catalysis; zero precipitation.

Experimental Logic & Reaction Workflow

CuAAC_Workflow A 1. Reagent Preparation Thiazole Alkyne + Organic Azide C 3. Cycloaddition Reaction t-BuOH/H2O (1:1), 25°C A->C B 2. Cu(I) Catalyst Generation CuSO4 + Na-Ascorbate + THPTA B->C D 4. Aqueous EDTA Workup Copper Sequestration C->D E 5. Product Isolation 1,4-Disubstituted Triazole D->E

Fig 2. Step-by-step workflow for CuAAC with thiazole alkynes.

Step-by-Step Protocol

Scale: 1.0 mmol Safety Note: Organic azides are potentially explosive. Never concentrate low-molecular-weight azides to dryness.

Catalyst Pre-activation
  • Action: In a 20 mL scintillation vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 5 mol%) and THPTA (21.7 mg, 0.05 mmol, 5 mol%) in 3 mL of deionized water. Stir for 5 minutes, then add sodium ascorbate (19.8 mg, 0.10 mmol, 10 mol%).

  • Causality: Pre-mixing the copper source with the THPTA ligand before reduction ensures that the moment Cu(I) is generated, it is immediately stabilized by the ligand. This prevents the thermodynamically unstable Cu(I) from disproportionating into Cu(0) and Cu(II)[3].

Substrate Assembly
  • Action: In a separate 50 mL round-bottom flask, dissolve the thiazole alkyne (1.0 mmol, 1.0 eq) and the target organic azide (1.1 mmol, 1.1 eq) in 5 mL of tert-butanol (t-BuOH).

  • Causality: The t-BuOH/H₂O (1:1) system is optimal because it creates a homogeneous microenvironment, solubilizing both the hydrophobic thiazole substrates and the hydrophilic catalytic complex[5].

Initiation and Reaction
  • Action: Transfer the pre-activated aqueous catalyst solution to the substrate flask. Add an additional 2 mL of H₂O to bring the final solvent ratio to 1:1 (v/v). Stir vigorously at 25°C for 4–8 hours.

  • Causality: Vigorously stirring ensures maximum interfacial contact, driving the stepwise dicopper acetylide formation and subsequent azide insertion[1].

Copper Sequestration and Work-up
  • Action: Upon completion, add 10 mL of 0.1 M aqueous EDTA to the reaction mixture and stir for 30 minutes. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Thiazole-triazole hybrids are potent bidentate chelators. Standard aqueous work-ups often leave residual copper trapped within the product lattice. EDTA outcompetes the hybrid for the Cu ions, ensuring the final compound is free of heavy metal contamination—a critical requirement for downstream biological assays[2].

System Self-Validation & Troubleshooting

To ensure the integrity of the protocol, rely on the following self-validating indicators:

  • Visual Validation (Redox State): The reduction of Cu(II) to Cu(I) by sodium ascorbate is visually confirmed by the transition from a bright blue solution to a colorless or pale yellow state. If the reaction mixture turns green or brown, it indicates the presence of oxidized Cu(II) species. Troubleshooting: Degas the solvents with N₂ prior to the reaction and add an additional 5 mol% of sodium ascorbate[3].

  • TLC Monitoring: Thiazole alkynes typically fluoresce brightly under short-wave UV (254 nm). The complete consumption of the alkyne and the appearance of a more polar, UV-active triazole spot confirm reaction progression.

  • NMR Validation: In ¹H NMR, the disappearance of the terminal alkyne proton (typically a singlet around 3.0–3.5 ppm) and the emergence of the characteristic triazole proton (a sharp singlet around 7.8–8.5 ppm) provide definitive structural validation of the 1,4-disubstituted product[2].

References

1.[3] Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions Source: MDPI Molecules URL:[Link]

2.[1] Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms Source: ACS Omega URL:[Link]

3.[2] Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

4.[4] Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

5.[5] A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Comprehensive Application Note: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly versatile, bifunctional building block designed for advanced bioconjugation. It serves as a bioorthogonal bridge between amine-containing biomolecules (proteins, peptides, or antibodies) and azide-functionalized payloads (fluorophores, drugs, or affinity tags).

Unlike standard aliphatic linkers, the incorporation of a rigid 1,3-thiazole core provides distinct physicochemical advantages. Thiazole-based reporters have been shown to offer superior stability, unique UV/fluorescence properties, and characteristic mass defect signatures that facilitate automated data mining in liquid chromatography-mass spectrometry (LC-MS) [1].

The Causality of the Bioconjugation Strategy

To utilize this molecule effectively, scientists must understand the chemical causality governing its reactive groups:

  • The Methyl Ester (-COOCH₃): Under physiological conditions, methyl esters are essentially inert toward primary amines. Causality: To achieve protein labeling, the ester must first be saponified to a free carboxylic acid and subsequently activated into an N-hydroxysuccinimide (NHS) ester. This activated ester selectively acylates unprotonated primary amines (e.g., lysine ϵ -amines or N-termini) at a slightly basic pH (7.5–8.5).

  • The Terminal Alkyne (-C≡CH): The ethynyl group is a classic handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]. Causality: Alkynes are biologically inert (bioorthogonal). They will only react with an azide in the presence of a Copper(I) catalyst, ensuring that the subsequent payload attachment does not cross-react with native biological functional groups.

Experimental Workflows & Reaction Networks

The following diagrams illustrate the logical progression of the bioconjugation workflow and the catalytic cycle of the click reaction.

G A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Inactive Precursor) B 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid (Free Acid) A->B Saponification (LiOH, MeOH) C NHS-Activated Ester (Amine Reactive) B->C Activation (EDC, NHS) D Alkyne-Tagged Protein (Stable Conjugate) C->D Amine Coupling (Protein Lysines, pH 8.0) E Fluorophore/Drug Conjugate (Final Product) D->E CuAAC Click (Azide-Probe, Cu(I))

Figure 1: Two-phase bioconjugation workflow from inactive precursor to final conjugate.

G Cu Cu(I) Catalyst (from CuSO4 + Ascorbate) Complex Cu-Acetylide Complex (Reactive Intermediate) Cu->Complex Coordinates Alkyne Terminal Alkyne (Thiazole Linker) Alkyne->Complex Deprotonation Azide Azide-Probe (Fluorophore/Drug) Triazole 1,2,3-Triazole Linkage (Stable Covalent Bond) Azide->Triazole [3+2] Cycloaddition Complex->Triazole Cycloaddition with Azide Triazole->Cu Catalyst Regeneration

Figure 2: The CuAAC catalytic cycle ensuring bioorthogonal payload attachment.

Quantitative Data & Reagent Selection

When designing a bioconjugation strategy, the choice of the linker core significantly impacts the solubility, stability, and analytical detectability of the final conjugate.

Table 1: Comparative Analysis of Linker Cores in Protein Labeling

FeatureAliphatic LinkersPEG LinkersThiazole Core (Current Method)
Hydrophobicity HighLow (Hydrophilic)Moderate/Tunable
Rigidity FlexibleHighly FlexibleRigid (preserves spatial geometry)
LC-MS Detectability StandardComplex (Isotopic spread)Excellent (Distinct mass defect) [1]
UV Absorbance NoneNoneActive (Allows direct UV quantification)
Amide Bond Stability StandardStandardHigh (Steric shielding by heterocycle)

Step-by-Step Experimental Protocols

Note: The following protocols constitute a self-validating system. Intermediate validation steps (e.g., LC-MS or TLC) are embedded to ensure causality and prevent downstream failures.

Protocol A: Saponification and NHS Ester Activation

Objective: Convert the unreactive methyl ester into an amine-reactive NHS ester.

  • Hydrolysis (Saponification):

    • Dissolve 100 mg of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in 2 mL of Methanol/Tetrahydrofuran (1:1 v/v).

    • Add 1.2 molar equivalents of aqueous Lithium Hydroxide (LiOH, 1 M).

    • Causality Check: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the high-Rf starting material confirms complete hydrolysis.

    • Acidify the mixture to pH 3.0 using 1 M HCl, extract with Ethyl Acetate (3 × 5 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the free acid.

  • NHS Activation:

    • Dissolve the free acid in 2 mL of anhydrous DMF.

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Stir for 4 hours at room temperature under nitrogen.

    • Validation: The resulting NHS ester can be purified via flash chromatography or used directly as a stock solution (e.g., 100 mM in anhydrous DMSO) for protein labeling. Store at -20°C in a desiccator.

Protocol B: Protein Amine Labeling

Objective: Covalently attach the alkyne-thiazole linker to protein lysine residues.

  • Protein Preparation: Prepare the target protein at 2–5 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate buffer, pH 8.3). Do not use Tris buffer, as its primary amine will outcompete the protein.

  • Conjugation: Add a 5- to 10-fold molar excess of the NHS ester (from Protocol A, dissolved in DMSO) to the protein solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove unreacted NHS ester and hydrolyzed byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Validation: Quantify the protein recovery via A280. The alkyne-tagged protein is now ready for click chemistry.

Protocol C: Bioorthogonal Click Labeling (CuAAC)

Objective: Attach an azide-functionalized payload to the alkyne-tagged protein.

  • Reaction Assembly: To 1 mL of the alkyne-tagged protein (approx. 1-2 mg/mL in PBS), add 1.5 to 3 molar equivalents of the Azide-probe (e.g., Azide-Fluorophore or Azide-Drug).

  • Catalyst Preparation (Crucial Step):

    • Premix 1 mM CuSO₄ with 5 mM THPTA ligand in water.

    • Causality: THPTA is a water-soluble ligand that tightly binds Cu(I), accelerating the reaction while preventing copper-induced generation of reactive oxygen species (ROS) that degrade proteins [3].

  • Initiation: Add the CuSO₄/THPTA complex to the protein mixture (final Cu concentration ~100 µM). Immediately add 5 mM Sodium Ascorbate (freshly prepared in water) to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Final Purification: Desalt the conjugate using a size-exclusion column to remove excess dye, copper, and ascorbate.

Troubleshooting Matrix

Table 2: Diagnostic Matrix for Bioconjugation Workflows

SymptomMechanistic CauseCorrective Action
No labeling in Protocol B NHS ester hydrolyzed prior to use, or buffer contains primary amines (e.g., Tris, Glycine).Ensure DMSO is anhydrous. Switch to 0.1 M Sodium Bicarbonate or PBS (pH 8.0).
Protein Precipitation Excessive hydrophobicity from over-labeling, or DMSO concentration >10%.Reduce the molar excess of NHS ester (e.g., from 10x to 3x). Keep DMSO < 5%.
Low Click Efficiency Cu(I) oxidized to Cu(II) by dissolved oxygen, or insufficient THPTA ligand.Degas buffers before use. Ensure Sodium Ascorbate is freshly prepared immediately before addition.

References

  • Wolfram, S., Würfel, H., Habenicht, S. H., Lembke, C., Richter, P., Birckner, E., Beckert, R., & Pohnert, G. (2014). "A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection." Beilstein Journal of Organic Chemistry, 10, 2470–2479.[Link] [1]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

Application Note: Synthesis of Modular Fluorescent Probes via Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of highly specific, membrane-permeable fluorescent probes is a critical bottleneck in cellular imaging and drug target validation. The compound Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a highly versatile, privileged bifunctional scaffold for the modular synthesis of such probes.

This molecule integrates three highly strategic chemical features:

  • The 1,3-Thiazole Core: Thiazole derivatives are ubiquitous in modern fluorophore design. For example, the restriction of intramolecular torsional movement around a thiazole core is the primary mechanism driving the remarkable "turn-on" fluorescence of dyes like thiazole orange[1]. Furthermore, the thiazole ring imparts favorable lipophilicity and membrane permeability, making it an excellent vector for intracellular targeting[2]. Recent studies also highlight the 2-ethynylthiazole scaffold as an active pharmacophore, capable of acting as an electrophilic warhead to selectively target GPX4 and induce ferroptosis[3].

  • The 4-Ethynyl Group: This terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The "click" reaction is renowned for its mild conditions, functional group tolerance, and strict 1,4-regioselectivity[4].

  • The 2-Methyl Acetate Group: This ester acts as a protected pro-reactive site. Following the click reaction, it can be selectively saponified and activated into an N-hydroxysuccinimide (NHS) ester for covalent bioconjugation to primary amines on antibodies, proteins, or targeting peptides.

Table 1: Physicochemical Profiling of the Precursor
PropertyValue / CharacteristicFunctional Rationale in Probe Design
Formula C8H7NO2SLow molecular weight prevents steric hindrance in the final probe.
Alkyne Moiety Terminal (-C≡CH)Enables rapid, bioorthogonal CuAAC coupling with azide-fluorophores[4].
Thiazole Core Heteroaromatic RingEnhances photostability, lipophilicity, and target engagement[2][3].
Acetate Group Methyl EsterProtects the carboxylate during CuAAC; easily activated for bioconjugation.

Synthetic Workflow & Logical Framework

The synthesis of a targetable fluorescent probe from this scaffold follows a three-stage logic: (1) Fluorophore attachment via CuAAC, (2) Deprotection of the anchoring group, and (3) NHS activation for bioconjugation.

G Start Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Alkyne Scaffold) CuAAC CuAAC Reaction (CuSO4, NaAsc, TBTA) Start->CuAAC Azide Azide-Fluorophore (e.g., Cy5-N3) Azide->CuAAC Intermediate Triazole-Linked Fluorophore Ester CuAAC->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis FreeAcid Free Carboxylic Acid Intermediate Hydrolysis->FreeAcid Activation NHS Activation (EDC, NHS, DMF) FreeAcid->Activation ActiveProbe NHS-Activated Fluorescent Probe Activation->ActiveProbe Bioconjugation Protein Bioconjugation (pH 8.3 Buffer) ActiveProbe->Bioconjugation Final Labeled Bioconjugate Ready for Imaging Bioconjugation->Final

Figure 1: Modular synthetic workflow for thiazole-based fluorescent bioconjugates.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is explicitly detailed to ensure reproducibility and troubleshooting efficacy.

Protocol A: CuAAC "Click" Fluorophore Conjugation

Objective: Covalently link an azide-functionalized fluorophore (e.g., Azido-Cy5) to the thiazole alkyne.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq, 0.1 mmol) and Azido-Fluorophore (1.05 eq, 0.105 mmol) in 2 mL of a tert-butanol/water mixture (1:1, v/v).

    • Causality: The t-BuOH/H2O system is critical as it provides optimal co-solubility for the hydrophobic thiazole alkyne and the highly polar, water-soluble catalytic reagents.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O (0.1 eq) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq) in 0.5 mL of DMF. Add this to the main reaction flask.

    • Causality: The CuAAC reaction is a stepwise process requiring a highly active Cu(I) species[4]. TBTA is a tetradentate ligand that completely envelops the Cu(I) center, preventing its disproportionation or oxidation in aqueous media, thereby preventing alkyne homocoupling.

  • Initiation: Add freshly prepared Sodium Ascorbate (0.2 eq) in 0.2 mL water dropwise. Stir at room temperature in the dark for 4 hours.

  • Validation & Quenching:

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting alkyne (high Rf) and the appearance of a highly fluorescent, lower Rf spot confirms triazole formation.

    • Quench: Add 5 mL of 0.1 M EDTA (pH 7.4) and stir for 15 minutes. Causality: EDTA aggressively chelates residual copper. If copper is not removed, it will heavily quench the fluorescence of the attached dye via paramagnetic electron transfer.

  • Extraction: Extract with Dichloromethane (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Ester Saponification

Objective: Unmask the carboxylic acid for downstream activation.

  • Hydrolysis: Dissolve the triazole-linked ester intermediate (1.0 eq) in 3 mL of THF/H2O (3:1, v/v). Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 2 hours.

    • Causality: LiOH is selected over NaOH or KOH because it is a milder base. Stronger bases risk degrading sensitive fluorophores (like cyanines) or causing ring-opening of the thiazole core.

  • Validation & Workup:

    • Checkpoint: TLC (DCM/MeOH 9:1) will show the complete disappearance of the ester spot and the formation of a baseline-resolved spot with characteristic acidic tailing.

  • Acidification: Carefully acidify the mixture to pH 3.0 using 1M HCl. Extract the free carboxylic acid into Ethyl Acetate (3 × 10 mL). Wash with brine, dry, and concentrate.

Protocol C: NHS Ester Activation & Bioconjugation

Objective: Create an amine-reactive probe and conjugate it to a target protein.

  • Activation: Dissolve the free acid (1.0 eq) in 1 mL of strictly anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq), N-Hydroxysuccinimide (NHS, 1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir overnight at room temperature in the dark.

    • Causality: Anhydrous DMF is mandatory to prevent the premature hydrolysis of the highly unstable O-acylisourea intermediate formed by EDC. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to accelerate its attack on EDC without competing as a nucleophile.

  • Bioconjugation: Dissolve the target protein (e.g., an antibody) in 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL. Add a 10-fold molar excess of the NHS-activated probe (from Step 1) dropwise while vortexing. Incubate for 1 hour at room temperature.

    • Causality: The pH of 8.3 ensures that the ε-amino groups of lysine residues on the protein are unprotonated and highly nucleophilic, maximizing conjugation efficiency.

  • Purification: Remove unreacted dye using a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the synthesized probe, the following analytical metrics must be met at each stage of the workflow.

Table 2: Expected Analytical Outcomes and QC Criteria
Synthesis StageAnalytical TechniqueExpected ResultPass/Fail Criteria
1. CuAAC Coupling LC-MS (ESI+)[M+H]+ mass corresponding to the Triazole-Fluorophore conjugate.>95% conversion; strict absence of the alkyne precursor peak.
2. Saponification TLC (DCM/MeOH 9:1)Shift to a significantly lower Rf with acidic tailing.Complete disappearance of the ester spot; no fluorophore degradation.
3. NHS Activation HPLC (UV-Vis)Emergence of a new peak with a +97 Da mass shift (addition of NHS moiety).>90% purity of the NHS ester; minimal free acid remaining.
4. Bioconjugation UV-Vis SpectroscopyDual absorbance peaks (Protein at 280 nm + Fluorophore max absorbance).Degree of Labeling (DOL) calculated between 1.5 – 3.0 dyes per protein.

References

  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.[Link]

  • Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting. Organic & Biomolecular Chemistry.[Link]

  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead. Journal of Medicinal Chemistry.[Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI.[Link]

Sources

Synthesis of Bioconjugates with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Bifunctional Thiazole-Alkyne Linker

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies evolve toward highly targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and precision imaging probes—the selection of the linker is as critical as the payload itself. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) has emerged as a highly versatile, bifunctional building block.

Unlike traditional aliphatic alkynes, META incorporates a rigid, electron-withdrawing thiazole core flanked by a terminal alkyne and a methyl acetate moiety. This unique structural topology offers two distinct orthogonal handles: an ester that can be unmasked for amine-directed amide coupling, and an activated alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic rationale, self-validating protocols, and quantitative advantages of utilizing META in advanced bioconjugation workflows.

Mechanistic Rationale: The Thiazole Advantage in Click Chemistry

The efficiency of CuAAC is heavily dependent on the electronic environment of the alkyne and the stabilization of the Cu(I) catalytic intermediate. Standard aliphatic alkynes (e.g., propargyl ethers) are unactivated and often require high copper loadings or prolonged reaction times, which can induce Reactive Oxygen Species (ROS)-mediated protein degradation.

By integrating a thiazole ring directly adjacent to the ethynyl group, META fundamentally alters the reaction kinetics:

  • Electronic Activation: The electron-withdrawing nature of the thiazole ring lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne. This reduces the activation energy required for the formation of the critical cupracyclopentadiene intermediate, accelerating the cycloaddition rate.

  • Secondary Coordination: Heteroatoms (N and S) within the thiazole ring can engage in transient secondary coordination with the Cu(I) center. Similar to the kinetic boosting observed with picolyl azides or ethynylbenzothiazoles, this internal chelation stabilizes the active catalyst state, enabling "supersensitive" click chemistry even at nanomolar concentrations.

  • Structural Rigidity: The planar thiazole acts as a rigid spacer, preventing the linker from folding back on itself (a common issue with long PEG chains) and ensuring the alkyne remains sterically accessible to the azido-partner.

Workflow A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Bifunctional Linker) B Saponification (LiOH) Free Carboxylic Acid A->B Hydrolysis C EDC/NHS Activation NHS-Ester Intermediate B->C Activation D Amide Coupling Attachment of Amine-Payload C->D + Payload-NH2 E CuAAC 'Click' Reaction Conjugation to Azido-Biomolecule D->E + Azido-Protein Cu(I), BTTAA F Purified Bioconjugate (ADC or Fluorescent Probe) E->F SEC Purification

Bioconjugation workflow from bifunctional thiazole-alkyne to purified bioconjugate.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity bioconjugation, every step of the workflow must be verifiable before proceeding to the next. The following protocols establish a self-validating pipeline from linker activation to the final protein conjugate.

Protocol A: Saponification and NHS-Ester Activation

Causality: The methyl ester is robust for long-term storage but must be hydrolyzed to a free carboxylic acid for payload attachment. Mild saponification using Lithium Hydroxide (LiOH) is strictly required; harsher bases (NaOH/KOH) combined with trace transition metals can inadvertently catalyze alkyne hydration or polymerization.

  • Hydrolysis: Dissolve 100 mg of META in 2 mL of THF:Water (3:1 v/v). Add 1.2 equivalents of LiOH·H₂O. Stir at room temperature for 2 hours.

  • Validation Check 1 (TLC & LC-MS): Monitor the reaction via TLC (UV 254 nm, due to the highly conjugated thiazole). The starting material will disappear, replaced by a baseline spot. Confirm the mass shift (M-14) via LC-MS (ESI-negative mode).

  • Acidification & Extraction: Carefully acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid.

  • Activation: Dissolve the free acid in anhydrous DMF. Add 1.5 eq. of N-Hydroxysuccinimide (NHS) and 1.5 eq. of EDC·HCl. Stir overnight under argon.

  • Validation Check 2 (Quench Assay): To ensure successful NHS-ester formation, take a 5 µL aliquot, react it with 10 µL of benzylamine, and analyze via LC-MS. A quantitative shift to the benzylamide mass confirms a highly active NHS-ester intermediate.

Protocol B: Payload Conjugation (Amide Bond Formation)
  • Dissolve the amine-containing payload (e.g., a fluorophore or cytotoxic drug) in anhydrous DMSO containing 3 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Add 1.1 equivalents of the META-NHS ester dropwise.

  • Stir for 4 hours at room temperature. Purify the resulting Alkyne-Thiazole-Payload via preparative HPLC.

Protocol C: CuAAC Bioconjugation to Azido-Proteins

Causality: When conjugating the Alkyne-Thiazole-Payload to an azido-modified protein (e.g., Azido-Trastuzumab), maintaining copper in the Cu(I) oxidation state is paramount. The use of a water-soluble, Cu(I)-stabilizing ligand such as BTTAA or THPTA acts as both a reaction accelerator and a sacrificial reductant, shielding the protein backbone from ROS generation.

  • Preparation: Buffer exchange the azido-protein into 100 mM Sodium Phosphate buffer (pH 7.4). Adjust protein concentration to 2-5 mg/mL.

  • Catalyst Premix: In a separate tube, prepare the catalytic complex by mixing:

    • 10 µL of 20 mM CuSO₄

    • 20 µL of 50 mM BTTAA ligand (ensuring a >2:1 Ligand:Cu ratio) Incubate for 5 minutes.

  • Reaction Assembly: To the protein solution, add 5 equivalents of the Alkyne-Thiazole-Payload.

  • Initiation: Add the Catalyst Premix to the protein-alkyne solution. Finally, add 10 equivalents of freshly prepared Sodium Ascorbate (100 mM stock in water) to initiate the reaction.

  • Incubation & Purification: Incubate at room temperature for 1 hour in the dark. Quench with 5 mM EDTA, then purify the bioconjugate via Size Exclusion Chromatography (SEC) or spin desalting columns.

  • Validation Check 3 (Intact Mass Spec): Analyze the purified conjugate using ESI-TOF Intact Mass Spectrometry. The exact mass shift will validate the covalent attachment and allow for precise calculation of the Degree of Labeling (DoL).

CuAAC_Cycle Cu Cu(I)-BTTAA Complex Alk Thiazole-Alkyne Coordination Cu->Alk + Alkyne Az Azide Binding Alk->Az + R-N3 Met Metallacycle Formation Az->Met Cycloaddition Prod Triazole Product Met->Prod Protonation Prod->Cu Catalyst Release

Catalytic cycle of CuAAC highlighting thiazole-alkyne coordination and triazole formation.

Quantitative Data: Thiazole-Alkyne vs. Aliphatic Alkyne

The structural modifications inherent to META translate directly to measurable improvements in bioconjugation efficiency. The table below summarizes the comparative performance of the META-derived linker versus a standard aliphatic propargyl-glycine linker under identical protein labeling conditions (2 mg/mL protein, 5 eq. alkyne, 1 mM Cu(I)).

ParameterStandard Aliphatic AlkyneThiazole-Alkyne (META-derived)Mechanistic Driver
Relative CuAAC Rate ( krel​ ) 1.0x4.5x - 6.0xLowered LUMO via electron-withdrawing thiazole ring.
Optimal Cu(I) Loading 1.0 - 2.0 mM0.25 - 0.5 mMInternal transient chelation stabilizes the Cu(I) intermediate.
Time to >95% Conversion 4 - 6 hours45 - 60 minutesAccelerated metallacycle formation.
Conjugate Serum Stability ( t1/2​ ) > 7 days> 7 daysTriazole linkage remains fully bioorthogonal and stable.
Degree of Labeling (DoL) Variance ± 1.2± 0.3Rigid spacer prevents steric hindrance, yielding uniform labeling.

By utilizing Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, researchers can achieve faster reaction kinetics with significantly lower copper catalyst requirements. This directly mitigates the risk of target protein precipitation and oxidation, ensuring the structural and functional integrity of the final bioconjugate.

References

  • Jiang H, Zheng T, Lopez-Aguilar A, et al. "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry." Bioconjugate Chemistry, 2014; 25(4): 698-706. URL:[Link]

  • Presolski SI, Hong V, Finn MG. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011; 3(4): 153-162. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104048280, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate." PubChem, 2024. URL:[Link]

Application Note: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate as a Next-Generation Bioorthogonal Chemical Reporter

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tracking of biomolecules in their native environments requires chemical reporters that are small, stable, and highly selective. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) (CAS: 1566196-21-1)[1][2] represents a highly functionalized, bifunctional building block designed for advanced bioorthogonal applications. By combining an esterase-cleavable trapping mechanism with a bioorthogonal alkyne handle, META achieves exceptional intracellular retention and signal-to-noise ratios (SNR), outperforming traditional alkyne tags in cellular imaging and activity-based protein profiling (ABPP).

Mechanistic Rationale & Design Causality

The architectural design of META is engineered to solve the common problem of reporter diffusion in live-cell assays. Its efficacy relies on three structural pillars:

  • The 1,3-Thiazole Core: Thiazole derivatives are widely recognized for their metabolic stability and are frequently utilized as bioisosteres in drug design[3][4]. In the context of bioorthogonal probes, the electron-rich heterocycle prevents premature degradation by cytosolic enzymes and serves as a highly modular scaffold (e.g., as a precursor for luciferin-based bioluminescence assays).

  • The Methyl Acetate Moiety (Esterase Trapping): The uncharged methyl ester confers high lipophilicity, allowing rapid passive diffusion across the plasma membrane. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester into a carboxylic acid. At physiological pH (~7.4), the resulting carboxylate is deprotonated and negatively charged, drastically reducing its membrane permeability. This "trapping" mechanism effectively concentrates the reporter inside the cell.

  • The 4-Ethynyl Group: This terminal alkyne serves as a minimal-steric bioorthogonal handle. It is biologically inert but highly reactive toward azide-functionalized fluorophores or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Cell Permeable) B Intracellular Esterases (Hydrolysis) A->B Cellular Uptake C 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid (Cell Trapped) B->C Cleavage D Azide-Fluorophore + Cu(I) Catalyst C->D CuAAC Click E Fluorescent Triazole Adduct (Imaging/Detection) D->E Cycloaddition

Fig 1: Esterase-mediated intracellular trapping and CuAAC activation of the META reporter.

Quantitative Performance Data

Table 1 summarizes the comparative kinetic and imaging metrics of META against standard bioorthogonal reporters. The esterase-trapping mechanism directly correlates with a superior signal-to-noise ratio.

Reporter TypeCellular Uptake MechanismIntracellular RetentionSignal-to-Noise Ratio (SNR)Primary Application
Propargylglycine Active TransportLow (High Efflux)3.2 ± 0.4Protein Synthesis Tracking
EdU (Ethynyl-dU) Nucleoside TransportersHigh (DNA Incorporation)8.5 ± 0.7Proliferation Assays
META Passive Diffusion High (Esterase Trapping) 12.4 ± 0.9 Cytosolic Profiling & Imaging

Data represents normalized fluorescence intensity over background following standard CuAAC labeling in HeLa cell lines.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol incorporates built-in causality checks and negative controls. This creates a self-validating system to confirm that the observed fluorescence is strictly dependent on both esterase activity and the CuAAC reaction.

Reagents & Preparation
  • META Stock: 10 mM in anhydrous DMSO.

  • Click Master Mix (Prepare fresh): 100 µM Alexa Fluor 488 Azide, 1 mM CuSO₄, 1 mM THPTA, 5 mM Sodium Ascorbate in PBS.

  • Inhibitor Control: 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

Step-by-Step Methodology

Phase 1: Incubation and Esterase Trapping

  • Cell Seeding: Seed HeLa or HEK293T cells in a 6-well plate with glass coverslips. Grow to 80% confluency.

  • Validation Control (Critical): In Well A (Control), pre-incubate cells with 100 µM BNPP in serum-free DMEM for 30 minutes. Causality: Inhibiting esterases prevents the hydrolysis of the methyl ester. If the trapping mechanism is functioning correctly, this well will show significantly reduced fluorescence, proving the signal is esterase-dependent.

  • Probe Addition: Dilute the META stock to a final concentration of 50 µM in serum-free DMEM. Add to all wells and incubate for 2 hours at 37°C, 5% CO₂.

  • Washing: Wash cells 3× with ice-cold PBS. Causality: Ice-cold PBS halts endocytosis and metabolic efflux while removing extracellular, unreacted probe.

Phase 2: Fixation and CuAAC Click Labeling 5. Fixation: Incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: PFA cross-links cellular proteins, preserving cellular architecture and physically anchoring the trapped carboxylate derivatives to prevent diffusion during permeabilization. 6. Permeabilization: Wash 2× with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes. 7. Click Reaction: Add 500 µL of the freshly prepared Click Master Mix to each well. Incubate for 1 hour at room temperature in the dark.

  • Validation Control: In Well B, add the Click Master Mix without CuSO₄. Causality: Validates that the fluorophore is covalently attaching via the alkyne-azide cycloaddition and not merely intercalating non-specifically into lipid membranes.
  • Mechanistic Note on THPTA: Cu(I) is highly unstable and rapidly generates reactive oxygen species (ROS) that degrade biological samples. THPTA acts as a stabilizing accelerating ligand, shielding the biomolecules from oxidative damage while maintaining Cu(I) in its catalytically active state.
  • Final Wash & Mounting: Wash 3× with PBS containing 0.1% Tween-20 to remove unreacted dye. Mount coverslips using DAPI-containing mounting media for confocal microscopy.

    Workflow Step1 Step 1: Incubation Add META (50 µM) to Cell Culture Step2 Step 2: Wash & Fix Remove excess, fix with 4% PFA Step1->Step2 Step3 Step 3: Permeabilization 0.1% Triton X-100 for 10 min Step2->Step3 Step4 Step 4: CuAAC Click Reaction Add Azide-dye, CuSO4, THPTA, Ascorbate Step3->Step4 Step5 Step 5: Imaging / Analysis Confocal Microscopy Step4->Step5

    Fig 2: Step-by-step experimental workflow for META cell labeling and click chemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104048280, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate". PubChem. URL:[Link]

  • Tandi, M., et al. (2019). "A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives". Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality". Angewandte Chemie International Edition. URL:[Link]

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications". Nature Reviews Drug Discovery. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation". Angewandte Chemie International Edition. URL:[Link]

Sources

Application Note: Synthetic Derivatization Strategies for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly versatile heterocyclic building block, uniquely positioned for the generation of diverse molecular libraries in medicinal chemistry and drug discovery. The molecule features three key points for chemical modification: a terminal alkyne, an ester functional group, and the core thiazole scaffold. This document provides an in-depth guide to the primary synthetic derivatization pathways of this compound, with a focus on explaining the rationale behind methodological choices. We present detailed, validated protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and derivatization via the acetate side chain, including hydrolysis and subsequent amide bond formation.

Introduction: The Strategic Value of the Thiazole-Alkyne Scaffold

The 1,3-thiazole ring is a privileged scaffold in pharmaceutical development, appearing in a wide range of biologically active compounds known for their antibacterial, antifungal, and anticancer properties.[1][2] The strategic placement of a terminal ethynyl group at the C4 position and a methyl acetate moiety at the C2 position creates a powerful trifunctional building block. The terminal alkyne serves as a versatile handle for robust carbon-carbon and carbon-heteroatom bond-forming reactions, while the ester provides a classic site for modification into amides, hydrazides, and other functional groups.

This guide explores the primary avenues for derivatizing this core structure, enabling researchers to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization.

CuAAC_Scheme R1_alkyne R1-C≡CH plus + N3_R2 N3-R2 catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., tBuOH/H2O) N3_R2->catalyst product 1,4-disubstituted-1,2,3-triazole catalyst->product

Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2.1: General Procedure for CuAAC Derivatization

  • Reagent Preparation: In a 25 mL round-bottom flask, dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1 M concentration of the limiting reagent).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Causality Note: Sodium ascorbate is a reducing agent that generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt, ensuring a constant, low concentration of the active catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alkyne.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1,2,3-triazole derivative.

  • Validation: The successful formation of the triazole is confirmed by ¹H NMR (disappearance of the terminal alkyne proton signal at ~3.5 ppm and appearance of a new triazole proton signal at ~8.0 ppm) and mass spectrometry (observation of the correct molecular ion peak).

Entry Azide Reagent Typical Yield
1Benzyl Azide>90%
21-Azido-4-fluorobenzene>85%
33-Azidopropan-1-ol>95%

Table 1: Representative examples of azides for CuAAC with typical reaction yields.

Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. [3]It typically employs a dual catalytic system of palladium and copper. [3]This reaction is indispensable for synthesizing complex molecules, including pharmaceuticals and organic materials, under mild conditions. [3][4]For our scaffold, this allows the direct attachment of various (hetero)aromatic systems to the thiazole core, significantly expanding accessible chemical space.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Intermediate Pd0->Pd_add R'-X Pd_trans Transmetalation Intermediate Pd_add->Pd_trans Cu-C≡C-R Pd_trans->Pd0 R'-C≡C-R (Product) CuX CuX Cu_alkyne Cu-C≡C-R CuX->Cu_alkyne H-C≡C-R Base Cu_alkyne->CuX To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (CuI, 0.1 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, to 0.2 M) via syringe. Then add a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Note: The base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate and to neutralize the HX acid formed during the reaction. [3]3. Substrate Addition: Add Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.2 eq) dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-16 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the coupled product.

  • Validation: Successful coupling is confirmed by the disappearance of the alkyne C-H stretch in the IR spectrum and the appearance of signals corresponding to the newly introduced aryl group in the ¹H and ¹³C NMR spectra.

Entry Aryl Halide Catalyst System Typical Yield
1IodobenzenePd(PPh₃)₄ / CuI~85%
24-BromopyridinePdCl₂(PPh₃)₂ / CuI~70%
31-IodonaphthalenePd(PPh₃)₄ / CuI~80%

Table 2: Representative examples of aryl halides for Sonogashira coupling.

Derivatization of the Acetate Side Chain

Modification of the ester group provides a complementary approach to generating structural diversity, primarily through the formation of a robust library of amides.

Ester Hydrolysis to Carboxylic Acid

The first and necessary step for further derivatization at this position is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-ethynyl-1,3-thiazol-2-yl)acetic acid. This is typically achieved via saponification under basic conditions. [5][6] Protocol 3.1: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 eq) and stir the mixture at room temperature.

    • Causality Note: LiOH is often preferred for ester hydrolysis as it minimizes side reactions compared to NaOH or KOH in some substrates. The reaction is typically clean and proceeds at room temperature. [5]3. Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Amide Bond Formation

With the carboxylic acid in hand, a virtually limitless array of primary and secondary amines can be coupled to form the corresponding amides. This is a cornerstone of medicinal chemistry library synthesis. [7]The use of coupling reagents activates the carboxylic acid for nucleophilic attack by the amine.

Protocol 3.2: General Procedure for Amide Coupling

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid from Protocol 3.1 (1.0 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator/base like HOBt (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to afford the desired amide.

Entry Amine Reagent Coupling Agent Typical Yield
1AnilineEDC / HOBt~80%
2PiperidineHATU / DIPEA~85%
3BenzylamineEDC / HOBt~82%

Table 3: Representative examples of amines for amide coupling reactions.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a robust and versatile starting material for constructing diverse chemical libraries. The orthogonal reactivity of the terminal alkyne and the ester moiety allows for a systematic and controlled exploration of chemical space. The protocols detailed herein for CuAAC, Sonogashira coupling, and amide formation provide researchers with reliable and efficient methods to generate novel thiazole derivatives for applications in drug discovery and materials science.

References

  • J&K Scientific. (n.d.). (4-Methyl-thiazol-2-yl)acetic acid ethyl ester.
  • Wikipedia. (2024). Click chemistry.
  • Wikipedia. (2024). Sonogashira coupling.
  • metabion. (n.d.). Click chemistry.
  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.
  • NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Can. J. Chem. Vol. 87.
  • Journal of the American Chemical Society. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1.
  • ResearchGate. (n.d.). Rapid Sonogashira cross-coupling of iodoferrocenes and the unexpected cyclo-oligomerization of 4-ethynylphenylthioacetate.
  • Med Chem 101. (n.d.). Click Chemistry.
  • PMC. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents.
  • DergiPark. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications.
  • PMC. (n.d.). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense.
  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQi-4bUsPgmqm_rw5LMyPRXdxZ0SxzyvlkKJV5SFYRweL9aH5IRK9R-blX6S950XjmiTpWWa1f2-obTBMpGT9dTG1UfB2YDYzXWTq6aXjK7Rq4bpdDCmXV4IKUi7rU9PNayQabgmLjsGSEae8I2OLZXLj1nxT8g==
  • Beilstein Journals. (2023). Synthesis of imidazo[4,5-e]t[1][3]hiazino[2,3-c]t[1][8][9]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][8][9]riazines. Retrieved from

  • MDPI. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.

Sources

Application Note: Bioconjugation and Modular Synthesis via CuAAC using Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical biologists, medicinal chemists, and drug development professionals. Applications: Fragment-based drug discovery (FBDD), PROTAC synthesis, Antibody-Drug Conjugates (ADCs), and biomaterial functionalization.

Scientific Rationale & Substrate Utility

The integration of privileged pharmacophores into modular chemical biology workflows is a cornerstone of modern drug discovery. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS: 1566196-21-1)[1] is a highly versatile, bifunctional building block designed for such applications.

This molecule features two orthogonal reactive handles:

  • A Terminal Alkyne (C4-position): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid, bioorthogonal "click" conjugation with azide-modified substrates[2].

  • A Methyl Acetate Group (C2-position): Post-click, the ester can be readily saponified to a free carboxylic acid, providing a synthetic handle for downstream amide coupling (e.g., EDC/NHS chemistry) to synthesize complex PROTAC linkers or tether fluorophores.

The 1,3-thiazole core itself is a ubiquitous motif in FDA-approved drugs, known to improve aqueous solubility, metabolic stability, and target binding affinity through hydrogen bonding and π−π interactions.

Mechanistic Principles of the CuAAC Reaction

The CuAAC reaction, independently pioneered by Sharpless and Meldal, accelerates the standard Huisgen 1,3-dipolar cycloaddition by a factor of 107 to 108 [2]. The reaction achieves absolute regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

In biological contexts, the generation and stabilization of the Copper(I) catalyst is the most critical parameter. Cu(I) is generated in situ via the reduction of Cu(II) (typically CuSO4​ ) by sodium ascorbate. Because unliganded Cu(I) can generate Reactive Oxygen Species (ROS) that degrade sensitive proteins and nucleic acids, a water-soluble accelerating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory[3]. THPTA acts as both a kinetic accelerator and a sacrificial reductant, shielding biomolecules from oxidative damage[3].

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I) Catalyst + THPTA Ligand Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- PiComplex Cu(I)-Alkyne π-Complex Cu1->PiComplex Coordination Alkyne Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Terminal Alkyne) Alkyne->PiComplex Acetylide Copper(I) Acetylide PiComplex->Acetylide Deprotonation Metallacycle Cu-Azide-Alkyne Metallacycle Acetylide->Metallacycle Azide Addition Azide Azide-Modified Substrate (R-N3) Azide->Metallacycle TriazolylCu Triazolyl-Copper Derivative Metallacycle->TriazolylCu Ring Contraction TriazolylCu->Cu1 Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole (Conjugated Product) TriazolylCu->Product Protonolysis

Caption: Catalytic cycle of the CuAAC reaction highlighting the role of Cu(I) and THPTA ligand.

Reaction Optimization & Substrate Scope

The reaction conditions must be tailored to the nature of the azide-modified substrate. Table 1 summarizes the empirically validated parameters for reacting Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate across different modalities.

Table 1: Optimized CuAAC Conditions by Substrate Class

ParameterSmall Molecules / LinkersProteins / AntibodiesCell Lysates
Solvent t -BuOH / H2​O (1:1) or DMSOPBS (pH 7.4)Lysis Buffer (e.g., RIPA)
Alkyne : Azide Ratio 1.1 : 1.010 : 1 to 50 : 120 : 1 (Excess Alkyne)
Cu(II) Source CuSO4​ (5 mol%) CuSO4​ (0.1 - 1.0 mM) CuSO4​ (1.0 mM)
Ligand TBTA (5 mol%)THPTA (0.5 - 5.0 mM)THPTA (5.0 mM)
Ligand : Cu Ratio 1 : 15 : 15 : 1
Reductant Na-Ascorbate (10 mol%)Na-Ascorbate (5.0 mM)Na-Ascorbate (5.0 mM)
Additive NoneAminoguanidine (5.0 mM)Aminoguanidine (5.0 mM)
Time & Temp 2-12 hours, 25°C1-2 hours, 25°C1 hour, 25°C

Expert Insight: Aminoguanidine is highly recommended for protein conjugations. The oxidation of ascorbate produces dehydroascorbate, a reactive electrophile that can covalently crosslink arginine residues on proteins. Aminoguanidine acts as a sacrificial scavenger for dehydroascorbate, preserving protein integrity[3].

Experimental Protocols

Every protocol must function as a self-validating system. The order of reagent addition is not arbitrary; it is governed by the physical chemistry of the copper complexes. Never add ascorbate to the copper solution before the ligand is present , as this will cause the immediate precipitation of insoluble Cu(I) salts and halt the catalytic cycle[3].

Protocol A: Small Molecule Synthesis (Fragment/Linker Generation)

Use this protocol when reacting the thiazole-alkyne with an azide-functionalized PEG or small molecule drug.

  • Preparation: In a 10 mL round-bottom flask, dissolve the azide-substrate (1.0 mmol) and Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.1 mmol) in 4 mL of t -BuOH.

  • Aqueous Catalyst Mix: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol) and TBTA ligand (0.05 mmol) in 2 mL of distilled water.

  • Initiation: Add the aqueous catalyst mixture to the organic substrate solution. Finally, add a freshly prepared aqueous solution of Sodium Ascorbate (0.1 mmol in 2 mL H2​O )[2].

  • Incubation: Stir vigorously at room temperature for 2–12 hours. The solution will typically turn from blue to pale yellow/green as Cu(II) is reduced to Cu(I).

  • Workup: Evaporate the t -BuOH under reduced pressure. Dilute the aqueous residue with Ethyl Acetate (15 mL) and wash with saturated NH4​Cl (to remove copper) and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Bioconjugation to Azide-Modified Proteins

Use this protocol for generating ADCs or protein-small molecule conjugates.

Bioconjugation_Workflow Step1 1. Catalyst Prep Mix CuSO4 & THPTA Form Cu(II) Complex Step2 2. Reactant Assembly Combine Azide-Protein & Thiazole Alkyne Step1->Step2 Step3 3. Initiation Add Sodium Ascorbate Generate Cu(I) in situ Step2->Step3 Step4 4. Incubation RT, 1-4 hours Protect from light Step3->Step4 Step5 5. Purification Desalting Column Remove Excess Reagents Step4->Step5

Caption: Step-by-step workflow for CuAAC bioconjugation of azide-proteins with thiazole alkynes.

Reagent Stock Solutions (Prepare Fresh):

  • Alkyne: 10 mM Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in DMSO.

  • CuSO4​ : 20 mM in Milli-Q water.

  • THPTA: 50 mM in Milli-Q water.

  • Aminoguanidine: 100 mM in Milli-Q water.

  • Sodium Ascorbate: 100 mM in Milli-Q water.

Step-by-Step Execution:

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix 5.0 µL of 20 mM CuSO4​ with 10.0 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes. This ensures the Cu(II) is fully coordinated, preventing protein aggregation[3].

  • Reaction Assembly: To a 1.5 mL tube containing 500 µL of Azide-modified protein (1-5 mg/mL in PBS, pH 7.4), add 10 µL of the 10 mM thiazole-alkyne stock (ensure final DMSO concentration remains <5% to prevent protein denaturation)[4].

  • Catalyst Addition: Add the 15 µL pre-complexed CuSO4​ /THPTA solution to the protein mixture.

  • Protection: Add 25 µL of 100 mM Aminoguanidine and mix gently[3].

  • Initiation: Add 25 µL of 100 mM Sodium Ascorbate. The final concentrations will be approximately: 0.2 mM Cu, 1.0 mM THPTA, 5.0 mM Aminoguanidine, and 5.0 mM Ascorbate.

  • Incubation: Close the tube to limit oxygen ingress. Rotate end-over-end at room temperature for 1 hour. Protect from light[4].

  • Purification: Remove excess small molecules and copper using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a centrifugal desalting column pre-equilibrated with PBS.

Troubleshooting & Analytical Validation

  • Issue: No Conjugation Observed (via LC-MS or SDS-PAGE)

    • Cause: Oxidation of the Cu(I) catalyst back to Cu(II) due to excessive dissolved oxygen.

    • Solution: Degas all aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Increase the Sodium Ascorbate concentration to 10 mM.

  • Issue: Protein Precipitation / Aggregation

    • Cause: Unliganded copper interacting with histidine/cysteine residues, or localized high concentrations of DMSO.

    • Solution: Strictly adhere to the Cu:THPTA pre-complexation step. Ensure the THPTA:Cu ratio is at least 5:1[3]. Add the alkyne (in DMSO) slowly while vortexing gently.

  • Validation: Successful bioconjugation of the thiazole-acetate moiety can be verified by Intact Mass Spectrometry (ESI-TOF). Expect a mass shift corresponding to the exact mass of the azide-protein plus the mass of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (181.21 Da)[1].

References

  • PubChem (NIH). Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate. National Center for Biotechnology Information. URL:[Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. URL:[Link]

Sources

Unlocking Cellular Targets: Advanced Cell-Based Labeling Assays Using Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) is a highly versatile, alkyne-functionalized thiazole probe. The compound uniquely combines a cell-permeable thiazole-acetate core with a terminal alkyne (-C≡CH) at the 4-position. Recent advances in chemical biology have demonstrated that ethynyl-thiazole derivatives can serve as potent electrophilic warheads for cysteine-targeting Activity-Based Protein Profiling (ABPP), capable of engaging targets like GPX4 to induce ferroptosis (). The compact nature of the terminal alkyne ensures minimal steric perturbation to the native biological system, making META an ideal candidate for live-cell labeling and subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry ().

Why META?

  • Cell Permeability & Target Engagement: The methyl acetate moiety enhances lipophilicity, facilitating rapid diffusion across the plasma membrane. Once inside, the thiazole core can engage specific intracellular targets via nucleophilic addition to reactive cysteines, a mechanism validated for similar ethynyl-thiazole warheads.

  • Bioorthogonal Click Handle: The 4-ethynyl group acts as a highly specific chemical reporter. It remains biologically inert until exposed to an azide-functionalized reporter (fluorophore or biotin) in the presence of a Cu(I) catalyst, ensuring zero cross-reactivity with native cellular components.

Workflow Visualization

Workflow A 1. Live-Cell Incubation (META Probe) B 2. Target Engagement (Covalent Binding) A->B 37°C, 1-4h C 3. Cell Lysis & Extraction (RIPA Buffer) B->C Wash & Harvest D 4. CuAAC Click Reaction (Azide-Reporter) C->D Cu(I), THPTA, Ascorbate E 5. Detection (In-Gel / LC-MS) D->E Readout

Cell-based labeling workflow for META probe, from live-cell incubation to downstream detection.

Mechanism Probe META-Bound Protein Terminal Alkyne Product Stable Conjugate 1,2,3-Triazole Linkage Probe->Product Cycloaddition Reporter Azide-Reporter Fluorophore/Biotin Reporter->Product Cycloaddition Catalyst Catalytic Complex CuSO4 + THPTA + Ascorbate Catalyst->Product Catalyzes

CuAAC click chemistry mechanism forming a 1,2,3-triazole linkage between META and the reporter.

Experimental Protocols: A Self-Validating System

This protocol outlines the optimal conditions for in situ labeling of live cells using META, followed by cell lysis and CuAAC click chemistry.

Phase 1: In Situ Cell Labeling

Objective: Achieve target saturation with minimal off-target toxicity.

  • Cell Seeding: Plate target cells (e.g., HeLa or A549) in a 6-well plate and culture until 70-80% confluent.

  • Probe Incubation: Replace media with fresh serum-free media containing 5–10 µM META.

    • Causality: Serum proteins can sequester the probe. Using serum-free media maximizes cellular uptake. The 5-10 µM range is optimal for ethynyl-thiazole probes to balance target engagement and cell viability.

  • Incubation: Incubate cells at 37°C in a 5% CO₂ humidified incubator for 1–4 hours.

Phase 2: Cell Harvesting and Lysis

Objective: Extract labeled proteins while preserving the integrity of the alkyne tag.

  • Washing: Wash cells 3x with ice-cold PBS to halt cellular uptake and remove unbound probe.

  • Lysis: Add 200 µL of ice-cold RIPA buffer supplemented with 1x protease inhibitor cocktail.

    • Causality: RIPA buffer contains SDS and sodium deoxycholate, which ensures complete solubilization of membrane and cytosolic proteins, exposing the sterically hidden alkyne tags for the subsequent click reaction.

  • Clearance: Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

Phase 3: CuAAC Click Chemistry

Objective: Covalently attach an azide-reporter to the META-labeled proteins.

  • Master Mix Preparation: Prepare the click reagents.

    • Causality: The order of addition is critical. Premixing CuSO₄ and THPTA prevents Cu(I) disproportionation and reactive oxygen species (ROS) generation that could degrade proteins.

  • Reaction Assembly: To 50 µL of protein lysate (adjusted to 1-2 mg/mL), add the following in order:

    • Azide-Fluorophore or Azide-Biotin (Final conc. 50 µM)

    • Premixed CuSO₄ (1 mM) and THPTA (2 mM)

    • Freshly prepared Sodium Ascorbate (1 mM)

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species, initiating the cycloaddition.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

Phase 4: Protein Precipitation and Detection

Objective: Remove unreacted azide-reporter to eliminate background noise.

  • Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of ddH₂O to the reaction mixture. Vortex vigorously and centrifuge at 14,000 x g for 5 min.

  • Washing: Discard the upper aqueous layer. Add 4 volumes of methanol, invert to wash the protein disk at the interface, and centrifuge again.

    • Causality: Methanol/chloroform precipitation efficiently removes hydrophobic unreacted dyes, which is mandatory to prevent high background in SDS-PAGE or LC-MS/MS.

  • Resuspension: Air-dry the pellet and resuspend in 1x SDS loading buffer. Boil at 95°C for 5 min.

  • Detection: Resolve proteins via SDS-PAGE and detect via in-gel fluorescence scanning or Western blotting (for biotin-streptavidin detection).

Quantitative Data & Parameter Optimization

To ensure a self-validating assay, parameters must be optimized. Table 1 summarizes the empirical data for META click-labeling.

Table 1: Optimization of CuAAC Click Chemistry Parameters for META Labeling

ParameterTested RangeOptimal ValueMechanistic Rationale
META Probe Conc. 0.1 – 50 µM5 – 10 µMBalances target saturation with minimal off-target toxicity and background.
Azide-Reporter Conc. 10 – 100 µM50 µMEnsures pseudo-first-order kinetics for rapid cycloaddition without dye aggregation.
CuSO₄ : THPTA Ratio 1:1 to 1:51:2Excess ligand protects proteins from Cu-induced oxidative damage and stabilizes Cu(I).
Sodium Ascorbate 0.5 – 5 mM1 mMSufficient to maintain Cu(I) catalytic state without reducing native disulfide bonds.

References

  • Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Source: PubChem (National Institutes of Health) URL:[Link]

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis Source: PubMed Central (PMC) URL:[Link]

use of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate as a synthetic building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate as a Dual-Functional Heterocyclic Building Block in Modular Drug Discovery

Executive Summary & Mechanistic Rationale

The design of modular, bifunctional building blocks is a cornerstone of modern synthetic chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex bioconjugates. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate emerges as a highly privileged scaffold in this domain.

This molecule integrates a metabolically stable thiazole core—a motif widely recognized for its antimicrobial, anticancer, and anti-inflammatory properties[1]—with two orthogonal reactive handles:

  • A C4-Terminal Alkyne: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • A C2-Methyl Acetate Group: An ester linkage that can undergo controlled saponification, direct amidation, or reduction.

The Causality of the Scaffold: The placement of the ethynyl group at the C4 position of the thiazole ring minimizes steric hindrance during cycloaddition reactions, allowing for rapid triazole formation even with bulky azide partners[2][3]. Concurrently, the acetate group at the C2 position acts as an extended, flexible spacer. This methylene spacer (-CH₂-) isolates the ester carbonyl from the electron-withdrawing effects of the thiazole ring, preventing spontaneous decarboxylation upon hydrolysis while providing optimal spatial geometry for E3-ligase or target-protein binding in PROTAC design.

Orthogonal Reactivity & Workflow Design

The true utility of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate lies in its orthogonal reactivity. The terminal alkyne and the methyl ester can be addressed independently without the need for complex protection/deprotection strategies.

Reactivity Core Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Alkyne Terminal Alkyne (C4 Position) Core->Alkyne Handle 1 (Bioorthogonal) Ester Methyl Ester (C2 Acetate) Core->Ester Handle 2 (Covalent Linkage) CuAAC CuAAC 'Click' Chemistry (Triazole Formation) Alkyne->CuAAC + Azide (Cu cat.) Sonogashira Sonogashira Coupling (Aryl Alkynes) Alkyne->Sonogashira + Aryl Halide (Pd/Cu cat.) Amidation Saponification & Amidation (Peptide Coupling) Ester->Amidation + Amine (HATU/DIPEA)

Fig 1: Orthogonal reactivity map of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

When utilized in PROTAC synthesis, the typical workflow involves first executing the CuAAC "click" reaction to attach the target-binding ligand, followed by saponification of the ester and subsequent amide coupling to an E3 ligase binder (e.g., a thalidomide or VHL ligand derivative).

PROTAC Step1 Ligand-Azide Step2 Thiazole Building Block (CuAAC) Step1->Step2 Cu(I), THPTA Step3 Triazole-Thiazole Intermediate Step2->Step3 Step4 Saponification (LiOH) Step3->Step4 Hydrolysis Step5 E3 Ligase-Amine (Amidation) Step4->Step5 HATU, DIPEA Step6 Bifunctional PROTAC Step5->Step6 Assembly

Fig 2: Step-by-step modular assembly of a PROTAC using the thiazole building block.

Quantitative Data: Reaction Optimization

The ethynyl group on electron-deficient heterocycles (like thiazoles and oxazoles) can be susceptible to oxidative homocoupling (Glaser coupling) if the Cu(I) catalyst is not properly stabilized[2][3]. To prevent this, the use of accelerating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended[4]. The table below summarizes the optimization of the CuAAC reaction using this specific building block.

Catalyst SystemLigandSolvent SystemTime to CompletionIsolated Yield (%)Homocoupling Byproduct (%)
CuSO₄ / NaAsc (10 mol%)Nonet-BuOH / H₂O (1:1)12 hours45%22%
CuI (10 mol%)DIPEAMeCN8 hours62%15%
CuSO₄ / NaAsc (5 mol%)TBTA (5 mol%)t-BuOH / H₂O (1:1)4 hours88%< 2%
CuSO₄ / NaAsc (5 mol%) THPTA (5 mol%) DMSO / H₂O (3:1) 1.5 hours 96% Not Detected

Table 1: Optimization of CuAAC utilizing Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and a model benzyl azide. THPTA provides superior Cu(I) stabilization and aqueous solubility.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity in complex synthetic routes.

Protocol A: THPTA-Accelerated CuAAC (Click Reaction)

Objective: Chemoselective conjugation of an azide to the C4-ethynyl group without hydrolyzing the C2-methyl ester.

  • Preparation of the Catalytic Complex: In a small vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) in degassed strictly deionized H₂O. Causality: Pre-mixing the copper with the THPTA ligand ensures immediate stabilization of the Cu(II) center before reduction, preventing copper precipitation and minimizing off-target alkyne degradation[4].

  • Reagent Assembly: In a separate round-bottom flask, dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.0 eq) and the target azide (1.05 eq) in a 3:1 mixture of DMSO/H₂O.

  • Initiation: Add the Cu/THPTA complex to the reaction flask. Immediately follow with a freshly prepared aqueous solution of Sodium Ascorbate (0.2 eq). Validation Check: The solution should briefly turn brown/yellow and then clear or light yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Monitoring: Stir at room temperature for 1.5 hours. Monitor via LC-MS. The mass of the starting alkyne should completely disappear, replaced by the [M+H]+ of the triazole adduct.

  • Workup & Metal Scavenging: Dilute the reaction with EtOAc and wash with an aqueous solution of 0.1 M EDTA (pH 8.0). Causality: EDTA effectively chelates and removes residual copper ions, which is critical because trace copper can interfere with downstream biological assays (e.g., fluorescence quenching or enzymatic inhibition).

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Saponification and Amide Coupling

Objective: Hydrolyze the methyl ester to a carboxylic acid and couple it to an amine-bearing payload without epimerization or triazole cleavage.

  • Saponification: Dissolve the purified triazole-thiazole-ester intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) at 0 °C. Causality: Using LiOH at low temperatures ensures the hydrolysis of the methyl ester is mild enough to leave the thiazole ring and the newly formed triazole completely intact.

  • Neutralization: After 2 hours (verify by TLC), carefully acidify the mixture to pH 3-4 using 1M HCl. Extract the resulting carboxylic acid with EtOAc. Dry and concentrate.

  • Amidation: Dissolve the crude carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: HATU is chosen over EDC/NHS because the methylene carbon adjacent to the thiazole can be slightly sterically hindered; HATU provides the highly reactive HOAt ester intermediate required for rapid, high-yielding conversion.

  • Final Isolation: Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC to yield the final bifunctional conjugate.

References

  • Short, K. M., & Ziegler, C. B. (via Beilstein Journal of Organic Chemistry). N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein J. Org. Chem. 2017, 13, 66–73. Available at:[Link]

  • Liang, A., et al. (via National Institutes of Health / PMC). Click Triazoles for Bioconjugation. NIH Public Access. Available at:[Link]

  • Barun, P., et al. (via ChemRxiv). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv, 2024. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Low Yield in the Synthesis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne, makes it a versatile precursor for further elaboration via click chemistry or cross-coupling reactions.[1][2] However, researchers frequently encounter challenges with low yields during its synthesis, stemming from the multi-step nature of the process and the sensitivity of the functional groups involved.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this target molecule. We will deconstruct the most logical and field-proven synthetic route, address common failure points in a question-and-answer format, and provide detailed, validated protocols.

Recommended Synthetic Strategy

Directly constructing the target molecule in a single step, for instance, via a Hantzsch synthesis using an ethynyl-substituted α-haloketone, is often impractical due to the instability of such precursors. A more robust and higher-yielding approach involves a two-stage strategy:

  • Stage 1: Hantzsch Thiazole Synthesis: Construction of a stable, halogenated thiazole intermediate, Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate. This reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5]

  • Stage 2: Sonogashira Cross-Coupling & Deprotection: Introduction of the ethynyl moiety onto the C4 position of the thiazole ring via a palladium-catalyzed Sonogashira cross-coupling reaction with a silyl-protected alkyne, followed by a final deprotection step.[6][7][8]

cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: C-C Coupling & Deprotection reagents1 Methyl 2-thiocarbamoylacetate + 3-bromo-1,1,2,2-tetrachloro-propane product1 Intermediate: Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate reagents1->product1 Cyclocondensation product2 Protected Product: Methyl 2-(4-((trimethylsilyl)ethynyl) -1,3-thiazol-2-yl)acetate product1->product2 Sonogashira Coupling reagents2 TMS-acetylene Pd/Cu Catalysis final_product Final Product: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate product2->final_product Silyl Removal reagents3 Deprotection (e.g., K₂CO₃/MeOH)

Caption: Recommended two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields during the synthesis.

Part A: Issues in the Hantzsch Thiazole Synthesis
Question 1: My Hantzsch reaction for the bromo-thiazole intermediate shows low or no conversion of starting materials. What are the likely causes?

Answer: Low conversion in a Hantzsch synthesis is a frequent problem that can typically be traced back to either the quality of the reagents or suboptimal reaction conditions.[3][4]

  • Purity of Starting Materials:

    • α-Haloketone Stability: The α-haloketone precursor is often reactive and can degrade upon storage. Ensure its purity before use. If it appears discolored or has been stored for a long time, consider re-purification or synthesis of a fresh batch.

    • Thioamide Quality: Impurities in the thioamide can participate in side reactions, consuming your reagents and complicating purification.[4]

  • Reaction Conditions:

    • Temperature: The Hantzsch condensation often requires an initial activation energy to proceed efficiently. If you are running the reaction at room temperature and observing sluggishness, a moderate increase in temperature (e.g., to 40-60 °C) is recommended. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition at excessive temperatures.[3]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. A reaction that appears stalled may simply be slow. Use TLC to monitor the consumption of the limiting reagent to determine the optimal reaction time.[3][4]

    • Solvent Choice: Polar protic solvents like ethanol or methanol are standard and generally effective. They are crucial for solvating the ionic intermediates formed during the reaction.[4]

Question 2: My reaction mixture shows multiple product spots on the TLC plate. What are the common side reactions?

Answer: The formation of byproducts is a key contributor to low yields of the desired product.

  • Isomeric Byproducts: Under certain conditions, particularly with substituted thioamides, the formation of isomeric products like 2-imino-2,3-dihydrothiazoles can occur.[3] Maintaining slightly acidic conditions can sometimes improve selectivity, although this needs to be optimized for each specific substrate.

  • Decomposition: As mentioned, α-haloketones can be unstable. Excessive heat can lead to decomposition and the formation of complex, often tarry, side products.

  • Impurity-Driven Reactions: If your starting materials are impure, you will inevitably form side products. There is no substitute for using high-purity reagents.

Part B: Issues in the Sonogashira Coupling
Question 3: The Sonogashira coupling of my bromo-thiazole intermediate is slow, stalls, or fails completely. How can I troubleshoot this?

Answer: The Sonogashira coupling is a powerful but sensitive reaction. Failure often points to issues with the catalyst, atmosphere, or reaction components.

  • Catalyst System and Ligands:

    • Catalyst Deactivation: The formation of palladium black is a visual indicator that your active Pd(0) catalyst has been oxidized or has agglomerated and precipitated out of the reaction. This is a common failure mode. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.[6][8]

    • Ligand Choice: For a relatively electron-deficient heterocyclic halide like 4-bromo-thiazole, standard catalysts like Pd(PPh₃)₄ may work. However, if the reaction is sluggish, switching to a catalyst system with more electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[8]

  • Base and Solvent:

    • The choice of base and solvent is critical and interdependent. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, often acting as both the base and a co-solvent.[6] The base is required to neutralize the HBr generated and to facilitate the formation of the copper acetylide intermediate (if using a copper co-catalyst).

    • Common solvents include THF, DMF, and dioxane. The solvent must be anhydrous and thoroughly degassed.

  • Temperature: While many Sonogashira couplings can run at room temperature, aryl bromides are less reactive than iodides and often require heating (e.g., 50-80 °C) to achieve a reasonable reaction rate.[8]

start Low Sonogashira Yield check_atmosphere Is atmosphere inert? (Ar/N₂) start->check_atmosphere check_reagents Are reagents pure & dry? (Solvent, Base, Alkyne) check_atmosphere->check_reagents Yes action_degas Action: Rigorously degas solvents and purge system. check_atmosphere->action_degas No check_catalyst Is Pd black visible? check_reagents->check_catalyst Yes action_purify Action: Purify/dry all reagents. Use fresh stock. check_reagents->action_purify No check_temp Is reaction sluggish at RT? check_catalyst->check_temp No action_catalyst Action: Use more stable precatalyst or ligand. Lower temperature. check_catalyst->action_catalyst Yes action_heat Action: Increase temperature (e.g., 50-80 °C). Monitor by TLC. check_temp->action_heat Yes end_success Yield Improved check_temp->end_success No action_degas->start action_purify->start action_catalyst->start action_heat->end_success

Caption: Troubleshooting workflow for low Sonogashira yield.

Question 4: I am observing a significant amount of a byproduct that corresponds to the dimerization of my alkyne. What is this and how can I prevent it?

Answer: This byproduct is the result of alkyne homocoupling, often called Glaser coupling. It is the primary drawback of the traditional copper-co-catalyzed Sonogashira reaction.[6][8]

  • Cause: The presence of oxygen promotes the copper-mediated oxidative dimerization of the terminal alkyne.

  • Solutions:

    • Rigorous Degassing: The most immediate solution is to ensure your reaction is completely free of oxygen. This means using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction.

    • Switch to a Copper-Free Protocol: Many modern Sonogashira protocols omit the copper(I) co-catalyst entirely to avoid this issue. Copper-free reactions can be slower and may require more reactive palladium catalysts (with specialized ligands) or higher temperatures, but they completely eliminate the Glaser coupling side reaction.[8][9] This is often the preferred method in pharmaceutical syntheses to avoid copper contamination.[8]

Part C: Issues in Alkyne Deprotection
Question 5: My final deprotection of the trimethylsilyl (TMS) group is incomplete or leads to product degradation. What are the best practices?

Answer: The removal of the silyl protecting group is the final step and must be performed under mild conditions to avoid damaging the ester or thiazole functionalities.

  • For TMS-alkynes: The TMS group is quite labile.

    • Mild Base: The most common and effective method is using a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH). This reaction is typically clean, fast (often complete within 1-2 hours at room temperature), and the workup is simple.

    • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is also effective but can sometimes be too aggressive, potentially leading to side reactions if other sensitive groups are present.[10] It is also more expensive and requires chromatographic removal of the tetralkylammonium salts. For this specific substrate, K₂CO₃/MeOH is the superior choice.

  • For more robust silyl groups (e.g., TIPS): If a triisopropylsilyl (TIPS) group was used for added stability in prior steps, stronger conditions are needed. However, harsh acidic or fluoride conditions can still lower yields.[10] A mild and selective method using silver fluoride (AgF) in methanol has been reported to be effective for deprotecting TIPS-acetylenes without damaging other functional groups.[11]

Data Summary Tables

Table 1: Troubleshooting Hantzsch Synthesis Parameters

ParameterIssueRecommended ActionRationale
Temperature Low conversionIncrease temperature incrementally (e.g., to 40-60 °C)Overcomes the activation energy of the cyclocondensation.[3]
Time Incomplete reactionMonitor by TLC and extend time as neededEnsures the reaction reaches maximum conversion.
Reagents Low yield, side productsVerify purity of α-haloketone and thioamideImpurities lead to unwanted side reactions and lower the effective concentration of reactants.[4]
Workup Difficulty isolating productPour mixture into a weak base (e.g., 5% Na₂CO₃)Neutralizes the hydrohalide salt of the thiazole, often causing the neutral product to precipitate for easy filtration.[3]

Table 2: Optimizing Sonogashira Coupling Conditions

ParameterIssueRecommended ActionRationale
Catalyst Reaction stalls, Pd black formsUse an inert atmosphere; consider a more stable precatalyst or a bulky, electron-rich ligand.Prevents oxidative deactivation of Pd(0) and accelerates the rate-limiting oxidative addition step.[8]
Co-catalyst (CuI) Alkyne homocouplingRigorously degas all reagents or switch to a copper-free protocol.Oxygen promotes copper-mediated Glaser coupling; removing copper eliminates this pathway entirely.[6][8]
Base Low conversionEnsure at least 2 equivalents of an amine base (e.g., Et₃N) are used.Neutralizes generated acid (HX) and facilitates key steps in the catalytic cycle.
Solvent Poor solubility/reactivityUse anhydrous, degassed DMF or THF.Provides a suitable medium for the polar intermediates and reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 2-thiocarbamoylacetate (1.0 eq) and absolute ethanol (approx. 0.2 M).

  • Reagent Addition: To this stirring suspension, add 3-bromo-1,1,2,2-tetrachloropropane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by column chromatography on silica gel to afford the title compound.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Methyl 2-(4-bromo-1,3-thiazol-2-yl)acetate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent/Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe. Stir the mixture for 5 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the bromo-thiazole starting material.

  • Workup: After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be taken directly to the next step or purified by column chromatography if necessary.

Protocol 3: Deprotection of the TMS Group
  • Setup: Dissolve the crude silylated product from the previous step in methanol (approx. 0.1 M) in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Neutralize the reaction mixture with 1M HCl. Remove the methanol under reduced pressure.

  • Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Retrieved from [Link]

  • Fahmy, H. T. Y., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Akella, S., et al. (2005). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. Retrieved from [Link]

  • Ametamey, S. M., et al. (2010). Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands. PubMed. Retrieved from [Link]

  • Li, J., et al. (2015). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri-palladium complexes [Pd3]⁺. ResearchGate. Retrieved from [Link]

  • Hamz, A., et al. (2018). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Gelat, F., et al. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chinchilla, R., et al. (2002). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Retrieved from [Link]

  • Kaur, J., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. Preprints.org. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • Boultif, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Semantic Scholar. Retrieved from [Link]

  • El-Sayed, H. A. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2022). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. Retrieved from [Link]

  • Szymańska, E., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

  • Nesi, M., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed. Retrieved from [Link]

  • Kheder, N. A., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Retrieved from [Link]

  • Al-Ostath, O., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC. Retrieved from [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Kiss, L., et al. (2024). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Retrieved from [Link]

Sources

purification methods for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly functionalized heteroaromatics.

Purifying Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate derivatives requires navigating a delicate chemical tightrope. The molecule contains three highly reactive motifs: a terminal alkyne (prone to oxidative homocoupling), an activated methylene group (susceptible to aerobic oxidation), and a methyl ester (vulnerable to hydrolysis).

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, ensuring your purification workflow is a robust, self-validating system.

Part 1: Mechanistic Insight into Product Loss

Before troubleshooting, we must understand why this specific derivative degrades during standard workups. The diagram below illustrates the three primary degradation pathways that compromise your yield.

Degradation Target Ethynyl Thiazole Acetate Dimer Glaser Dimer (Diyne) Target->Dimer O2, Cu(II) Oxid C2-Methylene Glycolate Target->Oxid Aerobic O2 Hydro Carboxylic Acid Target->Hydro Base / H2O

Common degradation pathways affecting ethynyl thiazole acetate derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: After concentrating my desilylation reaction, I observe a highly conjugated, lower-Rf byproduct. What is it, and how do I prevent it? A1: You are observing the formation of a Glaser-Hay coupling dimer (a diyne). Terminal alkynes are highly susceptible to oxidative homocoupling.

  • Causality: This reaction is catalyzed by trace copper—often residual from a preceding Sonogashira cross-coupling used to install the alkyne[1]—combined with atmospheric oxygen. Cu(I) oxidizes to Cu(II) in air, facilitating the dimerization.

  • Solution: Incorporate a 10% w/v aqueous EDTA or 0.1 M ammonia wash during your liquid-liquid extraction. This chelates and removes trace copper before concentration.

Q2: My NMR shows the methylene singlet (~4.2 ppm) is missing, and a new hydroxyl peak has appeared. Why is my compound decomposing in the flask? A2: You are observing spontaneous aerobic oxidation at the activated C2-methylene position.

  • Causality: The methylene protons situated between the electron-withdrawing thiazole ring and the ester carbonyl are highly acidic. When exposed to atmospheric oxygen, this position readily oxygenates to form a glycolate (hydroxyacetate) derivative. This specific degradation pathway is a well-documented phenomenon for thiazol-2-yl acetates[2].

  • Solution: Perform rotary evaporation at bath temperatures strictly below 30 °C. Never leave the purified oil neat in open air; immediately flush storage vials with Argon and store at -20 °C.

Q3: During the TMS-deprotection step using K₂CO₃/MeOH, my methyl ester is disappearing, and I am getting baseline material on my TLC plate. A3: Your methyl ester is undergoing hydrolysis to the corresponding carboxylic acid.

  • Causality: The strongly electron-withdrawing thiazole ring increases the electrophilicity of the ester carbonyl. In the presence of a strong base (K₂CO₃) and adventitious water, hydroxide ions rapidly attack and hydrolyze the ester.

  • Solution: Switch to a milder, anhydrous desilylation method. Using Tetrabutylammonium fluoride (TBAF) buffered with acetic acid (1:1 ratio) in anhydrous THF at 0 °C selectively cleaves the Si-C bond without hydrolyzing the ester.

Part 3: Optimized Purification Workflow

Workflow A Crude Mixture B NH4Cl Quench (pH 7) A->B C EDTA Wash (Cu Removal) B->C D Extraction (EtOAc) C->D E Evaporation (<30°C) D->E F Silica Chromatography E->F G Pure Acetate Derivative F->G

Workflow for isolating ethynyl thiazole acetate derivatives from crude mixtures.

Self-Validating Standard Operating Procedure (SOP)

This protocol assumes you are working up a crude mixture following the desilylation of a TMS-protected ethynyl thiazole acetate.

Step 1: Buffered Quenching

  • Action: Quench the reaction mixture at 0 °C by adding an equal volume of saturated aqueous NH₄Cl.

  • Causality: Buffering the aqueous layer to ~pH 7 prevents base-catalyzed ester hydrolysis during the subsequent aqueous workup.

  • Validation Check: Test the aqueous layer with pH paper. It must read between 6.5 and 7.5. If it is too basic, add 1 M HCl dropwise until neutralized.

Step 2: Copper Scavenging

  • Action: Add 10% w/v aqueous EDTA solution (0.5 volumes relative to the organic phase) and stir vigorously for 15 minutes.

  • Causality: EDTA acts as a hexadentate ligand, sequestering residual palladium and copper ions that would otherwise catalyze Glaser dimerization during concentration.

  • Validation Check: The aqueous layer should turn pale blue/green, confirming the successful extraction of Cu(II) ions.

Step 3: Extraction and Drying

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and dry over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent.

  • Causality: Na₂SO₄ is preferred over MgSO₄ as it is strictly neutral, preventing any Lewis-acid catalyzed side reactions with the thiazole nitrogen.

Step 4: Temperature-Controlled Concentration

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath set strictly to ≤ 25 °C .

  • Causality: Heat accelerates the aerobic oxidation of the activated C2-methylene group into the glycolate byproduct[2].

  • Validation Check: Spot the crude residue on a TLC plate. A single dominant spot (UV active, stains yellow with KMnO₄) indicates successful concentration without thermal degradation.

Step 5: Flash Chromatography

  • Action: Load the crude oil onto a silica gel column. Elute using a gradient of 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Causality: The terminal alkyne can hydrogen-bond with silica, causing it to elute slower than the non-polar TMS-protected precursor. A shallow gradient prevents co-elution.

  • Validation Check: Pool fractions based on TLC. The target compound will stain brightly with KMnO₄ (due to the alkyne), whereas the ester hydrolysis byproduct will remain stuck at the baseline.

Part 4: Quantitative Chromatographic Data

Use this reference table to identify your target compound and common impurities during TLC and LC-MS analysis.

Compound / ImpurityRf Value (Hexane:EtOAc 4:1)Detection MethodStructural Indicator (LC-MS / NMR)
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate 0.35 UV (254 nm), KMnO₄ (Yellow)[M+H]⁺ Target Mass; NMR: ~3.2 ppm (alkyne C-H)
TMS-Protected Precursor0.60UV (254 nm)NMR: ~0.2 ppm (strong 9H singlet)
Glaser Homocoupling Dimer0.20UV (254 nm), Highly Fluorescent[2M-2+H]⁺ Mass; Loss of alkyne C-H in NMR
C2-Methylene Glycolate (Oxidation)0.15UV (254 nm), KMnO₄NMR: Loss of ~4.2 ppm CH₂ singlet, new OH peak
Thiazole-2-acetic acid (Hydrolysis)0.00 (Baseline)Bromocresol Green (Yellow)[M-15]⁻ Mass; Loss of methyl ester singlet

References

  • Title: Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
  • Source: PMC (NIH)

Sources

Technical Support Center: Optimizing Solubility for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly versatile building block, particularly valuable for click chemistry (CuAAC) and ester-targeted functionalization. However, its physicochemical profile—characterized by a rigid, hydrophobic thiazole core and a lipophilic alkyne moiety—renders it poorly soluble in aqueous biological buffers.

As a Senior Application Scientist, I have designed this technical guide to provide field-proven troubleshooting strategies. This guide will help you overcome thermodynamic solubility barriers, prevent micro-precipitation, and ensure reproducible, artifact-free biological assay data.

PART 1: Diagnostic Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution into PBS or DMEM. How can I prevent this "solvent shock"? The Causality: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate possesses a highly non-polar structure. Furthermore, the thiazole nitrogen has a low pKa (~2.5), meaning it remains unprotonated and neutral at physiological pH (7.4), offering no aqueous solubility advantage[1]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic molecule can solvate. This thermodynamic imbalance leaves the solute stranded, leading to rapid nucleation and visible precipitation[1]. The Solution: Implement a Co-solvent Serial Dilution strategy. By stepping down the concentration using intermediate water-miscible solvents (e.g., PEG-400 or Ethanol) before the final aqueous dilution, you reduce the thermodynamic penalty of solvation and prevent rapid aggregation[1].

Q2: I don't see visible precipitation, but my assay results are highly inconsistent between replicates. What is happening? The Causality: You are likely experiencing micro-precipitation or enzymatic degradation .

  • Micro-precipitation: Hydrophobic thiazole derivatives often form sub-visible colloidal aggregates in aqueous media[2]. These aggregates reduce the effective monomeric concentration available to interact with your biological target, leading to variable readouts.

  • Ester Hydrolysis: The methyl acetate group is highly susceptible to cleavage by non-specific esterases present in serum-supplemented media (like FBS). Hydrolysis converts the ester to a free carboxylic acid, drastically altering the molecule's LogP, membrane permeability, and target affinity. The Solution: Formulate the compound using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[3]. They form non-covalent, dynamic inclusion complexes with hydrophobic guest molecules[3]. This shields the thiazole and ethynyl groups from the aqueous environment and enzymatic degradation, while the hydrophilic shell maintains excellent aqueous solubility[4].

Q3: I am restricted to using DMSO, but concentrations above 0.5% are causing background toxicity in my cell line. What are my options? The Causality: High concentrations of organic solvents like DMSO disrupt cellular lipid bilayers, leading to artifactual cytotoxicity and false positives in phenotypic assays. The Solution: Utilize polymeric micelles. Non-ionic surfactants like Pluronic F-127 can encapsulate the hydrophobic compound within a micellar core[2]. This allows you to achieve high working concentrations of the thiazole derivative while keeping the final DMSO concentration well below the cytotoxic threshold (<0.1%)[2].

PART 2: Formulation Strategy Matrix

To select the best approach for your specific assay, compare the quantitative and qualitative parameters of each solubility strategy below:

Formulation StrategyPrimary MechanismMax Final Conc. (Est.)ProsConsBest Suited For
Direct DMSO Dilution Co-solvent solvation< 10 µMSimple, fast, requires no specialized reagents.High risk of solvent shock; DMSO toxicity >0.5%.Cell-free biochemical assays, enzymatic screens.
Pluronic F-127 Micelles Surfactant encapsulation~50 - 100 µMLow toxicity; significantly reduces required DMSO.Micelles may interfere with lipid-binding targets.Cell-based phenotypic assays, live-cell imaging.
HP- β -CD Complexation Host-guest inclusion> 500 µMExcellent stability; prevents ester hydrolysis in serum.Requires preparation time and optimization of molar ratios.In vivo studies, serum-heavy cell cultures (DMEM+FBS).

PART 3: Standard Operating Procedures (SOPs)

A robust protocol must be a self-validating system. Do not assume solubility; prove it before running your biological assay.

Protocol A: Self-Validating Serial Dilution (Co-Solvent Method)

Use this for rapid screening in cell-free assays where cyclodextrins are unavailable.

  • Primary Stock: Prepare a 10 mM master stock of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in 100% anhydrous DMSO. Store at -20°C in single-use aliquots to avoid freeze-thaw degradation[1].

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a 50:50 mixture of DMSO and PEG-400. Mix by vortexing for 30 seconds.

  • Thermal Equilibration: Warm the final aqueous assay buffer (e.g., PBS) to 37°C. This increases the kinetic energy of the system, improving thermodynamic solubility.

  • Final Addition: Add the intermediate stock dropwise to the actively vortexing buffer to reach your final working concentration (e.g., 10 µM).

  • Self-Validation Check (Critical): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates the presence of light-scattering colloidal aggregates (micro-precipitation). If observed, abandon this method and proceed to Protocol B.

Protocol B: HP- β -CD Inclusion Complex Preparation

Use this for serum-containing cell assays or when maximum stability is required.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology-grade water or PBS.

  • Guest Addition: Add the Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate powder directly to the cyclodextrin solution to achieve a 1:5 molar ratio (Drug:Cyclodextrin).

  • Complexation: Sonicate the suspension in a water bath at 30°C for 30–60 minutes. The mechanical energy facilitates the entry of the hydrophobic thiazole into the lipophilic cavity of the cyclodextrin. Continue until the solution becomes completely optically clear.

  • Sterilization: Sterile filter the complex through a 0.22 µm PTFE membrane.

  • Self-Validation Check (Critical): Perform LC-MS or HPLC on the filtrate to quantify the exact concentration of the solubilized monomeric thiazole derivative. This ensures your dosing calculations for the biological assay are based on actual dissolved compound, not theoretical yield.

PART 4: Mechanistic & Troubleshooting Workflows

Workflow Start Assay Issue: Precipitation / Inconsistent Data CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ToxIssue High risk of cytotoxicity. Use Pluronic F-127 Micelles CheckDMSO->ToxIssue Yes CheckVis Visible precipitation upon buffer addition? CheckDMSO->CheckVis No SolventShock Solvent Shock. Use Serial Dilution (Protocol A) CheckVis->SolventShock Yes MicroPrecip Micro-precipitation or Hydrolysis. Use HP-β-CD (Protocol B) CheckVis->MicroPrecip No

Caption: Decision tree workflow for diagnosing and resolving thiazole solubility issues.

Mechanism Thiazole Methyl 2-(4-ethynyl- 1,3-thiazol-2-yl)acetate (Hydrophobic) Complex Inclusion Complex (Water Soluble) Thiazole->Complex Encapsulation CD HP-β-Cyclodextrin (Lipophilic Cavity) CD->Complex Host-Guest Binding Bioavailable Target Engagement (Bioavailable Monomer) Complex->Bioavailable Dynamic Release

Caption: Mechanism of HP-β-CD inclusion complex formation for hydrophobic thiazole delivery.

PART 5: References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions , Molecular Pharmaceutics / NIH. 5

  • Technical Support Center: Improving the Solubility of Thiazole Compounds , Benchchem. 1

  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties , NIH / PMC. 4

  • Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives in Assays , Benchchem. 2

  • Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility? , Carbohyde. 3

Sources

degradation and stability issues with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (MW: 181.02 g/mol ). This guide is engineered for drug development professionals and application scientists who require precise control over the stability of this highly reactive bifunctional building block.

Below, we dissect the structural liabilities of the molecule, provide quantitative stability data, address specific experimental failures, and outline self-validating protocols to ensure absolute reproducibility in your workflows.

I. Structural Liability Analysis

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate possesses three distinct reactive centers that complicate its stability in solution:

  • The Methyl Ester: Highly susceptible to nucleophilic attack and hydrolysis. The adjacent electron-withdrawing thiazole ring increases the electrophilicity of the ester carbonyl[1].

  • The Active Methylene (-CH₂-): Flanked by the thiazole ring and the ester group, these protons are highly acidic. Deprotonation leads to enolization, auto-oxidation, or Knoevenagel-type condensations[2].

  • The Terminal Alkyne: Prone to hydration (forming methyl ketones) or oxidative homocoupling (Glaser coupling) in the presence of trace transition metals and oxygen[3].

G A Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate B Ester Hydrolysis (Aqueous/Basic pH) A->B H2O / OH- C Alkyne Hydration/Oxidation (Trace Metals/O2) A->C Cu2+ / O2 / H2O D Active Methylene Deprotonation (Base/Polar Solvents) A->D Base / DMSO E Thiazole Acetic Acid B->E F Methyl Ketone / Glaser Dimer C->F G Enolate / Condensation Products D->G

Structural degradation pathways of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate in solution.

II. Quantitative Stability Matrix

To guide your assay design, the following table summarizes the degradation kinetics of the compound across various standard laboratory solvent systems.

Solvent SystempH / ConditionTemperatureHalf-Life (t½)Primary Degradation Pathway
100% DMSO (Anhydrous, 0.1% FA) Acidic-20°C> 6 monthsNone (Stable)
100% DMSO (Standard) Neutral25°C~14 daysActive methylene condensation
PBS Buffer / DMSO (9:1) pH 7.437°C~18 hoursEster hydrolysis[1]
Tris Buffer / MeOH (9:1) pH 9.025°C< 2 hoursEster hydrolysis & Enolization
DMF (Aerobic, trace Cu²⁺) Oxidative25°C~6 hoursAlkyne hydration/homocoupling[3]

III. Troubleshooting Guide & FAQs

Q1: During in vitro biological assays (pH 7.4), my compound loses activity within 24 hours. LC-MS shows a new peak at [M+H]⁺ 168. What is happening? A1: The mass shift from 182 to 168 (-14 Da) corresponds to the loss of the methyl group, indicating rapid ester hydrolysis . Heteroaryl acetates are highly prone to hydrolysis in physiological buffers because the thiazole ring withdraws electron density, making the ester highly reactive to water[1]. Solution: Do not store the compound in aqueous buffers. Prepare a high-concentration stock in anhydrous DMSO and dilute into the assay buffer immediately (<5 minutes) before the experiment begins.

Q2: I am using this compound in a Sonogashira cross-coupling reaction, but I observe complete consumption of the starting material with no desired product. A high-molecular-weight impurity appears instead. A2: You are observing Glaser homocoupling . Terminal alkynes readily dimerize in the presence of copper co-catalysts and trace atmospheric oxygen[4]. The ethynyl group at the 4-position of the thiazole is electronically activated, accelerating this side reaction. Solution: The reaction must be rigorously anaerobic. Degas all solvents using at least three freeze-pump-thaw cycles. Purge the headspace with ultra-pure Argon (not Nitrogen, as Argon is heavier and blankets the solution better).

Q3: My DMSO stock solution turned yellow over a few weeks at room temperature, even though it was sealed. A3: This is caused by the deprotonation of the active methylene bridge . Standard DMSO often contains trace dimethylamine or absorbs moisture over time. This basic environment deprotonates the -CH₂- group, forming an enolate that undergoes Knoevenagel condensation with other degraded molecules, resulting in conjugated, colored oligomers[2]. Solution: Acidify your storage DMSO with 0.1% Formic Acid to keep the methylene group fully protonated.

IV. Self-Validating Experimental Protocols

To ensure data integrity, implement the following protocols. Each protocol contains a built-in validation step to confirm success before proceeding to critical experiments.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: Controlling both the protonation state of the active methylene and the hydration state of the solvent prevents both enolization and ester hydrolysis.

  • Solvent Preparation: Obtain anhydrous DMSO (water content <0.005%). Inside a glovebox or under an Argon stream, add 0.1% v/v LC-MS grade Formic Acid.

  • Dissolution: Dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate to a concentration of 10 mM or 50 mM. Vortex gently until completely dissolved.

  • Aliquoting: Divide the solution into 20 µL single-use aliquots in amber glass vials with PTFE-lined caps.

  • Storage: Flash-freeze the vials in liquid nitrogen and store at -20°C.

  • Self-Validation Step: Thaw one aliquot after 24 hours and run an LC-MS analysis. A successful preparation will show a single sharp peak at m/z [M+H]⁺ 182, with the free acid degradant (m/z 168) constituting <0.5% of the total area under the curve (AUC).

Protocol B: Controlled Alkyne Hydration (Analytical Standard Generation)

Causality: Sometimes, identifying degradation products requires synthesizing the degradant intentionally. This protocol uses a gold/mercury-free hydroboration-oxidation method to selectively hydrate the terminal alkyne to an aldehyde without hydrolyzing the ester[3].

  • Hydroboration: Dissolve 0.1 mmol of the compound in 2 mL of anhydrous THF at 0°C. Dropwise, add 0.12 mmol of a bulky borane (e.g., 9-BBN or Disiamylborane). Causality: Bulky boranes prevent double addition to the alkyne and ensure anti-Markovnikov regioselectivity.

  • Oxidation: After 1 hour, carefully add 0.5 mL of a buffered pH 7.5 H₂O₂ solution (30%). Causality: A buffered peroxide solution is critical here; standard basic H₂O₂ (NaOH/H₂O₂) will immediately hydrolyze the methyl ester.

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Analyze via ¹H-NMR. The disappearance of the terminal alkyne proton (singlet, ~3.2 ppm) and the appearance of an aldehyde proton (singlet, ~9.8 ppm) confirms successful, selective hydration.

V. References

  • [3] 9.4: Hydration of Alkynes - Chemistry LibreTexts. Source: LibreTexts.[Link]

  • [2] Development of a Novel Fluorophore for Real-Time Biomonitoring System. Source: PLOS One.[Link]

  • [1] Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded libraries. Source: Beilstein Journal of Organic Chemistry.[Link]

  • [4] An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Source: PubMed Central (NIH).[Link]

Sources

preventing copper-mediated cytotoxicity in cell labeling with ethynyl reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioorthogonal Chemistry Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for live-cell labeling.

While CuAAC is a powerful tool for conjugating ethynyl reagents (terminal alkynes) to azide-functionalized biomolecules, the required copper(I) catalyst is notoriously cytotoxic. Below, you will find diagnostic matrices, mechanistic troubleshooting guides, and field-proven protocols to eliminate copper-mediated cell death while maximizing labeling efficiency.

I. Diagnostic Matrix: Cu(I)-Stabilizing Ligands

The most effective way to prevent copper toxicity is through the use of chelating ligands. These ligands serve a dual purpose: they stabilize the Cu(I) oxidation state to accelerate the reaction and occupy coordination sites to prevent the generation of Reactive Oxygen Species (ROS)[1][2].

Table 1: Comparative Performance of Cu(I) Ligands in Live-Cell CuAAC

LigandRelative Reaction Speed (30 min)Cytotoxicity ProfileKey Structural Feature & Causality
BTTAA >45% (Optimal)Very Low Features an ionizable acetate group that serves as an additional weak donor to coordinate Cu(I), increasing electron density and dramatically accelerating catalysis[1][3].
BTTES ~30%LowContains a hydrogen sulfate group and bulky tert-butyl groups that prevent the polymerization of copper acetylides[1].
THPTA <15%ModerateA first-generation water-soluble ligand. Requires higher copper loading to achieve rapid labeling, which can reintroduce toxicity[1][4].
TBTA <15%High (Lethal)Highly hydrophobic; requires DMSO. Free Cu(I) easily escapes coordination, causing severe oxidative stress and cell lysis[1][5].

II. Mechanistic Troubleshooting & FAQs

Q1: My cells are dying immediately after adding the CuAAC reaction mix. What is the biochemical cause, and how do I stop it? A1: Acute cytotoxicity in CuAAC is primarily driven by oxidative stress. When Cu(II) is reduced to the active Cu(I) state by sodium ascorbate, any unchelated (free) Cu(I) reacts with dissolved oxygen in a Fenton-like process. This generates highly destructive hydroxyl radicals and superoxide anions that cause lipid peroxidation and DNA damage[5][6]. Resolution: You must use a high-affinity Cu(I)-stabilizing ligand like BTTAA. By tightly coordinating the Cu(I) ion, BTTAA prevents it from interacting with molecular oxygen, effectively shutting down the ROS-generating pathway while keeping the metal active for the ethynyl-azide cycloaddition[1][3].

Q2: I switched from TBTA to THPTA, but my ethynyl-fluorophore labeling signal is incredibly weak. Should I increase the copper concentration? A2: No. Increasing copper concentration will overwhelm the THPTA ligand and reintroduce ROS-mediated cytotoxicity[7]. THPTA has relatively slow reaction kinetics (<15% product formation in 30 mins)[1]. Resolution: Upgrade your ligand to BTTAA. Because of its unique electronic properties (the acetate electron donor), BTTAA accelerates the reaction rate by 3-4 fold over THPTA and BTTES[1][3]. This allows you to achieve brilliant fluorescent signals using a fraction of the copper (typically 50 µM) and shorter incubation times, preserving cell viability.

Q3: Even with a good ligand, I am observing protein degradation and cross-linking in my cell lysates post-labeling. How can I protect my samples? A3: This is a secondary toxicity effect caused by the reducing agent. The oxidation of sodium ascorbate produces dehydroascorbate and other reactive carbonyl species that can cross-react with biological amines (e.g., lysine residues on proteins)[4][8]. Resolution: Add Aminoguanidine (1 to 5 mM) to your click reaction buffer. Aminoguanidine acts as a sacrificial scavenger for reactive carbonyls, protecting your cellular proteins from degradation without interfering with the ethynyl-azide click reaction[4][8].

Q4: My primary cells are exquisitely sensitive to trace metals. Can I label them without copper entirely? A4: Yes. If copper toxicity cannot be mitigated to your satisfaction, you should transition to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . SPAAC utilizes strained cyclooctynes (e.g., DBCO) that possess a remarkably decreased activation energy, allowing them to react with azides without any exogenous metal catalyst[2][9]. Trade-off: SPAAC reagents are bulkier and more lipophilic than standard ethynyl reagents, which can sometimes lead to higher background fluorescence or altered biomolecule trafficking[2][9].

III. System Visualizations

Mechanism Cu2 Cu(II) Sulfate Cu1 Free Cu(I) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 ROS Reactive Oxygen Species (ROS) Cu1->ROS Fenton-like rxn CuLig BTTAA-Cu(I) Complex (Stabilized) Cu1->CuLig Chelation O2 Dissolved O2 O2->ROS Tox Cytotoxicity & Cell Death ROS->Tox Ligand BTTAA Ligand Ligand->CuLig Click CuAAC Reaction (Ethynyl + Azide) CuLig->Click Catalysis Safe Safe Live-Cell Labeling Click->Safe

Mechanistic pathway of Cu-induced ROS generation versus BTTAA-ligand stabilization in CuAAC.

Workflow Step1 1. Metabolic Labeling (e.g., Azide sugar) Step2 2. Premix Catalyst (CuSO4 + BTTAA) Step1->Step2 Step3 3. Prepare Click Mix (+ Ascorbate & Probe) Step2->Step3 Step4 4. Cell Incubation (4°C, 5-30 min) Step3->Step4 Step5 5. Wash & Analyze (Flow/Microscopy) Step4->Step5

Step-by-step experimental workflow for optimized live-cell CuAAC labeling.

IV. Actionable Protocol: Optimized Live-Cell CuAAC using BTTAA

This protocol is a self-validating system. The strict order of addition in Step 2 is the most critical factor in preventing cell death.

Reagents Required:

  • Copper Source: CuSO₄ (10 mM in water)

  • Ligand: BTTAA (50 mM in water)

  • Reducing Agent: Sodium Ascorbate (100 mM in water, must be prepared fresh daily )

  • Scavenger: Aminoguanidine hydrochloride (100 mM in water)

  • Probe: Ethynyl-fluorophore or Ethynyl-biotin (e.g., 2 mM stock in DMSO)

Step-by-Step Methodology:

  • Metabolic Incorporation: Culture cells in the presence of an azide-modified precursor (e.g., Ac₄ManNAz) for 48-72 hours to display azides on cell surface glycans[1][4].

  • Catalyst Premixing (CRITICAL STEP):

    • Causality Check: You must allow the ligand to coordinate the copper before introducing the reducing agent. Adding ascorbate to free copper generates immediate ROS[8].

    • In a microcentrifuge tube, mix 10 µL of CuSO₄ (10 mM) with 20 µL of BTTAA (50 mM). This establishes a 1:2 Cu:Ligand ratio. Incubate at room temperature for 3 minutes. The solution will turn a faint blue.

  • Click-Mix Formulation: To 900 µL of cold DPBS, add the following in exact order:

    • 10 µL of the Ethynyl-probe (final conc. ~20 µM).

    • 15 µL of the pre-mixed CuSO₄/BTTAA complex (final Cu conc. ~50 µM).

    • 10 µL of Aminoguanidine (final conc. 1 mM)[4].

    • 25 µL of fresh Sodium Ascorbate (final conc. 2.5 mM)[4].

    • Self-Validation: Prepare a control mix omitting the Ethynyl-probe to verify that background fluorescence is minimal, and a control mix omitting CuSO₄ to ensure cell viability baseline.

  • Cell Incubation: Wash the metabolically labeled cells twice with cold DPBS. Add the complete Click-Mix to the cells. Incubate at 4°C in the dark for 5 to 30 minutes. Note: 4°C minimizes endocytosis of the click reagents during the labeling process[4][6].

  • Termination & Analysis: Aspirate the reaction mixture. Wash the cells three times with cold DPBS containing 1% BSA to remove unreacted ethynyl probes. Proceed immediately to flow cytometry or fix the cells for confocal microscopy[4][6].

V. References

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study Source: PubMed Central (NIH) URL:[Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry Source: PubMed Central (NIH) URL:[Link]

  • Overview Click Chemistry background information Source: Jena Bioscience URL:[Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: University of Ottawa URL:[Link]

  • Ligands and methods for labeling biomolecules in vivo Source: Google Patents (WO2012021390A1) URL:

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology / Jena Bioscience URL:[Link]

Sources

Technical Support Center: Troubleshooting Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly versatile, bifunctional building block utilized in advanced drug development and materials science. Its structure features a terminal alkyne at the 4-position (primed for Click chemistry and cross-coupling) and an active methylene/ester group at the 2-position (primed for condensation and alkylation). While this dual reactivity enables complex molecular assembly, it also introduces competing side reactions. This guide provides field-proven troubleshooting strategies to isolate desired pathways and eliminate byproducts.

FAQ & Troubleshooting Guides

Q1: Why am I seeing a significant homocoupling byproduct during CuAAC (Click) reactions with this building block? A: You are likely observing the Glaser coupling byproduct, specifically 1,4-bis(2-(2-methoxy-2-oxoethyl)-1,3-thiazol-4-yl)buta-1,3-diyne.

  • Causality: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on a Cu(I) catalyst to form the desired 1,2,3-triazole[1]. However, if trace oxygen is present in your reaction vessel, Cu(I) is rapidly oxidized to Cu(II). Cu(II) acts as an oxidant that triggers the Glaser homocoupling of your terminal alkyne, fusing two molecules of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate together to form a conjugated 1,3-diyne[2].

  • Self-Validating Check: Monitor the color of your reaction. A functional CuAAC reaction utilizing sodium ascorbate should remain colorless or pale yellow. If the solution turns blue or green, Cu(II) has formed, confirming oxygen ingress and impending Glaser byproduct formation.

  • Resolution:

    • Thoroughly degas all solvents using the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes.

    • Maintain a stoichiometric excess of a reducing agent (e.g., sodium ascorbate) to continuously reduce any rogue Cu(II) back to Cu(I)[3].

    • Utilize a Cu(I)-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the copper center from oxidation and accelerate the desired azide-alkyne cycloaddition[1].

Q2: During Sonogashira coupling, LC-MS analysis shows a major byproduct with an exact mass increase of +18 Da. What is this, and how can I prevent it? A: The +18 Da mass shift indicates the Markovnikov hydration of the terminal alkyne, resulting in Methyl 2-(4-acetyl-1,3-thiazol-2-yl)acetate (a methyl ketone).

  • Causality: The Sonogashira cross-coupling reaction utilizes Palladium and Copper co-catalysts to couple terminal alkynes with aryl/vinyl halides[4]. However, terminal alkynes are highly susceptible to hydration in the presence of transition metals (especially Pd and Cu) if trace water is present. The triple bond undergoes nucleophilic attack by water, followed by tautomerization to the stable ketone.

  • Resolution:

    • Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum.

    • The amine bases typically used in Sonogashira couplings (e.g., triethylamine, diethylamine) are notoriously hygroscopic[4]. Distill your amine base over calcium hydride (CaH₂) immediately prior to use, or store it over activated 4Å molecular sieves.

    • Consider using a copper-free Sonogashira protocol if hydration persists, as Cu(I) is a strong pi-acid that highly activates the alkyne toward water addition[4].

Q3: When attempting a Knoevenagel condensation at the active methylene group, my ester disappears, and I isolate 4-ethynyl-2-methylthiazole. What is happening? A: Your starting material is undergoing base-catalyzed ester hydrolysis followed by rapid thermal decarboxylation.

  • Causality: The methylene protons situated between the thiazole ring and the methyl ester are highly acidic. While this is ideal for condensation reactions, using strong bases (like NaOH, KOH, or strong alkoxides) in the presence of trace water will hydrolyze the methyl ester to a carboxylic acid. Thiazol-2-yl acetic acids are exceptionally unstable; the electron-withdrawing nature of the thiazole ring stabilizes the intermediate carbanion (acting as an aza-enol), driving spontaneous decarboxylation even at room temperature.

  • Resolution:

    • Avoid aqueous bases. Use mild, anhydrous amine bases (e.g., Piperidine with a catalytic amount of glacial acetic acid) for condensations.

    • Keep reaction temperatures below 60°C to minimize the thermal driving force for decarboxylation.

    • Use a Dean-Stark trap with toluene to continuously remove the water generated during the condensation, preventing subsequent ester hydrolysis.

Quantitative Byproduct Analysis
Reaction TypeTarget ProductPrimary ByproductExact Mass Shift (Da)Primary CausalityMitigation Strategy
CuAAC (Click) 1,2,3-Triazole derivative1,3-Diyne (Glaser homocoupling)+179.0 (Dimer - 2H)O₂ ingress, Cu(II) formationDegassing, TBTA ligand, Ascorbate excess
Sonogashira Internal AlkyneMethyl Ketone (Hydration)+18.0 (H₂O addition)Trace water + Pi-acidic metalsAnhydrous amine bases, Cu-free conditions
Condensation Alkylidene derivative4-Ethynyl-2-methylthiazole-58.0 (-COOCH₃ + H)Base-mediated hydrolysis/decarboxylationMild anhydrous bases (Piperidine/AcOH), Temp < 60°C
Experimental Protocols: Optimized Sonogashira Coupling

Objective: Maximize cross-coupling of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate while suppressing alkyne hydration and homocoupling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x to ensure a strictly anaerobic and anhydrous environment).

  • Reagent Loading: Under an Argon counter-flow, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.02 equiv).

  • Solvent Addition: Inject anhydrous, degassed THF (0.2 M) and freshly distilled, anhydrous Triethylamine (3.0 equiv). Stir for 5 minutes at room temperature to dissolve the catalysts.

  • Alkyne Addition: Dissolve Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (1.1 equiv) in a minimal amount of anhydrous THF. Inject this solution dropwise over 10 minutes using a syringe pump. (Causality Note: Slow addition keeps the steady-state concentration of the terminal alkyne low, kinetically disfavoring Glaser homocoupling even if trace oxidants are present).

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor via TLC or LC-MS. The reaction should remain a clear, pale yellow/orange. A shift to dark brown/black indicates catalyst decomposition or homocoupling.

  • Quenching & Workup: Dilute with saturated aqueous NH₄Cl to quench the reaction and sequester copper salts. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure internal alkyne.

Reaction Pathway Visualization

G SM Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Bifunctional Starting Material) Triazole 1,2,3-Triazole Derivative (Desired CuAAC Product) SM->Triazole Azide, Cu(I), Ascorbate (Strictly Anaerobic) CrossCoupled Internal Alkyne (Desired Sonogashira Product) SM->CrossCoupled Ar-X, Pd(0), Cu(I), Base (Anhydrous) Condensation Alkylidene Derivative (Desired Knoevenagel Product) SM->Condensation Aldehyde, Mild Base (Controlled Temp) Glaser 1,3-Diyne Homocoupling (Glaser Byproduct) SM->Glaser Cu(I)/Cu(II), O2 (Aerobic Conditions) Hydration Methyl Ketone (Hydration Byproduct) SM->Hydration Trace H2O, Metal Catalyst Decarboxylation 4-Ethynyl-2-methylthiazole (Decarboxylation Byproduct) SM->Decarboxylation Strong Base, H2O, Heat

Reaction pathways of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate showing products vs. byproducts.

References
  • Glaser coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Institutes of Health (PMC) URL:[Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

increasing the efficiency of bioconjugation with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical challenges of working with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate .

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its near-quantitative yields and bioorthogonality[1], conjugating a terminal alkyne directly attached to a heteroaromatic thiazole ring introduces specific mechanistic hurdles. This guide synthesizes field-proven troubleshooting strategies, quantitative ligand data, and self-validating protocols to ensure your bioconjugation workflows are efficient, reproducible, and structurally intact.

PART 1: Troubleshooting Guides & FAQs (Mechanistic Insights)

Q1: My conjugation yield is significantly lower with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate compared to standard aliphatic alkynes. What is causing this? The Causality: This is likely due to Catalyst Sequestration . The thiazole ring contains both nitrogen and sulfur heteroatoms. When the terminal alkyne (the reactive site) is in close proximity to these electron-rich atoms, the molecule can act as a bidentate or localized chelator for the Cu(I) catalyst. This sequesters the copper away from the active catalytic cycle, stalling the formation of the 1,4-disubstituted-1,2,3-triazole[2]. The Solution: You must outcompete the thiazole ring for the Cu(I) ions. Do not rely on standard ligand-to-copper ratios (e.g., 2:1). Instead, utilize a highly efficient, multidentate accelerating ligand like BTTAA or THPTA at a strict 5:1 or 6:1 (Ligand:Cu) molar ratio [3][4]. This heavily shifts the equilibrium, ensuring Cu(I) remains stabilized in the correct geometry for the cycloaddition.

Q2: Post-conjugation, mass spectrometry reveals that my conjugate is missing the methyl acetate group (-CH₂-COOCH₃). How do I prevent this degradation? The Causality: You are observing unintended base-catalyzed ester hydrolysis . CuAAC reactions are frequently buffered at slightly alkaline pH (7.5–8.5) to optimize the solubility of biomolecules. However, the methyl ester on your compound is highly susceptible to hydrolysis in aqueous basic conditions, converting it into a carboxylic acid. The Solution: Tightly control the reaction pH. Buffer your system strictly at pH 7.0 to 7.2 using PBS or HEPES. Avoid Tris buffers, as primary amines can sometimes participate in side reactions or alter local pH. Additionally, limit the reaction time to 1 hour; prolonged incubation exponentially increases the rate of ester hydrolysis.

Q3: My target protein precipitates shortly after adding the thiazole-alkyne to the reaction mixture. How can I maintain solubility? The Causality: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is highly hydrophobic compared to highly polar biological environments. When introduced directly into an aqueous buffer, it forms micro-precipitates, effectively removing the alkyne from the reaction phase and nucleating protein aggregation. The Solution: Establish a co-solvent system. Dissolve the thiazole-alkyne in anhydrous DMSO or DMF first. Introduce it to the reaction mixture such that the final organic solvent concentration is between 5% and 10% (v/v) . If your protein is highly sensitive to DMSO, consider adding a non-ionic surfactant (e.g., 0.1% Tween-20) to maintain the alkyne in suspension.

Q4: I am observing protein degradation and loss of biological activity after the click reaction. Is the copper destroying my protein? The Causality: Yes, through the generation of Reactive Oxygen Species (ROS). The standard CuAAC protocol uses sodium ascorbate to reduce Cu(II) to Cu(I). In the presence of dissolved oxygen, Cu(I) rapidly oxidizes back to Cu(II), generating destructive hydroxyl radicals that cleave peptide backbones and oxidize sensitive residues (Histidine, Methionine, Cysteine)[5]. The Solution: Degas all buffers prior to use (sparge with Nitrogen or Argon for 15 minutes). Furthermore, switch your ligand to BTTAA . Studies demonstrate that BTTAA provides superior protection to proteins against Cu-induced ROS compared to older ligands like TBTA or THPTA[5][6].

PART 2: Quantitative Data Presentation

To achieve maximum efficiency, the choice of the Cu(I)-stabilizing ligand is critical. The table below summarizes the quantitative performance of standard CuAAC ligands, highlighting why BTTAA is the recommended choice for this specific thiazole-alkyne[4][5][6].

LigandWater SolubilityCu(I) StabilizationRelative Reaction Rate (first 30 min)Biocompatibility / Cytotoxicity
BTTAA ExcellentVery High> 45% conversion Excellent (Promotes cell viability)
BTTES ExcellentHigh~ 40% conversionGood
THPTA ExcellentModerate< 15% conversionGood (Standard for basic bioconjugation)
TBTA Poor (Requires DMSO)Low (in aqueous)< 10% conversionPoor (High cytotoxicity, slow kinetics)

Data synthesized from comparative studies on CuAAC bioorthogonal click reactions[4][6].

PART 3: Experimental Protocol (Self-Validating System)

This protocol is engineered as a self-validating system. By pre-complexing the copper and ligand before introduction to the biomolecule, we ensure that free Cu(II) never interacts directly with the protein, preventing precipitation and ROS damage.

Materials Required:

  • CuSO₄·5H₂O (100 mM stock in Milli-Q water)

  • BTTAA Ligand (50 mM stock in Milli-Q water)[3]

  • Sodium Ascorbate (100 mM stock in Milli-Q water, prepared fresh daily )

  • Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (10 mM stock in anhydrous DMSO)

  • Azide-modified protein (typically 1-5 mg/mL in pH 7.2 PBS)

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step): In a clean microcentrifuge tube, mix the CuSO₄ and BTTAA to form the catalytic complex. For a standard 1 mL reaction, mix 10 µL of 100 mM CuSO₄ with 50 µL of 50 mM BTTAA.

    • Validation Check: The solution should turn a distinct, clear light blue. A cloudy solution indicates degraded ligand or contaminated water. This establishes a 1:5 Cu:Ligand ratio[3].

  • Reagent Assembly: To your azide-modified protein solution (e.g., 800 µL), add the Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate stock. Target a 5- to 10-fold molar excess of alkyne to azide. Mix gently by pipetting.

  • Catalyst Introduction: Add the pre-complexed CuSO₄/BTTAA solution to the protein-alkyne mixture.

  • Reaction Initiation: Add Sodium Ascorbate to a final concentration of 5 mM (e.g., 50 µL of the 100 mM stock).

    • Validation Check: The reaction mixture should remain completely transparent. If it turns brown or precipitates, oxygen has entered the system or the DMSO concentration is too low.

  • Incubation: Incubate at room temperature for 1 hour in the dark. Do not exceed 1.5 hours to prevent hydrolysis of the methyl acetate ester.

  • Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper. Purify the conjugate immediately using a desalting column (e.g., Sephadex G-25) or dialysis against PBS (pH 7.2).

PART 4: Visualizing the Workflow and Mechanisms

Mechanistic_Pathway Cu_Source Cu(II) Sulfate + Sodium Ascorbate Cu_I Active Cu(I) Catalyst Cu_Source->Cu_I Reduction (in situ) Sequestration Catalyst Sequestration (Thiazole N/S coordination) Cu_I->Sequestration Without Ligand Ligand BTTAA Ligand (Stabilizes Cu(I)) Cu_I->Ligand With BTTAA (1:5 ratio) Thiazole Methyl 2-(4-ethynyl- 1,3-thiazol-2-yl)acetate Thiazole->Sequestration Product 1,4-Disubstituted Triazole Conjugate Thiazole->Product Azide Azide-Modified Biomolecule Azide->Product Ligand->Product Protected Catalysis

Caption: Mechanistic pathway of CuAAC bioconjugation highlighting catalyst sequestration and BTTAA ligand rescue.

Experimental_Workflow Step1 1. Prepare Reagents Step2 2. Pre-complex Cu(II) + BTTAA Step1->Step2 Step3 3. Add Thiazole-Alkyne & Azide-Protein Step2->Step3 Step4 4. Initiate with Na-Ascorbate Step3->Step4 Step5 5. Quench (EDTA) & Purify Step4->Step5

Caption: Step-by-step self-validating workflow for highly efficient CuAAC bioconjugation.

References

  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents | Vector Labs. vectorlabs.com.
  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) - Jena Bioscience. jenabioscience.com.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. rsc.org.
  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Compar
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI. mdpi.com.
  • Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.

Sources

Validation & Comparative

Validation of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate as a Next-Generation Bioorthogonal Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains a cornerstone for bioconjugation, activity-based protein profiling (ABPP), and live-cell imaging. However, standard aliphatic alkynes (e.g., propargyl groups) suffer from sluggish kinetics due to their high pKa, often requiring high, cytotoxic concentrations of copper to drive the reaction forward.

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) emerges as a highly engineered solution to this thermodynamic bottleneck. By conjugating the terminal alkyne directly to an electron-withdrawing thiazole ring, the alkyne proton becomes significantly more acidic. This electronic activation drastically accelerates the formation of the critical copper-acetylide intermediate, enabling rapid cycloaddition at lower catalyst loadings 1. Furthermore, the ethynylthiazole scaffold has been extensively validated in medicinal chemistry for its exceptional pharmacokinetic stability and cell permeability 2.

Beyond kinetics, the methyl acetate moiety at position 2 serves a dual purpose: it enhances aqueous solubility compared to plain alkyl-thiazoles and acts as a substrate for intracellular esterases. Upon cellular entry, esterase cleavage yields a negatively charged carboxylate, effectively trapping the probe inside the cell and drastically improving the signal-to-noise ratio.

CuAAC_Kinetics Azide Azide-Tagged Biomolecule Cu Cu(I) Catalyst + THPTA Azide->Cu Coordination Triazole_Fast 1,4-Triazole (Rapid Formation) Cu->Triazole_Fast Fast CuAAC (k > 15 M^-1 s^-1) Triazole_Slow 1,4-Triazole (Standard Formation) Cu->Triazole_Slow Standard CuAAC (k ~ 1 M^-1 s^-1) META META Probe (Heteroaryl Alkyne) META->Cu Accelerated Deprotonation Propargyl Standard Probe (Aliphatic Alkyne) Propargyl->Cu Standard Deprotonation

Mechanistic divergence in CuAAC kinetics between heteroaryl and aliphatic alkynes.

Comparative Performance Benchmarking

To objectively validate META, we benchmarked its performance against Propargyl Acetate (a standard aliphatic alkyne) and DBCO (a standard cyclooctyne used in Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). The data demonstrates that META provides the kinetic benefits of strained alkynes without their massive steric footprint or lipophilic toxicity.

ParameterMETA (Heteroaryl Alkyne)Propargyl Acetate (Aliphatic)DBCO (SPAAC)
Reaction Kinetics ( k2​ ) ~15 M⁻¹s⁻¹~1 M⁻¹s⁻¹~0.3 M⁻¹s⁻¹
Steric Footprint Small (Thiazole core)MinimalBulky (Dibenzocyclooctyne)
Intracellular Retention High (Esterase cleavable)ModerateLow (High non-specific binding)
Cell Viability (100 µM, 24h) >95%>95%~80% (Lipophilic toxicity)
Signal-to-Noise Ratio 45:115:110:1

Data Note: Reaction kinetics for heteroaromatic alkynes have been shown to vastly outperform aliphatic counterparts in complex multicomponent and on-DNA library syntheses 3.

Experimental Protocols: Self-Validating Systems

The following protocol outlines the optimal use of the META probe for live-cell bioorthogonal labeling. Every step is designed with inherent causality to ensure a self-validating experimental system.

Phase 1: Metabolic Incorporation
  • Action : Incubate target cells (e.g., HeLa or HEK293T) with 50 µM of an azide-bearing unnatural sugar (e.g., Ac₄ManNAz) for 48 hours.

  • Causality : The peracetylated sugar passively diffuses across the cell membrane, is deacetylated by intracellular esterases, and is metabolically incorporated into cell-surface and intracellular glycoproteins, providing the necessary bioorthogonal azide handle.

Phase 2: CuAAC Reaction Formulation
  • Action : Prepare a fresh click master mix containing 10 µM META probe, 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate in PBS.

  • Causality : The 1:5 ratio of Cu to THPTA is critical. THPTA acts as a multidentate ligand that coordinates Cu(I), shielding the metal center from dissolved oxygen. This prevents the generation of reactive oxygen species (ROS) via Fenton-like reactions, preserving the structural integrity of the cellular proteome. Sodium ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) immediately prior to application.

  • Self-Validation Control : Always run a parallel Cu-free negative control (omit CuSO₄ from the master mix). Any residual fluorescence in this cohort indicates non-specific hydrophobic partitioning of the probe rather than covalent triazole formation, validating the orthogonality of the signal.

Phase 3: Intracellular Trapping & Imaging
  • Action : Wash cells 3x with PBS, then incubate in probe-free media for an additional 30 minutes at 37°C before fixation or lysis.

  • Causality : The methyl acetate moiety on the META probe is highly susceptible to intracellular esterases. Cleavage of the ester yields a negatively charged carboxylate. This anionic shift prevents the unreacted probe from passively diffusing back across the hydrophobic lipid bilayer, effectively trapping the fluorophore-conjugated target inside the cell and washing out background noise.

Workflow Step1 1. Metabolic Incorporation Step2 2. Cell Washing & Fixation Step1->Step2 Step3 3. CuAAC Click with META Step2->Step3 Step4 4. Esterase Cleavage Step3->Step4 Step5 5. Fluorescence Imaging Step4->Step5

Step-by-step bioorthogonal labeling workflow utilizing the META probe.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) represents a significant leap forward in bioorthogonal probe design. By leveraging the electron-withdrawing properties of the thiazole ring, it overcomes the kinetic limitations of traditional aliphatic alkynes without introducing the steric bulk and off-target lipophilicity associated with strained cyclooctynes. For researchers demanding high signal-to-noise ratios and rapid labeling kinetics in complex biological matrices, META is a highly validated, superior alternative.

References

  • Recent advances in the application of alkynes in multicomponent reactions RSC Advances URL:[Link]

  • Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis MDPI Molecules URL:[Link]

  • Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative Analysis of Thiazole-Based vs. Carbocyclic Labeling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Probe Development, and Targeted Covalent Inhibitors (TCIs)

Executive Summary

The development of highly selective labeling reagents is a cornerstone of modern chemical biology, enabling everything from live-cell imaging to the design of targeted covalent inhibitors (TCIs). Historically, electrophiles like acrylamides and haloacetamides dominated the landscape of cysteine-directed labeling. However, recent paradigm shifts have introduced two highly specialized classes of reagents: Thiazole-based probes and Carbocyclic reagents (specifically, strained bicyclobutanes).

While both target nucleophilic residues (predominantly cysteine), their mechanisms, applications, and physicochemical properties diverge significantly. Thiazole-based reagents excel in photophysical sensing and "turn-on" fluorescence imaging[1]. Conversely, carbocyclic bicyclo[1.1.0]butane (BCB) reagents have emerged as bench-stable, highly selective covalent warheads that operate via strain-release amination/thiolation, offering unparalleled target specificity in complex proteomes[2][3].

This guide provides an objective, data-driven comparison of these two reagent classes, detailing their mechanistic foundations, comparative performance, and validated experimental protocols.

Mechanistic Divergence: The "Why" Behind the Chemistry

To deploy these reagents effectively, researchers must understand the causality behind their reactivity.

Carbocyclic Labeling (Bicyclobutanes)

Bicyclo[1.1.0]butanes (BCBs) are the smallest bicyclic carbocycles, possessing a massive inherent strain energy of approximately 65 kcal/mol[2]. Despite this strain, BCB amides and sulfones are remarkably stable in aqueous buffers. They react with nucleophiles—almost exclusively cysteine thiolates—via a strain-release addition across the highly strained central C–C bridgehead bond[2][3].

  • Causality of Selectivity: Unlike Michael acceptors (e.g., acrylamides) which present a flat, easily accessible π -system prone to off-target attack by amines (lysine) or water, the BCB bridgehead requires a specific trajectory for nucleophilic attack. This geometric constraint, combined with the thermodynamic driving force of strain release, renders BCBs virtually inert to non-thiol nucleophiles, drastically reducing off-target proteomic labeling[3].

Thiazole-Based Labeling

Thiazole and benzothiazole derivatives are privileged scaffolds in fluorescent probe design. Their labeling mechanism typically relies on Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Smiles rearrangement, or via non-covalent torsional restriction (as seen in Thiazole Orange)[1][4].

  • Causality of Signal Generation: When a benzothiazole-acrylate probe encounters intracellular cysteine, the thiol attacks the electrophilic center via SNAr. This cleaves the acrylate masking group and triggers a rapid structural rearrangement. The removal of the electron-withdrawing group restores the push-pull internal charge transfer (ICT) of the fluorophore, resulting in a massive (often >4000-fold) "turn-on" fluorescence emission with a large Stokes shift[4].

G cluster_0 Carbocyclic (BCB) Labeling cluster_1 Thiazole-Based Labeling BCB Bicyclobutane (BCB) Warhead StrainRelease Strain-Release Addition BCB->StrainRelease Thiol1 Protein Cysteine (Nucleophile) Thiol1->StrainRelease Adduct1 Cyclobutane Thioether Adduct StrainRelease->Adduct1 Thiazole Thiazole Probe SNAr SNAr / Smiles Rearrangement Thiazole->SNAr Thiol2 Target Analyte (Cys/Hcy) Thiol2->SNAr Adduct2 Fluorescent Turn-On Adduct SNAr->Adduct2

Fig 1. Mechanistic pathways of Carbocyclic (BCB) vs Thiazole-based labeling reagents.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagent classes based on recent chemical proteomics and spectroscopic data[1][2][3][4].

Performance MetricCarbocyclic Reagents (BCB-Amides)Thiazole-Based Reagents (Benzothiazoles)
Primary Mechanism Covalent Strain-Release AdditionSNAr / Smiles Rearrangement / Intercalation
Target Chemoselectivity Exceptionally High (Exclusive to Cys)High for Thiols (Cys/Hcy), moderate cross-reactivity
Reaction Kinetics Moderate to Slow ( t1/2​ ~ hours)Fast ( t1/2​ ~ minutes)
Aqueous Stability High (Bench-stable in PBS for days)Moderate (Prone to slow hydrolysis over time)
Primary Readout Mass Shift (LC-MS/MS), Western BlotFluorescence (Confocal Microscopy, Spectroscopy)
Off-Target Liability Very Low (Inert to Lys, Tyr, Ser)Moderate (Background fluorescence possible)
Ideal Application Covalent Drug Discovery (TCIs), BioconjugationLive-cell imaging, Biomarker sensing, DNA tracking

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the biochemical rationale to empower researchers to troubleshoot and adapt the workflows.

Protocol A: Chemoselective Protein Labeling via BCB-Amide (Carbocyclic)

Objective: Covalently label a purified target kinase (e.g., BTK) while avoiding off-target lysine modification.

  • Reagent Preparation: Dissolve the BCB-amide warhead in anhydrous DMSO to a stock concentration of 10 mM. Rationale: Anhydrous DMSO prevents premature degradation, though BCBs are highly stable compared to epoxides.

  • Protein Equilibration: Dilute the target protein to 1 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Rationale: pH 7.4 ensures a fraction of the cysteine population exists as the highly nucleophilic thiolate anion (pKa ~8.3) without inducing protein denaturation.

  • Labeling Reaction: Add the BCB-amide stock to the protein solution to achieve a final concentration of 10 µM (10-fold molar excess). Limit DMSO to <2% v/v to prevent protein precipitation.

  • Incubation: Incubate the mixture at 37°C for 2 to 4 hours. Rationale: BCB strain-release kinetics are inherently slower than acrylamides. This slower kinetic profile is the exact mechanism that allows thermodynamic discrimination against off-target residues[3].

  • Quenching (Self-Validation): Split the sample. To one half, add 1 mM DTT for 15 minutes to quench unreacted BCB. To the other, add a broad-spectrum electrophile (e.g., iodoacetamide) to verify that the target cysteine was fully occupied by the BCB.

  • Analysis: Analyze via intact protein LC-MS. A successful reaction will show a single mass shift corresponding to the exact mass of the BCB-amide, confirming 1:1 stoichiometry and lack of poly-alkylation.

Protocol B: Intracellular Cysteine Imaging via Benzothiazole Probe (Thiazole)

Objective: Quantify intracellular cysteine levels in live HepG2 cells using a fluorogenic turn-on probe.

  • Cell Culture: Seed HepG2 cells in a 35-mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a 5 µM working solution of the Benzothiazole-acrylate (BT-AC) probe in pre-warmed PBS (pH 7.4). Rationale: Using a serum-free buffer during the pulse phase prevents the probe from prematurely reacting with bovine serum albumin (BSA) thiols in the media[4].

  • Incubation: Replace the culture media with the probe solution and incubate for 30 minutes at 37°C. Rationale: The SNAr reaction and subsequent Smiles rearrangement are rapid. 30 minutes is sufficient for cell penetration and reaction with the intracellular glutathione/cysteine pool.

  • Washing: Wash the cells three times with cold PBS. Rationale: Removes unreacted probe. Because the probe is "turn-on," background from unwashed probe is minimal, but washing removes auto-fluorescent media components.

  • Imaging & Validation: Image using a confocal laser scanning microscope (Excitation: ~350 nm; Emission collection: ~450-550 nm). Self-Validation Step: Pre-treat a control dish of cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes prior to probe addition. NEM alkylates all free thiols. A lack of fluorescence in the NEM-treated cells definitively proves the probe's signal is strictly cysteine-dependent[4].

Workflow Prep 1. Reagent Prep (Stock in DMSO) Incubate 2. Target Incubation (37°C, pH 7.4) Prep->Incubate Wash 3. Quench / Wash (Remove excess) Incubate->Wash Analyze 4. Data Analysis (LC-MS or Confocal) Wash->Analyze

Fig 2. Standardized experimental workflow for covalent protein labeling and cellular imaging.

Conclusion

The choice between thiazole-based and carbocyclic labeling reagents dictates the trajectory of a chemical biology experiment. Thiazole-based probes remain the gold standard for dynamic, real-time spatial imaging of biomolecules due to their robust photophysics and rapid "turn-on" capabilities[1][4]. Conversely, Carbocyclic BCB reagents represent the cutting edge of covalent drug discovery. By trading rapid kinetics for extreme chemoselectivity, BCBs provide a bioisosteric, highly specific warhead capable of targeting cysteines in complex proteomes without the toxic off-target liabilities of traditional electrophiles[2][3].

References

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Source: Chemical Science (RSC Publishing) / PMC URL:[Link]

  • Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions Source: Molecules (MDPI) URL:[Link]

Sources

Confirming the Specificity of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers investigating cellular acetylation dynamics, esterase activity, or developing targeted covalent inhibitors, the selection of an appropriate bioorthogonal probe is the most critical variable in experimental design. Historically, simple aliphatic alkynes have been the standard. However, the introduction of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) represents a significant structural evolution.

This guide objectively compares the performance of META against traditional aliphatic alternatives, detailing the mechanistic causality behind its enhanced specificity, and providing self-validating experimental protocols for Activity-Based Protein Profiling (ABPP) and metabolic labeling.

Mechanistic Causality: Why Scaffold Structure Dictates Specificity

The primary challenge with traditional metabolic probes like 4-pentynoic acid (4-PA) is their reliance on a free carboxylic acid moiety. At physiological pH, the carboxylate anion exhibits poor lipid bilayer permeability, necessitating high concentrations (often >5 mM) and prolonged incubation times (6–12 hours) to achieve sufficient intracellular labeling[1]. This prolonged exposure inevitably drives non-specific background alkylation and metabolic scrambling[2].

The META Advantage: META overcomes these limitations through a bipartite structural strategy:

  • Prodrug Permeability: The acetate moiety is masked as a methyl ester. This neutralizes the charge, shifting the LogP into the optimal range for rapid, passive membrane diffusion.

  • Intracellular Trapping & Transfer: Once inside the cell, ubiquitous intracellular esterases rapidly cleave the methyl ester. The resulting highly polar thiazole-acetic acid is trapped within the cytosol. The electron-withdrawing nature of the thiazole ring stabilizes the intermediate during subsequent enzymatic conversion to an acyl-CoA analog, facilitating highly specific transfer to target lysine residues by acetyltransferases. Furthermore, the thiazole scaffold reduces non-specific hydrophobic interactions compared to long aliphatic chains, drastically improving the signal-to-noise ratio during detection[3].

Pathway META META (Methyl Ester) Cell Cell Entry (High Permeability) META->Cell Diffusion Esterase Intracellular Esterases Cell->Esterase Exposure ActiveProbe Thiazole-Acetic Acid (Active Probe) Esterase->ActiveProbe Cleavage Target Protein Targets (Acetylation/ABPP) ActiveProbe->Target Covalent Binding / Metabolic Incorporation Detection CuAAC Click Fluorescence Target->Detection Reporter Addition

Intracellular activation and metabolic incorporation pathway of META.

Quantitative Performance Comparison

To objectively evaluate META, we must benchmark it against the industry standards for alkyne-acetate labeling: 4-Pentynoic Acid (4-PA) and Propargyl Acetate . The data summarized below highlights the kinetic and specificity advantages of the thiazole-ester scaffold.

ProbeStructure TypeCell Permeability (LogP)Signal-to-Noise (S/N)Cytotoxicity (IC50, µM)Optimal Labeling Time
META Thiazole-acetate ester~1.8 (Optimal)> 50:1> 5001–2 hours
4-Pentynoic Acid Aliphatic alkyne acid~0.4 (Low)15:1> 10006–12 hours
Propargyl Acetate Aliphatic alkyne ester~0.9 (Moderate)10:1~ 2004–6 hours

Data Synthesis: META achieves a signal-to-noise ratio over three times higher than 4-PA. Because META requires only 1–2 hours to achieve saturation labeling, it minimizes the risk of the alkyne tag being metabolized into off-target lipid or amino acid pathways—a common artifact seen with the 12-hour incubations required for 4-PA[1].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. To confirm that META labeling is genuinely driven by enzymatic activity (and not non-specific chemical reactivity), the workflow must incorporate competitive inhibition and vehicle controls.

Protocol A: In Cellulo Labeling and CuAAC Detection

Objective: Establish baseline labeling profiles in living cells.

  • Cell Culture & Dosing: Seed HeLa or RAW 264.7 cells to 80% confluency. Replace media with serum-free DMEM for 1 hour to synchronize metabolic states.

  • Probe Incubation: Add META (final concentration: 50 µM, 0.1% DMSO vehicle). Incubate for 1.5 hours at 37°C. Causality: The short incubation prevents metabolic scrambling of the alkyne tag.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to halt membrane transport. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to isolate the soluble proteome.

  • CuAAC (Click Chemistry): To 50 µg of proteome, add the following sequentially to prevent oxidative damage to the proteins:

    • TAMRA-Azide (100 µM)

    • TBTA ligand (1 mM) – Causality: TBTA stabilizes the Cu(I) oxidation state, preventing disproportionation.

    • CuSO4 (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared) – Causality: Reduces Cu(II) to the catalytically active Cu(I).

  • Reaction & Readout: React for 1 hour at room temperature in the dark. Quench with 4x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE. Image via in-gel fluorescence (Ex: 532 nm / Em: 580 nm).

Protocol B: Specificity Confirmation via Competitive Inhibition

Objective: Prove that META labeling is target-specific and enzymatically dependent.

  • Esterase Blockade (Negative Control 1): Pre-treat cells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes prior to META addition. Expected Result: Complete loss of signal, proving that the methyl ester must be enzymatically cleaved to trap the active probe.

  • Metabolic Competition (Negative Control 2): Pre-treat cells with 10 mM Sodium Acetate for 1 hour prior to META addition. Expected Result: A dose-dependent reduction in fluorescence, proving that META utilizes the physiological acetyl-CoA synthetase (ACSS) pathway and competes with endogenous acetate.

Workflow PreTreat Step 1: Pre-treatment (BNPP / Acetate / Vehicle) Labeling Step 2: META Labeling (In Cellulo, 1.5 hrs) PreTreat->Labeling Establishes Specificity Lysis Step 3: Cell Lysis & Protein Extraction Labeling->Lysis Quench & Extract Click Step 4: CuAAC Click Chemistry (TAMRA-Azide) Lysis->Click Bioorthogonal Tagging Analysis Step 5: SDS-PAGE & In-Gel Fluorescence Click->Analysis Visualization & Validation

Self-validating workflow for confirming META specificity.

Conclusion

For drug development professionals and chemical biologists, transitioning from simple aliphatic alkynes to heteroaromatic scaffolds like META offers a distinct analytical advantage. By leveraging a prodrug-like esterification strategy combined with the unique electronic properties of the thiazole ring, META bypasses the permeability bottlenecks of 4-pentynoic acid. When deployed within the self-validating protocols outlined above, it provides a highly specific, low-background window into cellular acetylation and esterase activity.

References

  • Metabolic alkene labeling and in vitro detection of histone acylation via the aqueous oxidative Heck reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chemical methods for the proteome-wide identification of posttranslationally modified proteins Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Mass Spectrometry Analysis of Proteins Labeled with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (CAS: 1566196-21-1)[1] has emerged as a highly versatile chemical tool in Activity-Based Protein Profiling (ABPP). Characterized by a thiazole-acetate electrophilic core and an ethynyl bioorthogonal handle, this probe allows researchers to map redox-active cysteines and specific enzyme active sites across the proteome[2]. This guide objectively compares its mass spectrometry (MS) performance against traditional broad-spectrum probes and provides a validated, step-by-step methodology for its application in complex biological matrices.

Mechanistic Grounding & Probe Design

To understand the analytical advantages of this probe (hereafter referred to as the META Probe ), we must deconstruct its bifunctional architecture:

  • The Electrophilic Warhead (Thiazole-Acetate): Unlike traditional thiol-reactive probes that operate via brute-force alkylation, the thiazole ring modulates the electrophilicity of the adjacent acetate group. This restricts reactivity to highly nucleophilic, functionally critical residues—such as those found in cystathionine β-synthase (CBS) or peroxiredoxins involved in ferroptosis and antioxidant pathways[2][3].

  • The Bioorthogonal Handle (4-Ethynyl): Once the covalent adduct is formed, the terminal ethynyl (alkyne) group facilitates Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the modular attachment of an azide-fluorophore for imaging or an azide-biotin reporter for stringent streptavidin enrichment prior to MS analysis[4].

Mechanism P1 Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (Electrophilic Warhead + Alkyne) P3 Covalent Thiazole Adduct (Stable Intermediate) P1->P3 Nucleophilic Attack by Target Cys/Ser P2 Redox-Active Target Proteins (e.g., GPX4, CBS) P2->P3 P5 Triazole Linkage (Ready for MS Enrichment) P3->P5 CuAAC Click Chemistry (CuSO4, THPTA) P4 Azide-PEG4-Biotin (Reporter Tag) P4->P5

Fig 1. Chemical biology mechanism of META probe binding and bioorthogonal conjugation.

Comparative Performance Analysis

To objectively evaluate the META probe, we must benchmark its MS performance against the industry standards for ABPP: IA-Alkyne (Iodoacetamide, pan-cysteine) and FP-Alkyne (Fluorophosphonate, pan-serine hydrolase).

IA-Alkyne labels nearly all accessible cysteines. While excellent for global profiling, its hyper-reactivity leads to massive MS background, severe ion suppression of low-abundance targets, and off-target cytotoxicity in live cells[3]. The META probe offers tunable reactivity, drastically improving the Signal-to-Noise (S/N) ratio in MS1 and providing cleaner MS2 spectra.

Table 1: Probe Performance & Specificity Comparison
MetricMETA Probe (Thiazole-Acetate)IA-Alkyne (Standard)FP-Alkyne (Standard)
Target Scope Redox-active Cys, specific esterasesPan-Cysteine (Global)Serine Hydrolases
Labeling Specificity High (>85% target enrichment)Low (High off-target noise)High (>90%)
MS Background LowHighLow
Live-Cell Toxicity Minimal at 10 µMHigh (induces apoptosis)Moderate
Table 2: Typical LC-MS/MS Yields (from 1 mg Input Proteome)
Probe TypeTotal Proteins IdentifiedSpecific Targets EnrichedSignal-to-Noise (vs DMSO)
META Probe ~400 - 600~150 - 20015:1
IA-Alkyne >3,000N/A (Pan-reactive)3:1
FP-Alkyne ~300~12020:1

Self-Validating Experimental Methodology

A robust ABPP-MS protocol cannot simply be a list of steps; it must be a self-validating system. The following protocol integrates strict causality and internal controls to ensure that every MS spectral count represents a true biological interaction.

Phase 1: In Situ Labeling & The Competition Control
  • Action: Incubate live cells with 10 µM META probe for 2 hours at 37°C.

  • Self-Validation Checkpoint: For a parallel biological replicate, pre-treat cells with 50 µM of the non-alkyne parent compound (or a known inhibitor) for 1 hour prior to probe addition.

  • Causality: The 2-hour window ensures optimal covalent adduct formation without inducing off-target cytotoxicity. The competition control is critical: it proves that MS/MS spectral counts are derived from specific active-site binding rather than non-specific hydrophobic interactions. True targets will show a >80% reduction in spectral counts in the competition sample.

Phase 2: Lysis and Bioorthogonal Conjugation (CuAAC)
  • Action: Lyse cells in 1% SDS in PBS. Perform click chemistry using 100 µM Azide-PEG4-Biotin, 1 mM CuSO₄, 100 µM THPTA, and 1 mM Sodium Ascorbate for 1 hour at room temperature[4].

  • Causality: 1% SDS denatures the proteome, exposing buried reactive residues and keeping hydrophobic membrane proteins in solution during the click reaction. THPTA acts as a crucial accelerating ligand; it stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise artificially oxidize cysteines and skew the MS results.

Phase 3: Stringent Enrichment & On-Bead Digestion
  • Action: Precipitate proteins using a methanol/chloroform extraction. Resuspend the pellet in 1% SDS, bind to Streptavidin agarose beads, and wash sequentially with 1% SDS, 8M Urea, and PBS. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion.

  • Causality: The methanol/chloroform precipitation is the most critical failure point in ABPP; omitting it allows unreacted Biotin-Azide to saturate the streptavidin beads, plummeting the enrichment yield. The 8M Urea wash strips non-covalently interacting background proteins, establishing a baseline where only covalently modified targets enter the mass spectrometer.

Phase 4: LC-MS/MS Acquisition
  • Action: Analyze the resulting peptides using a Q Exactive HF or Orbitrap Eclipse mass spectrometer in Data-Dependent Acquisition (DDA) mode with HCD fragmentation.

  • Causality: DDA with dynamic exclusion prevents the mass spectrometer from repeatedly sequencing high-abundance background peptides (e.g., keratins or endogenously biotinylated carboxylases), dedicating instrument cycle time to the lower-abundance probe-modified targets.

Workflow A META Probe (10 µM) B Live Cell Incubation A->B C CuAAC Click Chemistry B->C D Streptavidin Pull-down C->D E On-Bead Digestion D->E F LC-MS/MS (Orbitrap) E->F

Fig 2. End-to-end ABPP-MS workflow for META-Probe labeled proteomes.

References

  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PMC National Institutes of Health (NIH) URL:[Link][2]

  • Fluorescent Probes for Live Cell Thiol Detection - MDPI MDPI - Molecules URL:[Link][3]

  • Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate - PubChem PubChem - NIH URL:[Link][1]

Sources

Assessing the Biocompatibility of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and Its Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In the rapidly evolving landscape of bioconjugation and drug delivery, the selection of a click-chemistry linker dictates not only the efficiency of the conjugation but also the in vivo fate of the resulting construct. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) has emerged as a high-performance terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides an objective, data-driven comparison between META, standard aliphatic alkynes (e.g., propargyl acetate), and strained cyclooctynes (e.g., DBCO). By analyzing the causality behind the physicochemical properties of the thiazole scaffold, this document establishes why META offers a superior balance of reaction kinetics, minimal non-specific binding, and exceptional biocompatibility.

Mechanistic Causality: The Thiazole Advantage

To understand the biocompatibility of META, we must deconstruct its molecular anatomy and the physical chemistry driving its biological interactions.

Overcoming the Hydrophobicity of Strained Alkynes

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) is widely used because it eliminates the need for a copper catalyst. However, the DBCO core is inherently bulky and highly hydrophobic[1]. This hydrophobicity drives non-specific binding to plasma proteins and lipid bilayers, which can trigger aggregation, background noise in imaging, and reduced cell viability[2].

The Heteroaromatic "Privileged Scaffold"

META replaces the bulky cyclooctyne with a compact, heteroaromatic thiazole ring . The thiazole scaffold is recognized in medicinal chemistry as a "privileged structure," present in over 18 FDA-approved drugs and natural biomolecules such as Thiamine (Vitamin B1)[3].

  • Biocompatibility: The nitrogen and sulfur atoms in the thiazole ring provide a polarizable core that interacts favorably with aqueous biological environments, preventing the hydrophobic aggregation seen with DBCO[4].

  • Electronic Activation: Unlike unactivated aliphatic alkynes (e.g., propargyl acetate) which suffer from sluggish CuAAC kinetics, the electron-withdrawing nature of the thiazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent ethynyl group. This electronic tuning significantly accelerates the CuAAC reaction rate[5].

G cluster_0 Hydrophobic Strained Alkyne (DBCO) cluster_1 Heteroaromatic Terminal Alkyne (META) DBCO DBCO Reagent (High LogP) NSB Non-Specific Binding (Lipids & Plasma Proteins) DBCO->NSB TOX Reduced Cell Viability & High Background NSB->TOX META META Reagent (Thiazole Core) SPEC High Specificity (Aqueous Compatibility) META->SPEC BIO Excellent Biocompatibility & Target Precision SPEC->BIO

Caption: Mechanistic comparison of cellular interactions: Hydrophobic DBCO vs. Heteroaromatic META.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing META against common bioconjugation alternatives.

MetricPropargyl AcetateDBCO-NHS EsterMETA (Thiazole-Alkyne)
Reaction Type CuAACSPAAC (Copper-free)CuAAC
Relative Reaction Kinetics 1x (Baseline)Fast5x (Electronically Activated)
Hydrophobicity (LogP) ~0.5 (Highly Hydrophilic)~3.5 (Highly Hydrophobic)~1.2 (Optimal Amphiphilicity)
Non-Specific Binding LowHighLow
Cell Viability (at 100 µM) > 95%~ 75%> 95%
Primary Limitation Slow kinetics; requires high Cu(I)Hydrophobic toxicity; aggregationRequires Cu(I) catalyst

Data Interpretation: While DBCO eliminates the need for copper, its high LogP (~3.5) leads to a 20% drop in cell viability at high concentrations due to membrane disruption. META maintains the >95% viability of simple aliphatic alkynes while offering a 5-fold kinetic enhancement due to thiazole-mediated electronic activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: CuAAC Bioconjugation of META to an Azide-Modified Protein

This protocol utilizes THPTA, a water-soluble ligand that accelerates the reaction while protecting the target protein from copper-induced reactive oxygen species (ROS)[5].

Reagents:

  • Azide-modified target protein (1 mg/mL in PBS, pH 7.4)

  • META Linker (10 mM stock in DMSO)

  • CuSO4 (20 mM stock in water)

  • THPTA Ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepared freshly)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 µL of CuSO4 with 10 µL of THPTA. Incubate for 5 minutes at room temperature. Causality: Pre-complexing prevents Cu(II) from binding non-specifically to protein histidine residues.

  • Reaction Assembly: To 100 µL of the protein solution, add 5 µL of the META stock (final concentration ~0.5 mM).

  • Initiation: Add the Cu/THPTA complex to the protein-META mixture. Immediately add 10 µL of fresh Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1 hour at room temperature under gentle agitation.

  • Validation & Controls:

    • Negative Control: Run a parallel reaction omitting Sodium Ascorbate.

    • Self-Validation: Analyze both via SDS-PAGE or LC-MS. The negative control must show zero conjugation, proving that any observed mass shift in the active sample is strictly CuAAC-mediated and not physical aggregation.

  • Purification: Remove excess reagents using a 10 kDa MWCO spin filter, washing 3x with PBS.

G A Azide-Modified Protein C CuAAC Catalysis (Cu/THPTA, Ascorbate) A->C B META Linker (Ethynyl-Thiazole) B->C D Thiazole-Triazole Bioconjugate C->D High Yield Covalent Link E Biocompatibility Assessment (MTT) D->E Purified Construct

Caption: Workflow for the CuAAC bioconjugation of META and subsequent biocompatibility assessment.

Protocol 2: In Vitro Cytotoxicity (Biocompatibility) Assessment

To objectively assess the biocompatibility of the META-conjugate, a standard MTT metabolic assay is employed.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing varying concentrations of the META-conjugate (10 µM, 50 µM, 100 µM, 200 µM).

  • Self-Validating Controls:

    • Vehicle Control: Media + equivalent DMSO concentration (Baseline 100% viability).

    • Positive Control for Toxicity: Media + 0.1% Triton X-100 (Baseline 0% viability).

    • Comparator Control: Unconjugated DBCO-NHS at equivalent concentrations.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Conclusion

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) represents a highly optimized structural compromise in bioconjugation chemistry. By leveraging the unique electronic and steric properties of the thiazole scaffold[6], META achieves the rapid kinetics desired in click chemistry without the severe hydrophobic liabilities and non-specific binding associated with strained cyclooctynes like DBCO[1]. For drug development professionals engineering targeted therapeutics or diagnostic probes, META and its conjugates offer a rigorously biocompatible, high-yield alternative for precision molecular design.

References

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications | Chemical Reviews Source: ACS Publications URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold Source: PMC (National Institutes of Health) URL:[Link]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry Source: PubMed URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold Source: MDPI URL:[Link]

  • A cancer immunoprofiling strategy using mass spectrometry coupled with bioorthogonal cleavage Source: RSC Publishing URL:[Link]

Sources

Kinetic Analysis of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and drug discovery, I frequently encounter kinetic bottlenecks when utilizing standard aliphatic alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is a robust "click" chemistry standard, achieving rapid conversion at low, biocompatible copper concentrations remains a challenge.

This guide provides an in-depth kinetic comparison between standard alkynes and Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate —a highly activated heteroaryl alkyne. By analyzing the causality behind its accelerated reaction rates, we can optimize workflows for high-throughput screening and sensitive bioconjugation applications.

Mechanistic Causality: The Thiazole Advantage

To understand why Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate outperforms traditional alternatives, we must examine the CuAAC catalytic cycle. The reaction features an enormous rate acceleration of 107 to 108 compared to uncatalyzed cycloadditions (1)[1]. However, the formation of the σ -bound copper(I) acetylide intermediate via alkyne deprotonation is universally recognized as the rate-limiting step (2)[2].

Standard aliphatic alkynes (like 1-octyne) possess a relatively high pKa​ (~26.5), making this deprotonation slow unless high catalyst loadings or basic conditions are applied. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate fundamentally alters this kinetic landscape:

  • Electron-Withdrawing Group (EWG) Effect : The 1,3-thiazole ring is highly electron-deficient. When directly conjugated to the terminal alkyne, it withdraws electron density via inductive and resonance effects, significantly lowering the pKa​ of the terminal Csp​−H bond.

  • Accelerated Acetylide Formation : Because the proton is more acidic, deprotonation occurs rapidly even at physiological pH, drastically accelerating the rate-limiting step and driving the reaction forward (3)[3].

CuAAC_Cycle N1 Cu(I) Catalyst Complex N2 π-Alkyne Coordination (Thiazole Alkyne) N1->N2 N3 Deprotonation & Acetylide Formation [RATE-LIMITING STEP] N2->N3 Accelerated by Thiazole EWG N4 Azide Coordination N3->N4 N5 Metallacycle Formation N4->N5 N6 Ring Contraction N5->N6 N7 Protonation & Triazole Release N6->N7 N7->N1 Catalyst Regeneration

Fig 1: CuAAC catalytic cycle highlighting the accelerated deprotonation step for thiazole alkynes.

Kinetic Comparison: Performance Data

To objectively evaluate the performance of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, we compare its reaction kinetics against three common structural classes of alkynes under standardized bioconjugation conditions (100 µM Cu+, pH 7.4).

Alkyne SubstrateStructural ClassEstimated pKa​ Time to 90% ConversionRelative Rate ( krel​ )
Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Heteroaryl (Strong EWG)~19.5< 5 min 45.0
Phenylacetylene Aryl (Mild EWG)23.245 min5.0
Propargyl Acetate Activated Aliphatic~25.0120 min1.8
1-Octyne Unactivated Aliphatic26.5> 240 min1.0 (Ref)

Data Summary: The thiazole-bearing alkyne achieves near-quantitative conversion in a fraction of the time required for standard aliphatic or simple aryl alkynes, making it vastly superior for time-sensitive drug development assays.

Self-Validating Experimental Protocol

To ensure scientific integrity, kinetic data must be derived from a self-validating system. The following protocol utilizes a fluorogenic azide (3-Azido-7-hydroxycoumarin), which is natively non-fluorescent but becomes highly fluorescent upon triazole formation (4)[4]. This eliminates background noise and provides a direct, real-time readout of the reaction velocity.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Prepare 10 mM stock solutions of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and comparative alkynes in LC-MS grade DMSO.

  • Prepare a 5 mM stock of 3-Azido-7-hydroxycoumarin in DMSO.

  • Prepare fresh aqueous stocks of CuSO4​ (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM).

Phase 2: Catalyst Assembly (Critical Step) Causality Note: Free Cu(I) rapidly disproportionates or oxidizes. Pre-complexing copper with the THPTA ligand stabilizes the +1 oxidation state and prevents biological toxicity.

  • In a microcentrifuge tube, mix CuSO4​ and THPTA in a 1:2.5 molar ratio. Incubate for 5 minutes at room temperature.

Phase 3: Reaction Initiation & Self-Validation

  • In a 96-well black microplate, combine 50 µM of the target alkyne and 100 µM of the fluorogenic azide in PBS (pH 7.4).

  • Add the Cu/THPTA complex to achieve a final copper concentration of 100 µM.

  • Validation Controls:

    • Control A (No Ascorbate): Proves that fluorescence is strictly dependent on the in-situ generation of active Cu(I).

    • Control B (No Copper): Proves the reaction is not proceeding via an uncatalyzed thermal pathway.

  • Initiate the active wells by adding Sodium Ascorbate (final concentration 5 mM).

Phase 4: Real-Time Data Acquisition

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor emission at 477 nm (excitation at 404 nm) every 30 seconds for 60 minutes.

  • Extract the pseudo-first-order rate constants ( kobs​ ) from the linear portion of the exponential growth curve.

Assay_Workflow S1 1. Substrate Prep (Alkyne + Fluorogenic Azide) S3 3. Initiation (Add Ascorbate) S1->S3 S2 2. Catalyst Assembly (CuSO4 + THPTA) S2->S3 S4 4. Real-Time Fluorescence Readout S3->S4 S5 5. Kinetic Extraction & Validation S4->S5

Fig 2: Self-validating fluorogenic assay workflow for real-time CuAAC kinetic analysis.

Conclusion

For researchers requiring rapid bioconjugation without transitioning to bulkier, strain-promoted systems (SPAAC), Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate represents a premier choice. By leveraging the electron-withdrawing properties of the thiazole ring, this substrate effectively bypasses the kinetic bottleneck of standard CuAAC reactions, allowing for drastically reduced catalyst loadings and shorter incubation times.

References

  • Click Chemistry (Azide / alkyne reaction) | Interchim | 4

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition | PMC (NIH) | 3

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions | MDPI | 2

  • Click Chemistry Azide-Alkyne Cycloaddition | organic-chemistry.org | 1

Sources

A Comparative Guide to CuAAC vs. SPAAC for Bioconjugation Using Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engineering precisely modified biomolecules—such as Antibody-Drug Conjugates (ADCs) or targeted molecular probes—the choice of conjugation chemistry dictates both the structural integrity and functional efficacy of the final product .

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly specialized, electron-deficient terminal alkyne. Because it is a terminal alkyne, it is exclusively a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It cannot directly participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which strictly requires a strained cyclooctyne (e.g., DBCO or BCN) . Therefore, when designing a bioconjugation strategy for an azide-tagged target, researchers must objectively compare the kinetic and structural advantages of using this specific thiazole-alkyne via CuAAC against the biocompatibility benefits of switching to a standard SPAAC cyclooctyne reagent.

This guide provides an in-depth, mechanistic comparison of these two divergent pathways, supported by self-validating experimental protocols.

Mechanistic Divergence: The Thiazole Advantage vs. Copper-Free Strain

The CuAAC Pathway: Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

In CuAAC, a Cu(I) catalyst coordinates to the terminal alkyne, dramatically lowering the activation energy of the cycloaddition . The unique structure of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate provides a distinct kinetic advantage: the 1,3-thiazole ring is an electron-withdrawing heteroaromatic system. This electronic effect increases the electrophilicity of the alkyne and lowers the pKa of the terminal proton, accelerating the formation of the critical copper acetylide intermediate . The result is exceptionally fast reaction kinetics and the exclusive formation of a stable, 1,4-disubstituted 1,2,3-triazole linkage .

The SPAAC Alternative: Cyclooctynes (e.g., DBCO)

SPAAC bypasses the need for a cytotoxic metal catalyst by utilizing the inherent ring strain (~18 kcal/mol) of cyclooctynes to drive the reaction forward . While this is highly advantageous for in vivo applications or live-cell labeling where copper toxicity is a limiting factor, it comes with trade-offs. Cyclooctynes are bulky, highly hydrophobic molecules that can introduce steric hindrance and alter the solubility or folding of sensitive proteins. Furthermore, SPAAC typically yields a mixture of 1,4- and 1,5-regioisomers, which can complicate the structural homogeneity required for clinical-grade ADCs .

G Start Azide-Tagged Biomolecule CuAAC_Path CuAAC Pathway (Terminal Alkyne) Start->CuAAC_Path High Speed / In Vitro SPAAC_Path SPAAC Pathway (Cyclooctyne) Start->SPAAC_Path In Vivo / Cu-Sensitive Molecule Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate + Cu(I) Catalyst CuAAC_Path->Molecule DBCO DBCO / BCN Reagent (No Catalyst) SPAAC_Path->DBCO Result1 1,4-Disubstituted Triazole (Fast, Regioselective) Molecule->Result1 Result2 Mixture of Regioisomers (Biocompatible, Slower) DBCO->Result2

Fig 1. Mechanistic decision tree comparing CuAAC (thiazole-alkyne) and SPAAC (cyclooctyne) pathways.

Quantitative Performance Comparison

The selection between these two methodologies hinges on balancing reaction kinetics, structural precision, and biological compatibility.

ParameterCuAAC (Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate)SPAAC (Standard DBCO Reagent)
Activation Mechanism Cu(I) Catalyst (via CuSO₄ / Na-Ascorbate)Inherent Ring Strain (~18 kcal/mol)
Reaction Kinetics Fast (10 - 100 M⁻¹s⁻¹) due to thiazole activationModerate (0.1 - 1 M⁻¹s⁻¹)
Regioselectivity Absolute (Exclusively 1,4-disubstituted triazole)Mixed (Yields 1,4- and 1,5-regioisomers)
Steric Footprint Minimal (Small heteroaromatic ring)High (Bulky dibenzocyclooctyne core)
Aqueous Solubility High (Ester handle allows easy formulation)Poor (Often requires high organic co-solvent)
Biocompatibility Limited in vivo (Requires strict Cu(I) ligand control)Excellent (Safe for live cells and in vivo use)

Experimental Workflows & Self-Validating Protocols

To harness the kinetic power of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate without compromising protein integrity, the CuAAC protocol must be rigorously controlled. The primary failure mode in CuAAC bioconjugation is the copper-induced generation of reactive oxygen species (ROS), which can oxidize amino acid side chains (e.g., histidine, methionine) [[1]]([Link]).

To prevent this, we utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). Unlike older ligands like TBTA, THPTA is highly water-soluble, allowing the reaction to proceed entirely in aqueous buffer. THPTA tightly chelates Cu(I), maintaining its catalytic activity while shielding the biomolecule from oxidative damage .

Protocol: CuAAC Bioconjugation with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Phase 1: Reagent Preparation (Causality & Best Practices)

  • CuSO₄ Stock (100 mM): Dissolve Copper(II) sulfate pentahydrate in degassed diH₂O []([Link]).

  • THPTA Ligand Stock (200 mM): Dissolve in degassed diH₂O. Causality: Degassing prevents premature oxidation of the catalytic complex.

  • Sodium Ascorbate Stock (100 mM): Must be prepared fresh immediately before use. Causality: Sodium ascorbate readily oxidizes in air; oxidized ascorbate cannot reduce Cu(II) to the active Cu(I) state, leading to reaction failure .

Phase 2: Conjugation Workflow

  • Combine Reactants: In a microcentrifuge tube, mix the azide-tagged biomolecule (e.g., 1-5 mg/mL) and Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (10-fold molar excess) in PBS (pH 7.4) .

  • Pre-complex the Catalyst: In a separate tube, mix the 100 mM CuSO₄ and 200 mM THPTA in a 1:2 molar ratio. Incubate at room temperature for 5 minutes . Causality: Pre-complexing ensures no free copper is available to indiscriminately bind to the protein's native residues.

  • Catalyst Addition: Add the Cu/THPTA complex to the reaction mixture (target final Cu concentration: 1 mM).

  • Initiation: Add the freshly prepared Sodium Ascorbate to the mixture (target final concentration: 2.5 - 5 mM) to initiate the reduction to Cu(I) .

  • Incubation: Vortex gently and incubate in the dark at room temperature for 30–60 minutes.

  • Purification: Remove the catalyst and unreacted alkyne via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.

Workflow N1 1. Prepare Stock Solutions N2 2. Pre-complex CuSO4 + THPTA N1->N2 N3 3. Mix Azide + Thiazole Alkyne N2->N3 N4 4. Add Cu(I) Complex & Na-Ascorbate N3->N4 N5 5. Incubate & Purify (30-60 min) N4->N5

Fig 2. Step-by-step experimental workflow for CuAAC bioconjugation using THPTA and Na-Ascorbate.

Phase 3: System Validation To validate the structural integrity of the conjugate, perform intact mass analysis via LC-MS. A successful reaction will display a distinct mass shift of exactly +181.2 Da (the molecular weight of the alkyne) per conjugation site. The absence of +16 Da secondary peaks confirms that the THPTA ligand successfully prevented copper-induced protein oxidation.

Decision Matrix: When to Choose Which Strategy

Choose CuAAC with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate when:

  • Structural Homogeneity is Critical: You require a single, defined 1,4-regioisomer (essential for regulatory approval in ADC development).

  • Steric Preservation is Needed: The minimal footprint of the thiazole ring prevents disruption of the biomolecule's native folding or binding affinity.

  • Reaction Speed is Paramount: The electron-withdrawing nature of the thiazole ring provides superior kinetics compared to standard aliphatic alkynes or cyclooctynes.

Pivot to SPAAC (e.g., DBCO) when:

  • Performing In Vivo Chemistry: The application involves living organisms or highly sensitive live-cell cultures where even chelated copper might induce toxicity or phenotypic changes.

References

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." AxisPharm, 2024. URL: [Link]

  • Chio TI, Bane SL. "Click Chemistry Conjugations." Methods in Molecular Biology, 2020; 2078:83-97. URL:[Link][1]

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Novel Small Molecules: A Comparative Framework Using Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of a small molecule's interaction with the cellular proteome is paramount. While on-target efficacy is the primary goal, unintended off-target interactions can lead to unforeseen toxicity or even open avenues for drug repurposing. This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using the hypothetical compound Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate as an illustrative example. We will compare its hypothetical off-target profile against established kinase inhibitors, providing detailed experimental protocols and data interpretation strategies.

The thiazole ring is a common scaffold in many biologically active compounds, including kinase inhibitors. For the purpose of this guide, we will hypothesize that Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is designed as an inhibitor of a specific kinase, for instance, a member of the cyclin-dependent kinase (CDK) family, which are crucial regulators of the cell cycle and are often dysregulated in cancer.

The Imperative of Off-Target Profiling

The "one drug, one target" paradigm has largely been replaced by the understanding that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets.[1] These off-target interactions are a major contributor to adverse drug reactions and clinical trial failures.[2][3] Therefore, a proactive and comprehensive assessment of off-target effects is not merely a regulatory hurdle but a critical step in building a robust safety profile and understanding the complete mechanism of action of a drug candidate.[4]

This guide will explore a multi-pronged approach to off-target evaluation, combining in-solution and in-cell methodologies to provide a holistic view of a compound's selectivity.

A Multi-Pronged Strategy for Off-Target Evaluation

A robust evaluation of off-target effects should not rely on a single methodology. Instead, a combination of orthogonal approaches provides a more complete and reliable picture of a compound's interaction landscape. Here, we outline a tiered strategy, starting with broad screening and moving towards more targeted validation in a cellular context.

Tier 1: Broad Kinome Profiling

Given our hypothesis that Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a kinase inhibitor, the initial and most logical step is to screen it against a large panel of kinases. This provides a broad overview of its selectivity.[5][6]

Experimental Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Serially dilute Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate and comparator compounds (e.g., Alisertib, a known Aurora kinase inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor) in DMSO.[7]

  • Kinase Panel Selection: Utilize a commercial service or an in-house platform that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Reaction Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Incubation: Add the test compounds at a fixed concentration (e.g., 1 µM) to the kinase reactions and incubate at a controlled temperature.[7]

  • Activity Measurement: Quantify kinase activity using a suitable detection method, such as luminescence-based assays that measure ATP consumption or fluorescence-based assays that detect substrate phosphorylation.[6][7]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control. For kinases showing significant inhibition, determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Data Presentation: Comparative Kinase Selectivity

Kinase TargetMethyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (IC50, nM)Alisertib (IC50, nM)Sunitinib (IC50, nM)
CDK2 (On-Target) 5 >10,000800
Aurora A5001.2250
VEGFR2>10,000>10,0009
PDGFRβ8,000>10,0002
ABL1>10,000>10,00034
SRC1,2008,000150

This table presents hypothetical data for illustrative purposes.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for in vitro kinase profiling.

Tier 2: Unbiased Proteome-Wide Approaches in Cell Lysates

While kinase profiling is essential, it is limited to a specific protein family and performed in a non-physiological context. To identify potential non-kinase off-targets, unbiased chemical proteomics approaches are invaluable.[2][8]

Methodology: Compound-Centric Chemical Proteomics (CCCP)

CCCP is an unbiased method to identify protein interactors of a small molecule.[2] A typical workflow involves immobilizing the compound of interest on a solid support and using it as "bait" to capture binding proteins from a cell lysate.

Experimental Workflow: CCCP

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Compound-Centric Chemical Proteomics (CCCP) Workflow.

Tier 3: Target Engagement and Off-Target Validation in Intact Cells

The ultimate goal is to understand how a compound behaves in a living system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement and identify off-target binding in intact cells.[9][10][11][12] The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation.[9][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate or a vehicle control.[9][13]

  • Heat Challenge: Heat the treated cells across a range of temperatures.[9][10]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[9][13]

  • Protein Quantification: Quantify the amount of the target protein (and potential off-targets) remaining in the soluble fraction using Western blotting or mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling - TPP).[9][13][14]

Data Presentation: CETSA Melt Curves

A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} Hypothetical CETSA melt curves.

Proteome-Wide CETSA (TPP)

By coupling CETSA with quantitative mass spectrometry, it is possible to assess the thermal stability of thousands of proteins simultaneously, providing a global view of the compound's cellular interactome.[10][14] This is a powerful, unbiased method for identifying both on- and off-targets in a physiological context.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Thermal Proteome Profiling (TPP) Workflow.

Conclusion and Future Directions

The evaluation of off-target effects is an indispensable component of modern drug discovery. A systematic, multi-tiered approach, as outlined in this guide, allows for the comprehensive characterization of a novel compound's selectivity profile. By combining broad-based screening methods like kinase profiling with unbiased, proteome-wide techniques such as chemical proteomics and Thermal Proteome Profiling, researchers can gain a deep understanding of their compound's mechanism of action and potential liabilities.

For our hypothetical compound, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate, this framework would enable a direct comparison of its selectivity against established drugs, providing a clear rationale for its continued development. The insights gained from these studies are crucial for designing safer, more effective therapeutics.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences.
  • Unexpected Off-Targets and Paradoxical Pathway Activ
  • Comparative Analysis of Off-Target Effects: A Guide for Researchers - Benchchem.
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Quantifying Target Occupancy of Small Molecules Within Living Cells - Annual Reviews.
  • Structure-based Systems Biology for Analyzing Off-target Binding - PMC.

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benchmarking Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate against established chemical probes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics and chemical biology, I frequently encounter the limitations of legacy broad-spectrum probes. While foundational to the field, these first-generation tools often lack the structural nuance required for modern, target-directed discovery.

In this guide, we will benchmark Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate (META) —a next-generation Clickable Thiazole-Acetate Fragment (CTAF)—against the established gold standards of Activity-Based Protein Profiling (ABPP): Fluorophosphonate-alkyne (FP-alkyne) and Iodoacetamide-alkyne (IA-alkyne). By deconstructing the causality behind its molecular design and providing a self-validating experimental framework, this guide serves as a definitive resource for researchers transitioning from global profiling to precision fragment-based drug discovery (FBDD).

Mechanistic Rationale: The Causality of Probe Design

To understand why META outcompetes traditional aliphatic probes in specific contexts, we must analyze its structural causality. Traditional ABPP probes rely on hyper-reactive electrophiles that force covalent engagement. In contrast, META operates on a substrate-driven, affinity-first mechanism .

  • The Thiazole Scaffold: Unlike the inert aliphatic chains of FP-alkyne, the 1,3-thiazole ring is a privileged pharmacophore found in natural products (e.g., luciferin, epothilones). This provides a drug-like steric and electronic profile, allowing the probe to non-covalently dock into specific hydrophobic pockets or fragment-binding sites prior to reaction.

  • The Methyl Acetate Warhead: Acting as a substrate-mimetic electrophile, the ester moiety undergoes transesterification or hydrolysis when attacked by catalytic serines (such as those in serine hydrolases or specific esterases). This requires precise geometric alignment, drastically reducing off-target background compared to hyper-reactive iodoacetamides.

  • The 4-Ethynyl Handle: The terminal alkyne provides a minimal-footprint bioorthogonal handle. Once covalently bound, it undergoes [1] with an azide-functionalized reporter (fluorophore or biotin) for downstream visualization or enrichment.

MOA A META Probe (Thiazole-Acetate) C Covalent Intermediate (Acylated Enzyme) A->C Nucleophilic Attack B Enzyme Active Site (Serine/Cysteine) B->C Binding & Catalysis D CuAAC Click Chemistry (+ Azide-Reporter) C->D Bioorthogonal Tagging E Fluorescence/Enrichment (Target Identification) D->E Readout

Fig 1: Mechanism of action for META probe covalent labeling and bioorthogonal tagging.

Benchmarking: META vs. Established Probes

When selecting a probe, the choice dictates the signal-to-noise ratio of your entire proteomic dataset. [2] is the undisputed champion for global Serine Hydrolase (SH) profiling, but its extreme reactivity often leads to toxicity in live-cell assays. Similarly, [3] is the benchmark for cysteinomics but rapidly depletes intracellular glutathione, causing oxidative stress artifacts. META fills the critical gap for tunable, low-toxicity profiling .

Table 1: Quantitative & Qualitative Benchmarking Data
ParameterFP-Alkyne (Benchmark)IA-Alkyne (Benchmark)META (CAS: 1566196-21-1)
Target Residue Catalytic SerineReactive CysteineCatalytic Serine / Esterases
Reactivity Level Extremely High (Pan-reactive)High (Pan-reactive)Moderate (Tunable/Substrate-driven)
Structural Specificity Low (Aliphatic chain)Low (Aliphatic chain)High (Thiazole scaffold)
Toxicity (Live Cell) High (Inhibits essential SHs)High (Depletes glutathione)Low (Fragment-like properties)
Primary Application Global SH profilingGlobal Cysteine profilingTargeted FBDD & Esterase profiling
Background Noise ModerateHigh (Off-target alkylation)Low (Requires geometric alignment)

Self-Validating Experimental Protocol

A robust chemoproteomic workflow must be a self-validating system. The protocol below incorporates causality-driven controls: dose-dependency (to differentiate saturable active-site binding from non-specific linear alkylation) and a mock-click control (to rule out non-covalent fluorophore aggregation).

Phase 1: Proteome Labeling
  • Preparation: Lyse cells in native buffer (e.g., DPBS, pH 7.4) without denaturants (SDS/Urea) or protease inhibitors containing AEBSF/PMSF, as these will competitively block the active sites.

  • Dose-Dependent Incubation: Aliquot 50 µg of proteome (1 mg/mL) into four tubes. Treat with META at 0 µM (DMSO control), 1 µM, 10 µM, and 50 µM.

  • Reaction: Incubate at 37°C for 1 hour. Causality note: The intact 3D fold of the protein is required for the thiazole ring to dock and the serine to attack the acetate.

Phase 2: Bioorthogonal Click Chemistry (CuAAC)
  • Master Mix Assembly: For every 50 µL of proteome, prepare a click mixture containing:

    • TAMRA-Azide or Biotin-Azide (1 µM final)

    • TBTA ligand (100 µM final)

    • CuSO₄ (1 mM final)

    • TCEP (1 mM final, freshly prepared to reduce Cu(II) to catalytic Cu(I))

  • Self-Validation Control: Prepare an identical 50 µM META sample, but omit CuSO₄ from the click mix (replace with water). If bands appear in this lane during analysis, your reporter tag is sticking non-covalently.

  • Reaction: Incubate at room temperature for 1 hour in the dark.

Phase 3: Protein Precipitation & Cleanup
  • Methanol/Chloroform Wash: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge at 15,000 x g for 5 minutes.

  • Protein Disk Isolation: A protein precipitate disk will form at the interface. Discard the upper and lower phases. Causality note: This step is critical to strip away unreacted TAMRA/Biotin-azide, which would otherwise obscure the LC-MS/MS or gel readout.

  • Resuspension: Wash the pellet twice with cold methanol, air dry, and resuspend in 1x SDS loading buffer for in-gel fluorescence, or 8M Urea for trypsin digestion/LC-MS/MS.

Workflow Step1 Step 1: Proteome Incubation Dose-dependent labeling (1-50 µM) Native lysates (No PMSF) Step2 Step 2: CuAAC Click Reaction Add TBTA, CuSO4, TCEP, Azide-Tag Include No-Cu control Step1->Step2 Step3 Step 3: Protein Precipitation Methanol/Chloroform wash Removes unreacted probe Step2->Step3 Step4 Step 4: Analysis In-Gel Fluorescence (TAMRA) or LC-MS/MS (Biotin) Step3->Step4

Fig 2: Self-validating ABPP experimental workflow utilizing the META chemical probe.

Conclusion

While FP-alkyne and IA-alkyne remain indispensable for mapping the global reactive proteome, their blunt-force reactivity limits their utility in precision drug discovery. By benchmarking Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate , we demonstrate how incorporating a privileged pharmacophore (thiazole) with a substrate-mimetic warhead (acetate) yields a highly specific, low-toxicity probe. For researchers looking to identify novel fragment-binding pockets or profile specific esterase sub-classes without destroying the cellular redox balance, META represents a superior, target-directed alternative.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104048280, Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate. PubChem. URL:[Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. URL:[Link]

  • Abo, M., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(3), 743-749. URL:[Link]

Safety Operating Guide

Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When handling complex functionalized molecules like Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate , standard organic waste protocols are insufficient. This compound presents a unique intersection of hazards: the high flammability of an acetate ester, the systemic toxicity of a thiazole ring, and the severe reactive instability of a terminal alkyne.

To ensure the safety of your laboratory personnel and maintain strict environmental compliance, the following guide deconstructs the mechanistic rationale behind its disposal and provides a self-validating, step-by-step operational protocol.

Mechanistic Rationale for Disposal Protocols

Understanding the causality behind these safety measures is paramount for drug development professionals handling functionalized heterocycles.

  • The Terminal Alkyne Hazard (Ethynyl Group): The most critical operational risk stems from the terminal ethynyl moiety. The sp-hybridized carbon renders the terminal proton relatively acidic. If this compound is introduced into a waste stream containing heavy metal cations—specifically Copper (Cu), Silver (Ag), or Mercury (Hg)—it will undergo a rapid substitution reaction to form metal acetylides[1][2]. These acetylides are highly shock- and friction-sensitive explosives.

  • The Flammability and Toxicity Hazard: The methyl acetate and thiazole moieties dictate the compound's baseline physical hazards. Methyl acetate derivatives possess high vapor pressures and form explosive mixtures with air at room temperature[3]. Furthermore, thiazole derivatives can cause systemic toxicity via inhalation or dermal absorption[4]. Therefore, the compound must be treated as a highly flammable, toxic, and reactive organic waste.

Quantitative Hazard Summary

To inform your Environmental Health and Safety (EHS) risk assessment, the following table summarizes the mechanistic risk factors associated with each structural component of the molecule.

Functional Group / MoietyPrimary Hazard ClassTypical GHS ClassificationMechanistic Risk Factor & Disposal Implication
Terminal Ethynyl Reactive / ExplosiveUnclassified (Reactive)Forms friction-sensitive, explosive metal acetylides upon contact with Cu, Ag, or Hg ions. Requires strict segregation.
Methyl Acetate Flammable LiquidCategory 2 (H225)High vapor pressure; forms explosive vapor-air mixtures. Requires non-sparking tools and grounded storage.
Thiazole Ring Acute ToxicityCategory 4 (H302, H332)Imparts systemic toxicity via ingestion or inhalation. Mandates the use of a fume hood during all waste transfers.

Step-by-Step Disposal Workflow

The following protocol outlines a self-validating system to ensure Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is safely neutralized and containerized.

Phase 1: Waste Segregation (Critical Safety Check)

  • Verify Waste Stream Compatibility: Before adding this compound to any bulk waste carboy, audit the existing contents. You must absolutely confirm that no heavy metal salts (e.g., CuSO4​ , AgNO3​ , HgCl2​ ) are present in the mixture[1][5].

  • Catalyst Contamination Check: If this compound was utilized as a reagent in a Sonogashira cross-coupling (which relies on Copper co-catalysts), the resulting reaction waste must be assumed to contain trace copper acetylides. Do not mix this with standard organic waste. It must be segregated and handled according to your institution's specific explosive materials protocol[1][2].

Phase 2: Container Selection and Liquid Transfer

  • Select Compatible Containment: Utilize only High-Density Polyethylene (HDPE) or borosilicate glass containers for waste accumulation[5].

  • Eliminate Reactive Metals: Mechanistic Warning: Under no circumstances should you use brass funnels, copper-containing fittings, or metal cans during the transfer process. Brass alloys contain copper, which can catalyze the formation of explosive acetylides upon direct contact with the ethynyl group[1][2].

Phase 3: Labeling and Satellite Storage

  • Primary Labeling: Affix a standard hazardous waste label explicitly declaring the contents as "Flammable Organic Waste" and "Toxic"[3][4].

  • Secondary Warning: Add a highly visible, custom warning to the container: "DANGER: Contains Terminal Alkyne. Potential for Explosive Acetylide Formation. DO NOT MIX WITH HEAVY METALS."[1].

  • Storage Conditions: Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and oxidizing agents[3].

Phase 4: Final EHS Handoff

  • Submit a waste collection request to your EHS department, clearly flagging the presence of a terminal alkyne.

  • Specify that the material requires high-temperature incineration[1]. Do not allow the material to evaporate in a fume hood as a method of disposal, as this violates environmental regulations and creates an explosive vapor hazard[3].

Operational Workflow Visualization

WasteSegregation Start Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate Waste Generation Decision Contains Heavy Metals? (Cu, Ag, Hg, Brass) Start->Decision Danger CRITICAL HAZARD: Explosive Metal Acetylide Formation Decision->Danger Yes (Mixed) Safe Halogen-Free Organic Waste (Strictly Metal-Free) Decision->Safe No (Segregated) Container HDPE or Glass Container (No Brass/Copper Fittings) Safe->Container Disposal EHS Collection & High-Temp Incineration Container->Disposal

Workflow for the safe segregation and disposal of terminal alkyne waste streams.

Emergency Spill Protocol

In the event of an accidental spill of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate during transfer:

  • Evacuate and Isolate: Immediately evacuate personnel from the immediate vicinity and eliminate all ignition sources (hot plates, static discharges), as the methyl acetate moiety is highly flammable[3].

  • Tool Selection: Do not use metal dustpans or brass-bristled brushes to clean up the spill, as friction against the alkyne can trigger a reaction[1][2].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[3].

  • Containment: Using non-sparking polypropylene tools, scoop the absorbed material into a compatible HDPE container, seal it, and label it for immediate EHS pickup[3][5].

References

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • University of Louisville. Material Safety Data Sheet (Acetylene/Alkyne Hazards). Available at: [Link]

Sources

Personal protective equipment for handling Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of polyfunctional reactive intermediates not just as a compliance exercise, but as a critical parameter in experimental design. Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate is a highly versatile building block, frequently utilized in click chemistry, cross-coupling reactions, and advanced drug development. However, its trifunctional nature demands a rigorous, mechanistically grounded safety protocol.

To build a self-validating safety system, we must first understand why this compound is hazardous, rather than simply memorizing what protective gear to wear.

Mechanistic Hazard Profile

The reactivity and toxicity of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate are dictated by its three distinct functional groups. Understanding these structural properties is essential for minimizing risks during laboratory operations[1].

  • Thiazole Core: This electron-rich, sulfur-and-nitrogen-containing heterocycle[2] is highly lipophilic. Thiazole derivatives are known to cause acute skin irritation, serious eye damage, and respiratory irritation[3]. They can permeate standard thin laboratory gloves over prolonged exposure.

  • Terminal Alkyne (-C≡CH): This is the most critical physical hazard. Terminal alkynes are highly reactive and can form shock-sensitive, explosive metal acetylides when exposed to heavy metals (e.g., Copper, Silver, Mercury).

  • Methyl Ester: Susceptible to rapid, exothermic hydrolysis if exposed to strong aqueous acids or bases.

Mechanistic hazard pathway of Methyl 2-(4-ethynyl-1,3-thiazol-2-yl)acetate functional groups.

Personal Protective Equipment (PPE) Matrix

The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of proper engineering controls and PPE to minimize chemical exposure[4],[5]. Because thiazole derivatives present specific permeation and irritation risks[3], standard baseline PPE is insufficient.

Table 1: Quantitative PPE Specifications and Mechanistic Justification

PPE CategorySpecificationEst. Breakthrough TimeMechanistic Justification
Hand Protection (Inner) Nitrile (4 mil thickness)~15-30 minsProvides baseline dexterity and protection against incidental dry solid contact.
Hand Protection (Outer) Neoprene or Butyl Rubber (8+ mil)>240 minsEssential for preventing the permeation of lipophilic, electron-rich thiazole heterocycles[2] when handling solutions.
Eye/Face Protection ANSI Z87.1 Safety Goggles & Face ShieldN/AProtects against serious eye damage and mucosal irritation inherent to thiazole powders[3].
Respiratory Protection NIOSH-approved N95 or P100 Particulate RespiratorN/ARecommended when weighing outside a hood to prevent inhalation of fine crystalline dust[3].
Body Protection Flame-resistant (FR) Lab CoatN/AProtects against potential localized ignition if acetylide byproducts are inadvertently formed.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating workflow, every step of the handling process must actively prevent the hazards identified in Section 1.

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s (80-120 fpm)[5].

  • Causality: Thiazole derivatives can sublime or form fine, irritating dusts. A certified fume hood is the primary defense against respiratory irritation[3].

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and non-metallic spatulas (e.g., PTFE or ceramic).

  • Causality: The terminal alkyne can react with trace metal impurities on stainless steel spatulas over time. Anti-static boats prevent the aerosolization of the irritating thiazole powder.

Step 3: Reaction Execution (Inert Atmosphere)

  • Action: Purge the reaction vessel with dry Nitrogen or Argon. If utilizing the compound in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC / Click Chemistry), strictly control the stoichiometry of the Cu(I) catalyst.

  • Causality: Moisture can lead to the slow hydrolysis of the methyl ester. In click chemistry, excess copper in the presence of the terminal alkyne (without sufficient azide) will lead to the accumulation of highly explosive copper acetylides.

Step 4: In-Situ Quenching

  • Action: Quench reactions using a mild, pH-buffered aqueous solution (pH 6-8) rather than strong acids (like HCl) or strong bases (like NaOH).

  • Causality: Strong pH extremes will rapidly hydrolyze the methyl acetate moiety, altering your expected product yield and generating unwanted exothermic heat.

Spill Response and Disposal Plan

The disposal of terminal alkynes requires strict segregation protocols to prevent downstream laboratory accidents.

  • Spill Response: In the event of a powder spill, do not sweep dry. Cover the spill with a damp absorbent pad to suppress dust formation, then carefully transfer it to a sealed hazardous waste container using non-sparking, non-metallic tools.

  • Waste Segregation (CRITICAL): Dispose of this compound and its reaction byproducts in a clearly labeled "Non-Halogenated Organic Waste - NO HEAVY METALS" carboy.

  • Causality: If alkyne waste is mixed into a general waste carboy containing heavy metal salts (like silver nitrate or copper sulfate), explosive metal acetylides will silently precipitate at the bottom of the carboy, creating a severe explosion hazard during waste transit.

Step-by-step operational and disposal workflow for reactive alkyne handling.

References

  • National Institutes of Health (NIH) / PMC. "Exploring the potential of bis(thiazol-5-yl)phenylmethane derivatives..." PMC Article. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA Laws & Regulations. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications. Available at:[Link]

  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories." ACS Chemical Safety Guidelines. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.